molecular formula C5H5BrN2 B1515311 3-Bromo-4-methylpyridazine CAS No. 1416373-61-9

3-Bromo-4-methylpyridazine

Cat. No.: B1515311
CAS No.: 1416373-61-9
M. Wt: 173.01 g/mol
InChI Key: JBMFDMSMPJLATB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-methylpyridazine ( 1416373-61-9) is a high-purity brominated heterocyclic compound offered for research and development purposes. With the molecular formula C5H5BrN2 and a molecular weight of 173.01, it serves as a versatile building block in organic synthesis, particularly in the construction of more complex nitrogen-containing heterocycles . This compound requires specific storage conditions to maintain its stability and is recommended to be kept in an inert atmosphere, preferably in a freezer under -20°C . As a valuable intermediate, it is intended for use in laboratory-scale investigations and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the safety data sheet (SDS) and handle this material with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-methylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2/c1-4-2-3-7-8-5(4)6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBMFDMSMPJLATB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90855662
Record name 3-Bromo-4-methylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90855662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416373-61-9
Record name 3-Bromo-4-methylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90855662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-4-methylpyridazine (CAS 1416373-61-9)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-4-methylpyridazine, a heterocyclic building block with significant potential in synthetic and medicinal chemistry. While specific literature on this compound is emerging, this document consolidates available data and provides expert insights into its physicochemical properties, plausible synthetic routes, expected reactivity—particularly in palladium-catalyzed cross-coupling reactions—and safety considerations. This guide is intended to serve as a foundational resource for researchers looking to incorporate this versatile pyridazine derivative into their discovery and development pipelines.

Introduction: The Pyridazine Scaffold in Modern Chemistry

The pyridazine moiety, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties, hydrogen bonding capabilities, and structural rigidity make it a valuable component in the design of novel bioactive molecules. The introduction of a bromine atom, as in this compound, provides a crucial handle for synthetic diversification, enabling the construction of complex molecular architectures through a variety of chemical transformations. This guide focuses specifically on the 3-bromo-4-methyl isomer, a compound poised for application in areas requiring precise control over molecular structure and function.

Physicochemical Properties and Characterization

This compound is a brown solid at room temperature. While extensive experimental data is not widely published, its fundamental properties have been reported by various chemical suppliers.

PropertyValueSource
CAS Number 1416373-61-9
Molecular Formula C₅H₅BrN₂
Molecular Weight 173.01 g/mol
Appearance Brown solid
Storage 2-8°C

Due to the limited availability of published spectroscopic data, researchers are advised to perform full analytical characterization (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy) upon receipt of this compound to verify its identity and purity.

Proposed Synthesis of this compound

This approach involves the cycloaddition of a 1,2,4,5-tetrazine with an appropriately substituted enol ether, followed by the elimination of dinitrogen. For the synthesis of this compound, a potential pathway would involve the reaction of 3-bromo-1,2,4,5-tetrazine with the silyl enol ether of propanone.

Proposed Experimental Protocol: Inverse-Electron-Demand Diels-Alder Reaction

  • Step 1: Preparation of the Silyl Enol Ether. To a solution of diisopropylamine in anhydrous THF at -78 °C under an inert atmosphere (Argon or Nitrogen), add n-butyllithium dropwise. Stir the resulting LDA solution for 30 minutes. Add propanone dropwise and stir for another 45 minutes. Finally, add trimethylsilyl chloride (TMSCl) and allow the reaction to warm to room temperature. The silyl enol ether can be purified by distillation.

  • Step 2: Cycloaddition Reaction. In a separate flask, dissolve 3-bromo-1,2,4,5-tetrazine in an anhydrous, non-polar solvent such as dichloromethane or toluene under an inert atmosphere. Cool the solution to 0 °C. Add the prepared silyl enol ether dropwise.

  • Step 3: Aromatization. Allow the reaction mixture to slowly warm to room temperature. The cycloaddition is typically followed by a spontaneous retro-Diels-Alder reaction, eliminating dinitrogen gas and forming the dihydropyridazine intermediate. Subsequent oxidation (which can sometimes occur in situ) or treatment with a mild oxidizing agent will yield the aromatic this compound.

  • Step 4: Work-up and Purification. Upon completion of the reaction (monitored by TLC or LC-MS), the reaction mixture can be quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

G cluster_synthesis Proposed Synthesis Workflow start Start Materials: - 3-bromo-1,2,4,5-tetrazine - Propanone enol_ether Silyl Enol Ether Formation (LDA, TMSCl) start->enol_ether cycloaddition Inverse-Demand Diels-Alder Reaction enol_ether->cycloaddition aromatization Aromatization (N₂ Elimination) cycloaddition->aromatization purification Purification (Column Chromatography) aromatization->purification product This compound purification->product

Caption: Proposed synthesis workflow for this compound.

Reactivity and Applications in Drug Development

The primary synthetic utility of this compound lies in its role as a substrate for palladium-catalyzed cross-coupling reactions. The carbon-bromine bond at the 3-position is an excellent site for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of functional groups.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an ideal candidate for several key cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form C-C bonds, enabling the synthesis of aryl- or heteroaryl-substituted pyridazines.

  • Buchwald-Hartwig Amination: Coupling with primary or secondary amines to form C-N bonds, a critical transformation in the synthesis of many pharmaceutical agents.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

  • Heck Coupling: Coupling with alkenes to form substituted olefins.

  • Stille Coupling: Reaction with organostannanes to form C-C bonds.

These reactions provide a modular approach to building molecular complexity, making this compound a valuable building block for creating libraries of compounds for screening in drug discovery programs.

G cluster_coupling Palladium-Catalyzed Cross-Coupling Reactions reagent This compound Br suzuki Suzuki (Ar-B(OH)₂) reagent:f0->suzuki Pd Catalyst, Base buchwald Buchwald-Hartwig (R₂NH) reagent:f0->buchwald Pd Catalyst, Base sonogashira Sonogashira (R-C≡CH) reagent:f0->sonogashira Pd/Cu Catalyst, Base product_suzuki 4-methyl-3-arylpyridazine Ar suzuki->product_suzuki product_buchwald N-substituted-4-methylpyridazin-3-amine NR₂ buchwald->product_buchwald product_sonogashira 3-alkynyl-4-methylpyridazine C≡C-R sonogashira->product_sonogashira

Caption: Key cross-coupling reactions of this compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and will likely require optimization for specific substrates.

  • Reagents and Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)

    • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, palladium catalyst, and base.

    • Add the anhydrous solvent via syringe.

    • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by using three freeze-pump-thaw cycles.

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel.

Safety and Handling

A Safety Data Sheet (SDS) for this compound indicates that it should be handled with care. It is intended for research and development use only.

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is 2-8°C.

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

Always consult the most up-to-date Safety Data Sheet from your supplier before handling this chemical.

Conclusion

This compound is a promising heterocyclic building block with significant potential for the synthesis of novel compounds in medicinal chemistry and related fields. Its utility is primarily derived from its amenability to a wide range of palladium-catalyzed cross-coupling reactions, which allow for the facile introduction of diverse substituents. While detailed synthetic and application data in the peer-reviewed literature is still emerging, this guide provides a solid foundation for researchers to begin working with this compound. The proposed synthetic route and general reaction protocols offer a starting point for the exploration of its chemical space. As with any chemical, proper safety precautions are paramount.

References

  • Rlavie. (n.d.). This compound|CAS 1416373-61-9. Retrieved from [Link]

  • EON Biotech. (n.d.). Pyridazine, 3-bromo-4-methyl- – (1416373-61-9). Retrieved from [Link]

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • Rlavie. (n.d.). This compound|CAS 1416373-61-9. Retrieved from [Link]

3-Bromo-4-methylpyridazine molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Bromo-4-methylpyridazine: A Versatile Heterocyclic Building Block

Authored by: A Senior Application Scientist

Introduction: The Rise of the Pyridazine Scaffold in Modern Chemistry

The landscape of heterocyclic chemistry is continually evolving, with certain scaffolds emerging as "privileged structures" due to their unique physicochemical properties and profound impact on biological activity. The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has garnered significant attention in recent years within the drug discovery and materials science communities.[1][2]

Unlike its more ubiquitous phenyl or pyridine counterparts, the pyridazine core possesses a distinct electronic profile characterized by weak basicity, a high dipole moment, and a robust capacity for dual hydrogen bonding.[1][3] These attributes can be instrumental in modulating a molecule's pharmacokinetic properties, such as improving aqueous solubility, reducing cytochrome P450 inhibition, and mitigating interactions with the hERG potassium channel.[1] The recent FDA approvals of relugolix, a gonadotropin-releasing hormone receptor antagonist, and deucravacitinib, an allosteric tyrosine kinase 2 inhibitor, both of which feature a pyridazine moiety, underscore the therapeutic potential of this heterocycle.[1]

This guide focuses on a specific, functionalized derivative: This compound (CAS: 1416373-61-9) . This molecule represents a valuable and versatile building block for synthetic chemists. The presence of a bromine atom at the 3-position offers a reactive handle for a multitude of cross-coupling reactions, while the methyl group at the 4-position provides a steric and electronic anchor that can be used to fine-tune molecular interactions. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the structure, properties, synthesis, reactivity, and potential applications of this promising compound.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a central pyridazine ring substituted with a bromine atom and a methyl group on adjacent carbon atoms. This arrangement imparts specific electronic and steric characteristics that dictate its reactivity and potential utility.

Below is a table summarizing the key physicochemical properties of this compound.

PropertyValueSource(s)
CAS Number 1416373-61-9[4]
Molecular Formula C₅H₅BrN₂[4][5]
Molecular Weight 173.01 g/mol [4][5]
Appearance Brown solid
SMILES CC1=C(N=NC=C1)Br[4][5]
Boiling Point 280.8 ± 20.0 °C (Predicted)[6]
Storage Temperature 2-8°C

Synthetic Pathways: A Regioselective Approach

While specific, detailed synthetic procedures for this compound are not extensively documented in peer-reviewed literature, modern synthetic methodologies for constructing highly substituted pyridazines offer a reliable blueprint. A particularly effective strategy for achieving the desired 3,4-substitution pattern is the Lewis acid-mediated inverse-electron-demand Diels-Alder (iEDDA) reaction.[7]

This approach offers high regioselectivity, which is often a challenge in the synthesis of polysubstituted pyridazines.[7] The proposed pathway involves the reaction of a 3-monosubstituted s-tetrazine with a corresponding silyl enol ether.

G cluster_0 Proposed Synthesis of this compound reagent1 3-Bromo-1,2,4,5-tetrazine iEDDA iEDDA Reaction reagent1->iEDDA reagent2 Silyl enol ether of Propanone reagent2->iEDDA lewis_acid Lewis Acid (e.g., BF₃·OEt₂) lewis_acid->iEDDA Catalyst intermediate Diels-Alder Adduct iEDDA->intermediate elimination N₂ Elimination intermediate->elimination product This compound elimination->product

Caption: Proposed synthetic workflow for this compound via iEDDA.

Experimental Protocol: Generalized iEDDA Synthesis

The following protocol is a generalized procedure based on established methods for the synthesis of 3-bromo-pyridazines.[7] Optimization will be required for this specific substrate combination.

  • Preparation of Reactants: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the silyl enol ether (1.4 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane).

  • Initiation of Reaction: Cool the solution to the desired temperature (e.g., -78 °C). Add the Lewis acid catalyst (e.g., Boron Trifluoride Etherate) dropwise.

  • Addition of Tetrazine: Slowly add a solution of 3-Bromo-1,2,4,5-tetrazine (1.0 equivalent) in the same anhydrous solvent to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at the low temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically rapid.

  • Quenching and Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the this compound.

Causality Behind Experimental Choices:

  • Inverse-Electron-Demand: The electron-deficient s-tetrazine readily reacts with the electron-rich silyl enol ether.

  • Lewis Acid Catalysis: The Lewis acid activates the tetrazine, accelerating the cycloaddition and enhancing regioselectivity.

  • Low Temperature: Conducting the reaction at low temperatures helps to control the reaction rate and minimize potential side reactions.

  • Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical to prevent the decomposition of the silyl enol ether and the Lewis acid catalyst.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in its potential for diversification. The electron-deficient nature of the pyridazine ring, combined with the reactive C-Br bond, makes it an ideal substrate for a variety of transformations, particularly palladium-catalyzed cross-coupling reactions.[8]

G cluster_1 Reactivity of this compound start This compound suzuki Suzuki Coupling (Boronic Acids/Esters) start->suzuki Pd Catalyst, Base buchwald Buchwald-Hartwig Amination (Amines) start->buchwald Pd Catalyst, Base sonogashira Sonogashira Coupling (Alkynes) start->sonogashira Pd/Cu Catalysts, Base product_suzuki 3-Aryl/Heteroaryl-4-methylpyridazine suzuki->product_suzuki product_buchwald 3-Amino-4-methylpyridazine Derivatives buchwald->product_buchwald product_sonogashira 3-Alkynyl-4-methylpyridazine sonogashira->product_sonogashira

Caption: Key cross-coupling reactions utilizing this compound.

These transformations allow for the facile introduction of a wide range of substituents at the 3-position, enabling the construction of large and diverse chemical libraries for screening in drug discovery programs. The methyl group at the 4-position can serve to modulate the conformation of the introduced substituent, potentially influencing binding to a biological target.

Potential Applications in Drug Discovery

While this compound itself has no documented therapeutic applications, its core structure is a key feature in many biologically active compounds. Substituted pyridazines have demonstrated a broad spectrum of pharmacological activities, including:

  • Anticancer Activity: The pyridazine scaffold is found in numerous compounds designed to inhibit protein kinases, which are critical regulators of cancer cell proliferation.[9]

  • Anti-inflammatory and Antihypertensive Effects: Various pyridazine derivatives have been explored for their potential in treating inflammation and cardiovascular diseases.[2]

  • Neurological and Infectious Diseases: This heterocycle is also a component of molecules targeting neurological disorders and infectious agents.[9]

Given this precedent, this compound is a highly attractive starting material for the synthesis of novel therapeutic agents. Its ability to undergo predictable and efficient diversification makes it an ideal candidate for lead optimization campaigns in medicinal chemistry.

Analytical Characterization

A full analytical characterization is essential for confirming the identity and purity of this compound. While specific spectral data is not publicly available, the expected signatures can be predicted.

  • ¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridazine ring, as well as a singlet in the aliphatic region for the three protons of the methyl group.

  • ¹³C NMR: The carbon NMR spectrum should display five signals, corresponding to the five unique carbon atoms in the molecule.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement, showing the characteristic isotopic pattern for a monobrominated compound.

  • Infrared Spectroscopy (IR): The IR spectrum would likely show characteristic peaks for C-H stretching of the aromatic ring and the methyl group, as well as C=N and C=C stretching vibrations within the pyridazine ring.

It is imperative for researchers to acquire and interpret this full suite of analytical data to validate the structure and purity of any synthesized or purchased batch of this compound. Chemical suppliers like Ambeed have indicated the availability of such data upon request.[5]

Safety and Handling

As with any halogenated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a cool, dry place, away from incompatible materials. Supplier recommendations suggest storage at 2-8°C.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Consult the Material Safety Data Sheet (MSDS) from the supplier for detailed and specific safety information.

Conclusion

This compound is a promising, yet underexplored, heterocyclic building block. Its molecular architecture combines the advantageous physicochemical properties of the pyridazine core with a strategically placed reactive handle for chemical diversification. As the importance of the pyridazine scaffold in medicinal chemistry continues to grow, the utility of well-designed, functionalized intermediates like this compound will undoubtedly increase. This guide provides a foundational understanding of its properties, a roadmap for its synthesis, and an overview of its potential to empower the next generation of drug discovery and development.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine (CAS 3430-22-6). Google Grounding API.
  • EON Biotech. (n.d.). Pyridazine, 3-bromo-4-methyl- – (1416373-61-9).
  • Rlavie. (n.d.). This compound|CAS 1416373-61-9.
  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(10), 1853–1921.
  • Asif, M. (2023). Applications and Biological Potential of Substituted Pyridazine Analogs in Medicinal and Agricultural Fields. Mini-Reviews in Organic Chemistry, 20(2), 100-123.
  • Benchchem. (n.d.). The Pivotal Role of Pyridazine-Based Heterocycles in Modern Medicinal Chemistry: An In-depth Technical Guide.
  • ChemicalBook. (n.d.). 3-Bromo-4-methylpyridine synthesis.
  • Sigma-Aldrich. (n.d.). This compound.
  • Ambeed. (n.d.). 1416373-61-9|this compound.
  • ChemBK. (n.d.). CAS 1416373-61-9.
  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. SpringerLink.
  • Bourguignon, J. J., Oumouch, S., & Schmitt, M. (2006). Use of Polyfunctionalized Pyridazines as Reactive Species for Building Chemical Diversity. Mini-Reviews in Organic Chemistry, 3(2), 147-156.
  • Schnell, S. D., González, J. A., Sklyaruk, J., Linden, A., & Gademann, K. (2021). Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines. The Journal of Organic Chemistry, 86(17), 12008–12023.

Sources

The Synthetic Chemist's Guide to 3-Bromo-4-methylpyridazine: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of the Pyridazine Core

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents hinges on the strategic selection of molecular scaffolds. These core structures must offer both biological relevance and synthetic versatility. The pyridazine ring, a 1,2-diazine heterocycle, has firmly established itself as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a cornerstone in the design of agents targeting various disease pathways, from oncology to inflammatory disorders.[3][4]

This guide focuses on a particularly valuable, functionalized derivative: 3-Bromo-4-methylpyridazine (C₅H₅BrN₂) . The strategic placement of a bromine atom at the 3-position and a methyl group at the 4-position transforms the simple pyridazine core into a powerful and versatile building block. The bromine atom serves as a reactive handle for a host of modern cross-coupling reactions, enabling the precise and modular installation of diverse functionalities. This capability is paramount for researchers and drug development professionals aiming to construct libraries of compounds for structure-activity relationship (SAR) studies and to optimize lead candidates. This document provides an in-depth technical overview of its properties, synthesis, reactivity, and applications, designed to empower scientists to fully leverage this key intermediate.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical properties is the foundation of its effective use in synthesis. These parameters govern choices regarding reaction solvents, purification methods, and storage conditions. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 1416373-61-9[2][5]
Molecular Formula C₅H₅BrN₂[5]
Molecular Weight 173.01 g/mol [5]
Boiling Point 280.8 ± 20.0 °C (Predicted)[No Result Found]
Density 1.596 ± 0.06 g/cm³ (Predicted)[No Result Found]
pKa 1.54 ± 0.10 (Predicted)[No Result Found]
Storage Store under inert atmosphere, freezer (-20°C)[No Result Found]

Regioselective Synthesis: The Inverse-Electron-Demand Diels-Alder Approach

The production of functionalized pyridazines with high regiocontrol has historically been a synthetic challenge. However, modern methodologies provide an elegant and efficient solution. The premier method for synthesizing 3-bromo-4-alkyl-pyridazines is the Lewis acid-mediated inverse-electron-demand Diels-Alder (iEDDA) reaction.[6][7] This approach offers exceptional control over the substitution pattern, a critical factor for downstream applications.

The causality behind this choice of strategy is rooted in its efficiency and precision. The iEDDA reaction proceeds between an electron-deficient diene (3-bromo-1,2,4,5-tetrazine) and an electron-rich dienophile (the silyl enol ether of propanone), followed by a retro-Diels-Alder extrusion of dinitrogen to form the aromatic pyridazine ring. The use of a Lewis acid, such as boron trifluoride etherate, catalyzes the cycloaddition, allowing the reaction to proceed under mild conditions.[7] This method avoids the harsh conditions and potential for isomeric mixtures associated with classical condensation approaches.

G reagents Reagents: - 3-Bromo-1,2,4,5-tetrazine - (Prop-1-en-2-yloxy)trimethylsilane - Boron Trifluoride Etherate - Dichloromethane (DCM) setup Reaction Setup: - Add reagents to dry flask under N₂ - Cool to -78°C reagents->setup 1. Combine reaction Reaction: - Stir at -78°C for 2h - Warm to room temperature - Stir for 12h setup->reaction 2. Initiate workup Work-up: - Quench with sat. NaHCO₃ (aq) - Separate layers - Extract aqueous layer with DCM reaction->workup 3. Process purification Purification: - Dry combined organic layers (Na₂SO₄) - Concentrate in vacuo - Purify via column chromatography workup->purification 4. Isolate product Final Product: This compound purification->product 5. Obtain

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from the general methodology reported for the synthesis of 3-bromo-4-substituted pyridazines.[7]

  • System Validation: All glassware should be oven-dried, and the reaction must be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the Lewis acid and reacting with the silyl enol ether.

  • Step 1: Reagent Preparation

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromo-1,2,4,5-tetrazine (1.0 equiv).

    • Dissolve the tetrazine in anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Step 2: Reaction Initiation

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add (prop-1-en-2-yloxy)trimethylsilane (the silyl enol ether of acetone, 1.2 equiv.) via syringe.

    • Add boron trifluoride etherate (BF₃·OEt₂, 1.1 equiv.) dropwise. The choice of a Lewis acid is critical; BF₃·OEt₂ effectively activates the tetrazine towards cycloaddition at low temperatures.

  • Step 3: Reaction Progression

    • Stir the mixture at -78 °C for 2 hours.

    • Remove the cooling bath and allow the reaction to warm to room temperature.

    • Continue stirring for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting tetrazine is consumed. The disappearance of the characteristic deep color of the tetrazine is a strong visual indicator of reaction completion.

  • Step 4: Work-up and Extraction

    • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

    • Extract the aqueous layer three times with DCM.

  • Step 5: Purification

    • Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the resulting crude residue by flash column chromatography on silica gel to afford the final product, this compound.

Chemical Reactivity: A Gateway to Molecular Diversity

The synthetic utility of this compound stems from the reactivity of its C-Br bond. This site is primed for palladium-catalyzed cross-coupling reactions, which are among the most powerful and versatile transformations in modern organic chemistry. These reactions allow for the modular construction of complex molecules from readily available building blocks, a strategy that is central to efficient drug discovery.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is the preeminent method for forming carbon-carbon bonds between sp²-hybridized centers. For this compound, this reaction enables the introduction of a wide variety of aryl or heteroaryl substituents at the 3-position, which is a common strategy for exploring the SAR of kinase inhibitors and other therapeutic agents.

Causality of Protocol Choices: The choice of a palladium catalyst (e.g., Pd(PPh₃)₄) and a suitable base (e.g., Na₂CO₃ or K₃PO₄) is crucial. The base activates the boronic acid partner by forming a more nucleophilic boronate species, which facilitates the key transmetalation step in the catalytic cycle. The solvent system, often a mixture of an organic solvent like DME or toluene with water, ensures that both the organic-soluble halide and the often water-soluble boronate salt are accessible to the catalyst.

pd0 Pd(0)L₂ pd_ox Ar-Pd(II)-Br(L)₂ pd0->pd_ox Oxidative Addition (Ar-Br) pd_trans Ar-Pd(II)-Ar'(L)₂ pd_ox->pd_trans Transmetalation (Ar'B(OH)₂ + Base) pd_trans->pd0 Reductive Elimination center

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Representative Protocol: Suzuki-Miyaura Coupling

  • Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield the 3-aryl-4-methylpyridazine product.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The formation of carbon-nitrogen bonds is fundamental to the synthesis of countless pharmaceuticals. The Buchwald-Hartwig amination provides a mild and general method for coupling aryl halides with a vast range of primary and secondary amines.[7] Applying this reaction to this compound allows for the introduction of diverse amino-functionalities, which can act as key hydrogen-bond donors or acceptors, significantly influencing a molecule's binding affinity and pharmacokinetic properties.

Causality of Protocol Choices: This reaction requires a palladium source and, critically, a specialized phosphine ligand. Bulky, electron-rich ligands (e.g., RuPhos, XPhos) are essential as they promote both the initial oxidative addition and the final, often rate-limiting, reductive elimination step. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu), is required to deprotonate the amine, forming the active nucleophile in the catalytic cycle.

pd0 Pd(0)L pd_ox Ar-Pd(II)-Br(L) pd0->pd_ox Oxidative Addition (Ar-Br) pd_amido Ar-Pd(II)-NR₂(L) pd_ox->pd_amido Amine Coordination & Deprotonation (R₂NH + Base) pd_amido->pd0 Reductive Elimination center

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Representative Protocol: Buchwald-Hartwig Amination

  • Setup: In a glovebox or under an inert atmosphere, charge a vial with tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv.), a suitable phosphine ligand like RuPhos (0.04 equiv.), and sodium tert-butoxide (1.4 equiv.).

  • Reagent Addition: Add a solution of this compound (1.0 equiv.) and the desired amine (1.2 equiv.) in an anhydrous solvent such as toluene or 1,4-dioxane.

  • Reaction: Seal the vial and heat to 90-110 °C for 12-24 hours, monitoring by LC-MS.

  • Work-up: Cool the reaction, pass it through a short plug of celite, and rinse with ethyl acetate.

  • Purification: Concentrate the filtrate and purify by column chromatography to obtain the 3-amino-4-methylpyridazine derivative.

Sonogashira Coupling: Installing C(sp²)-C(sp) Bonds

The Sonogashira coupling reaction forges a bond between an aryl halide and a terminal alkyne, providing access to arylalkynes. These motifs are valuable in drug design as rigid linkers or as precursors for further transformations. Using this compound, this reaction enables the extension of the molecular framework with linear, sp-hybridized carbon chains.

Causality of Protocol Choices: The classic Sonogashira reaction employs a dual-catalyst system. A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) orchestrates the main cross-coupling cycle, while a copper(I) co-catalyst (e.g., CuI) is essential for activating the alkyne. The copper salt reacts with the terminal alkyne to form a copper acetylide intermediate, which is much more reactive in the transmetalation step with the palladium center than the alkyne itself. An amine base, such as triethylamine (Et₃N), serves both as the base to deprotonate the alkyne and often as the solvent.

pd0 Pd(0)L₂ pd_ox Ar-Pd(II)-Br(L)₂ pd0->pd_ox Oxidative Addition (Ar-Br) pd_ox->pd0 Reductive Elimination cu_acetylide Cu(I)-C≡CR cu_acetylide->pd_ox Transmetalation alkyne H-C≡CR alkyne->cu_acetylide Deprotonation (Base, CuI)

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Representative Protocol: Sonogashira Coupling

  • Setup: To a flask, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv.), and copper(I) iodide (CuI, 0.05 equiv.).

  • Reagent/Solvent Addition: Evacuate and backfill the flask with an inert gas. Add an anhydrous amine solvent, such as triethylamine or diisopropylamine, followed by the terminal alkyne (1.1 equiv.).

  • Reaction: Stir the mixture at a temperature ranging from room temperature to 60 °C for 2-8 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent and filter to remove the amine hydrobromide salt.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography to isolate the 3-alkynyl-4-methylpyridazine product.

Applications in Kinase Inhibitor Research

The true value of a building block like this compound is realized in its application. The pyridazine scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[1] Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.

The 3,4-disubstituted pyridazine core, readily accessible from this compound, is a key structural motif in many potent and selective kinase inhibitors. The nitrogen atoms of the pyridazine ring often act as crucial hydrogen bond acceptors, anchoring the inhibitor in the ATP-binding pocket of the target kinase. The substituents at the 3- and 4-positions can then be tailored to occupy adjacent hydrophobic pockets and provide additional interactions, thereby enhancing potency and selectivity.[4]

For example, novel classes of 3,6-disubstituted pyridazines have been developed as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[4] Similarly, pyrazolo[3,4-b]pyridine derivatives, which share a related nitrogen-rich heterocyclic core, have been successfully designed as inhibitors of Tropomyosin Receptor Kinases (TRKs), an important target in oncology.[3] The synthetic pathways enabled by this compound provide a direct route to generate libraries of analogous compounds, allowing researchers to rapidly explore the SAR and identify candidates with optimal therapeutic profiles.

Safety and Handling

As with all halogenated heterocyclic compounds, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. As noted, storage in a freezer under an inert atmosphere is recommended for long-term stability. [No Result Found]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for innovation in drug discovery. Its well-defined structure provides a robust platform for creating molecular diversity through a suite of reliable and high-yielding cross-coupling reactions. The ability to regioselectively synthesize this building block via modern methods like the iEDDA reaction ensures a reliable supply for research and development. For scientists engaged in the design of next-generation therapeutics, particularly in the competitive field of kinase inhibitors, mastering the chemistry of this compound is a critical step toward success.

References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2023). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Current Medicinal Chemistry, 30. [Link]

  • Asif, M. (2015). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Functionalization of 3-Bromo-4-methylpyridine. BenchChem.
  • Fernandes, S. S. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties Through Experimental and Theoretical Studies. Molecules, 23(11), 3014. [Link]

  • Gomaa, M. S., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. RSC Advances, 10(50), 29931-29950. [Link]

  • Mishra, R., et al. (2021). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. GSC Biological and Pharmaceutical Sciences, 14(3), 133-146. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of Arylboronic Acids with 3-Chloro-6-methoxypyridazine. BenchChem.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4. BenchChem.
  • Crust, E. J., Munslow, I. J., & Scott, P. (2005). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Journal of Organometallic Chemistry, 690, 3373-3382. [Link]

  • Schnell, S. D., et al. (2021). Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines. The Journal of Organic Chemistry, 86(17), 12008-12023. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved January 21, 2026, from [Link]

  • J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. [Link]

  • De la Cruz, P., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved January 21, 2026, from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115, Harvard University. [Link]

  • BenchChem. (2025). The Use of 6-Bromo-N,N-dimethylpyridazin-3-amine in Kinase Inhibitor Synthesis. BenchChem.
  • Al-Omair, M. A., et al. (2022). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Arabian Journal of Chemistry, 15(1), 103501. [Link]

  • Wang, T., et al. (2018). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(17), 2915-2919. [Link]

  • Lamberth, C. (2018). Pyridazine Chemistry in Crop Protection. Journal of the Brazilian Chemical Society. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 3-Bromo-4-methylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-methylpyridazine is a substituted pyridazine, a class of heterocyclic compounds that are of significant interest in medicinal chemistry and materials science. The strategic placement of a bromine atom and a methyl group on the pyridazine ring makes it a versatile building block for the synthesis of more complex molecules. The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, allowing for the introduction of a wide range of functional groups. The methyl group can also be a site for further chemical modification or can influence the molecule's steric and electronic properties. A thorough understanding of the physical properties of this compound is essential for its effective use in research and development, particularly in designing synthetic routes, ensuring proper handling and storage, and for the physical characterization of its downstream products. This guide provides a comprehensive overview of the known physical properties of this compound, drawing from available data and providing context for its application.

Molecular Structure and Identification

This compound is identified by the Chemical Abstracts Service (CAS) number 1416373-61-9 . Its molecular formula is C₅H₅BrN₂, and it has a molecular weight of approximately 173.01 g/mol . The structure consists of a pyridazine ring substituted with a bromine atom at the 3-position and a methyl group at the 4-position.

Summary of Physical Properties

The following table summarizes the available physical property data for this compound. It is important to note that much of the currently available quantitative data is predicted from computational models and awaits experimental verification.

Physical PropertyValueData Type
Appearance Brown solidExperimental
Molecular Formula C₅H₅BrN₂-
Molecular Weight 173.01 g/mol -
Boiling Point 280.8 ± 20.0 °CPredicted[1]
Melting Point Not available-
Density 1.596 ± 0.06 g/cm³Predicted[1]
pKa 1.54 ± 0.10Predicted[1]
Solubility Not available-
Storage Temperature 2-8°C or -20°C (inert atmosphere)Experimental[1]

Detailed Physical Properties

Appearance

Experimentally, this compound is described as a brown solid. The color may be indicative of impurities, and purification, such as recrystallization or chromatography, may be necessary to obtain a higher purity solid, which could potentially be lighter in color.

Boiling Point

The predicted boiling point of this compound is 280.8 ± 20.0 °C[1]. This relatively high boiling point is expected for a molecule of its molecular weight and polarity. Experimental determination of the boiling point would require vacuum distillation to prevent decomposition at elevated temperatures.

Melting Point

To date, an experimentally determined melting point for this compound has not been reported in the available literature. For a crystalline solid, the melting point is a critical indicator of purity. A sharp melting point range would suggest a high-purity sample, while a broad range would indicate the presence of impurities.

Density

The predicted density of this compound is 1.596 ± 0.06 g/cm³[1]. This value is consistent with a solid organic molecule containing a bromine atom.

Solubility

Specific solubility data for this compound in various solvents is not currently available. However, based on its structure, it is expected to have limited solubility in nonpolar solvents and moderate solubility in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP), as well as in chlorinated solvents like dichloromethane and chloroform. Its solubility in protic solvents like water and alcohols is likely to be low.

Spectral Data
  • ¹H NMR: The spectrum is expected to show signals for the two aromatic protons on the pyridazine ring and a singlet for the methyl protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effect of the bromine atom and the nitrogen atoms in the ring, as well as the electron-donating effect of the methyl group.

  • ¹³C NMR: The spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule. The carbon atom attached to the bromine will be significantly deshielded.

  • Infrared (IR) Spectroscopy: The IR spectrum will likely exhibit characteristic peaks for C-H stretching of the aromatic ring and the methyl group, C=N and C=C stretching vibrations within the pyridazine ring, and a C-Br stretching vibration at a lower wavenumber.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is a characteristic isotopic pattern for a compound containing one bromine atom. Fragmentation patterns would likely involve the loss of the bromine atom and cleavage of the pyridazine ring.

Experimental Protocols for Physical Property Determination

The following are generalized, step-by-step methodologies for the experimental determination of the key physical properties of this compound. These protocols are based on standard laboratory practices and should be adapted based on the specific equipment and safety guidelines of the research facility.

Melting Point Determination (Capillary Method)
  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded as the melting point range.

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result prep1 Finely powder the This compound sample prep2 Pack into a capillary tube (2-3 mm) prep1->prep2 meas1 Place capillary in melting point apparatus prep2->meas1 meas2 Heat at a controlled rate (1-2 °C/min) meas1->meas2 meas3 Observe and record the melting range meas2->meas3 result Melting Point Range meas3->result

Workflow for Melting Point Determination
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: The NMR spectrometer is tuned and shimmed for the chosen solvent.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

  • Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded over a standard range (e.g., 4000-400 cm⁻¹).

  • Data Processing: The spectrum is baseline corrected, and the wavenumbers of the absorption peaks are identified.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: The sample is vaporized and ionized by a beam of electrons.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Safety, Handling, and Storage

While a specific, detailed safety data sheet (SDS) for this compound is not widely available, general precautions for handling halogenated heterocyclic compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Storage: Store this compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Storage at 2-8°C or in a freezer at -20°C under an inert atmosphere is recommended to ensure long-term stability[1].

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Safety_Handling cluster_ppe Personal Protective Equipment cluster_controls Engineering Controls cluster_storage Storage ppe1 Safety Goggles ppe2 Lab Coat ppe3 Chemical-Resistant Gloves ctrl1 Well-Ventilated Area ctrl2 Chemical Fume Hood ctrl1->ctrl2 stor1 Tightly Sealed Container stor2 Cool, Dry Place stor1->stor2 stor3 Inert Atmosphere (Recommended) stor2->stor3 handling Safe Handling of This compound handling->ppe1 handling->ctrl1 handling->stor1

Key Safety and Handling Practices

Conclusion

This compound is a valuable heterocyclic building block with significant potential in synthetic chemistry. This guide has summarized the currently available physical property data for this compound. It is evident that while some fundamental information is known, such as its appearance and predicted properties, there is a clear need for comprehensive experimental characterization. Researchers and scientists working with this compound are encouraged to perform and publish detailed analyses of its physical properties to contribute to a more complete understanding of this important chemical entity. Such data will undoubtedly facilitate its broader application in the development of novel pharmaceuticals and functional materials.

References

  • Rlavie. This compound|CAS 1416373-61-9. Accessed January 21, 2026. [Link]

Sources

3-Bromo-4-methylpyridazine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Examination of a Key Heterocyclic Building Block

Foreword

The landscape of modern drug discovery and materials science is intricately woven with the chemistry of heterocyclic compounds. Among these, the pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, represents a privileged scaffold. Its unique electronic properties and versatile substitution patterns have led to its incorporation in a wide array of biologically active molecules. This guide focuses on a specific, yet under-documented, derivative: 3-Bromo-4-methylpyridazine . Described as a brown solid, this compound presents both opportunities and challenges in its application. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a deep dive into its known properties, potential synthetic strategies, and the underlying chemical principles governing its characteristics.

Physicochemical Properties and Structural Elucidation

This compound is a distinct chemical entity identified by the CAS Number 1416373-61-9. Its fundamental properties are summarized below, forming the basis for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource
CAS Number 1416373-61-9[1]
Molecular Formula C₅H₅BrN₂[1]
Molecular Weight 173.01 g/mol [1]
Appearance Brown solid[1]
Storage Conditions 2-8°C[1]

The structure of this compound, featuring a pyridazine ring substituted with a bromine atom at the 3-position and a methyl group at the 4-position, dictates its reactivity. The presence of the electronegative bromine atom and the electron-donating methyl group on the electron-deficient pyridazine ring creates a unique electronic environment that influences its chemical behavior.

The Question of Color: Understanding the Brown Appearance

The description of this compound as a brown solid is noteworthy, as many small, pure organic molecules are colorless or white. The color of an organic compound arises from its ability to absorb light in the visible region of the electromagnetic spectrum, which is often due to the presence of chromophores and extended π-conjugated systems.

Several factors could contribute to the observed brown color:

  • Presence of Impurities: The most common reason for color in otherwise colorless organic solids is the presence of small amounts of highly colored impurities. These impurities can arise from the synthetic process, such as from starting materials, by-products, or degradation products. Oxidative degradation, in particular, can lead to the formation of polymeric materials with extended conjugation, which often appear yellow or brown.

  • Intermolecular Interactions: In the solid state, intermolecular charge-transfer interactions between adjacent molecules can lead to the absorption of visible light. The specific packing of this compound molecules in the crystal lattice could facilitate such interactions.

  • Inherent Electronic Properties: While less common for small, simple heterocycles, the intrinsic electronic structure of the molecule itself could, in principle, lead to absorption in the visible range. The interplay of the electron-withdrawing bromine and electron-donating methyl group on the pyridazine ring might lower the energy of electronic transitions, shifting absorption from the UV to the visible spectrum.

It is crucial for researchers to consider the purity of this compound when utilizing it in subsequent reactions, as colored impurities could potentially interfere with or participate in the desired chemical transformations. Purification techniques such as recrystallization or column chromatography are often employed to remove such impurities.

Synthetic Pathways: A Strategic Approach

One of the most common and versatile methods for pyridazine synthesis involves the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives. For this compound, a potential retrosynthetic analysis is outlined below:

G A This compound B Substituted 1,4-Dicarbonyl Compound A->B Retrosynthesis C Hydrazine B->C Condensation

Caption: Retrosynthetic analysis for this compound.

This approach would involve a suitably substituted 1,4-dicarbonyl precursor that, upon reaction with hydrazine, would yield the desired pyridazine ring. The challenge lies in the synthesis of the required dicarbonyl compound with the correct placement of the bromine and methyl groups.

An alternative strategy could involve the modification of a pre-existing pyridazine or pyridazinone core. For instance, a 4-methylpyridazin-3(2H)-one could be a potential precursor, which could then be subjected to bromination.

Reactivity and Synthetic Utility

The reactivity of this compound is governed by the electronic nature of the pyridazine ring and the influence of its substituents. The pyridazine ring is generally electron-deficient, which makes it susceptible to nucleophilic attack. The bromine atom at the 3-position is a good leaving group, making this position a prime site for nucleophilic aromatic substitution (SNAr) reactions.

Potential Reactions:

  • Nucleophilic Aromatic Substitution (SNAr): The bromine atom can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates, to introduce new functional groups at the 3-position. This is a powerful tool for elaborating the core structure.

  • Cross-Coupling Reactions: The C-Br bond can participate in various transition-metal-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide range of more complex derivatives.

G A This compound B Nucleophilic Aromatic Substitution (SNA r) A->B C Cross-Coupling Reactions (e.g., Suzuki, Stille) A->C D Functionalized Pyridazine Derivatives B->D C->D

Sources

An In-depth Technical Guide to the Storage and Handling of 3-Bromo-4-methylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: A Precautionary Approach

This guide provides a detailed framework for the safe storage and handling of 3-Bromo-4-methylpyridazine (CAS No. 1416373-61-9), a heterocyclic building block pertinent to pharmaceutical and chemical research. It is critical for all users to recognize that comprehensive, peer-reviewed data on the reactivity, stability, and toxicology of this specific compound are notably scarce in publicly available literature. The Safety Data Sheets (SDS) from multiple suppliers are largely incomplete, often stating "no data available" for key hazard classifications.[1]

Therefore, this document is constructed upon a foundation of precautionary principles. We will synthesize the limited available supplier data with established chemical principles for related structures, namely halogenated pyridazines and the well-characterized isomer, 3-Bromo-4-methylpyridine. This approach provides a conservative and robust safety protocol, empowering researchers to conduct their own thorough risk assessments prior to use. The causality behind each recommendation is explained to foster a deeper understanding of the required safety measures.

Compound Identification and Physicochemical Properties

This compound is a substituted diazine, a class of aromatic heterocycles recognized for their utility in medicinal chemistry. Its structure incorporates an electron-deficient pyridazine ring, a methyl group, and a reactive bromine atom, suggesting its potential as a versatile intermediate in cross-coupling and nucleophilic substitution reactions.

While experimental data is limited, a combination of supplier information and predicted properties provides a baseline understanding of its physical characteristics.

PropertyValueSource
CAS Number 1416373-61-9[1][2]
Molecular Formula C₅H₅BrN₂[2]
Molecular Weight 173.01 g/mol [2][3]
Appearance Brown solid
Boiling Point 280.8 ± 20.0 °C (Predicted)[4]
Density 1.596 ± 0.06 g/cm³ (Predicted)[4]
pKa 1.54 ± 0.10 (Predicted)[4]
SMILES CC1=C(Br)N=NC=C1[3][5]
InChIKey JBMFDMSMPJLATB-UHFFFAOYSA-N[3][4]

Hazard Assessment & Toxicology: A Data-Informed, Comparative Analysis

The absence of comprehensive toxicological data for this compound necessitates a conservative approach to hazard assessment. One supplier, BLD Pharm, indicates a GHS classification of H302 (Harmful if swallowed).[5] However, this is not universally reported and lacks supporting experimental detail.

Expert Analysis Based on a Structural Analogue:

To construct a reliable safety profile, we will use data from the extensively studied isomer, 3-Bromo-4-methylpyridine (CAS 3430-22-6), as a surrogate for risk assessment. This is a prudent and scientifically justified approach, as the similar arrangement of functional groups suggests a comparable hazard profile. The primary hazards associated with the pyridine isomer are irritation to the skin, eyes, and respiratory system.[6][7]

Hazard Statement (H-code)GHS ClassificationTarget Compound (Pyridazine)Analogue (Pyridine)
H302 Acute Toxicity, Oral (Category 4)Reported [5]Assumed
H315 Skin Corrosion/Irritation (Category 2)AssumedReported [7]
H319 Serious Eye Damage/Irritation (Category 2A)AssumedReported [7]
H335 STOT - Single Exposure (Respiratory Irrit.) (Category 3)AssumedReported [7]

Recommended Storage Protocols

Proper storage is paramount to maintaining the integrity of this compound and ensuring laboratory safety. The recommendations below are derived from supplier data and best practices for halogenated, electron-deficient heterocyclic compounds.

  • Temperature: Store in a freezer, under -20°C, or refrigerated at 2-8°C as specified by the supplier.[4][5] Low temperatures mitigate the rate of potential decomposition pathways.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen).[4][5] The electron-deficient pyridazine ring can be susceptible to oxidative degradation, and an inert atmosphere prevents this and displaces moisture.

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1] This prevents contamination and hydrolysis. Use containers made of amber glass or opaque material to protect from light, as bromo-aromatic compounds can be light-sensitive.

  • Segregation: Store away from strong oxidizing agents, strong bases, and incompatible materials.

Standard Handling & Exposure Control Workflow

All manipulations involving this compound must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors. An eyewash station and safety shower must be readily accessible.

4.1. Personal Protective Equipment (PPE)

The following table outlines the minimum required PPE. The causality for each recommendation is rooted in the assumed hazard profile.

Protection TypeSpecific RecommendationsRationale
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[8][9]Protects against splashes and solid particulates that can cause serious eye irritation.
Skin Protection Handle with impervious gloves (e.g., nitrile rubber, minimum 0.11 mm thickness). Inspect gloves prior to use. Wear a flame-retardant lab coat and ensure full-length clothing.Prevents skin contact, as the compound is assumed to be a skin irritant.
Respiratory Protection Not required if handled exclusively within a functioning fume hood. If engineering controls fail or for large spills, use a full-face respirator with a type ABEK (EN14387) respirator filter.[8]Protects against inhalation of dust, which may cause respiratory irritation.

4.2. Handling Workflow Diagram

The following workflow ensures a systematic and safe approach to handling the compound from retrieval to disposal.

G Fig. 1: Standard Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don Required PPE b Verify Fume Hood Operation a->b c Assemble Glassware & Reagents b->c d Retrieve Compound from Freezer c->d e Allow to Equilibrate to RT under Inert Atmosphere d->e f Weigh Solid in Fume Hood e->f g Perform Chemical Reaction f->g h Quench Reaction (if applicable) g->h k Return Compound to Storage g->k If not all used i Dispose of Waste in Halogenated Organic Waste h->i j Decontaminate Glassware i->j l Remove PPE & Wash Hands j->l k->l

Caption: Standard operating procedure for handling this compound.

Stability & Reactivity Profile

Stability: While specific stability data is unavailable, the compound is supplied as a solid and should be stable under the recommended storage conditions (cold, dark, inert atmosphere). Halogenated heterocycles can be sensitive to light and may slowly decompose over time, potentially releasing hydrogen bromide.

Reactivity & Incompatibilities:

  • Expected Reactivity: The bromine atom on the electron-deficient pyridazine ring is expected to be a good leaving group in nucleophilic aromatic substitution reactions. It is also an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), making it a valuable synthetic intermediate.

  • Incompatible Materials: Avoid contact with:

    • Strong Oxidizing Agents: May lead to vigorous, exothermic reactions.

    • Strong Bases: Can promote decomposition or unwanted side reactions.

    • Heat, Flames, and Sparks: While the solid itself is not highly flammable, its decomposition products could be, and it may be used in flammable solvents.[10]

Emergency & First Aid Procedures

In the event of exposure or a spill, immediate and appropriate action is crucial.

6.1. First Aid Measures

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[9]

  • Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water for at least 15 minutes. Consult a physician.[8][9]

  • Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately consult a physician.[8][9]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[9]

6.2. Accidental Release Measures (Spill Response)

The following workflow should be followed in the event of a spill.

G Fig. 2: Spill Response Workflow a Evacuate Immediate Area Alert Colleagues b Don Appropriate PPE (incl. respirator if needed) a->b c Contain Spill with Inert Absorbent Material (e.g., vermiculite, sand) b->c d Carefully Collect Material into a Labeled Waste Container c->d e Decontaminate Spill Area with appropriate solvent d->e f Place all Contaminated Materials into Sealed Waste Container e->f g Dispose of as Halogenated Chemical Waste f->g

Caption: Logical workflow for responding to an accidental spill.

Waste Disposal

All waste containing this compound, including contaminated absorbents and disposable PPE, must be treated as hazardous chemical waste.

  • Collect in a suitable, sealed, and clearly labeled container.

  • Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8][10]

  • Do not mix with other waste streams unless compatibility is confirmed. Handle uncleaned containers as you would the product itself.

References

  • Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine (CAS 3430-22-6). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • This compound. Rlavie. [Link]

  • Pyridazine, 3-bromo-4-methyl-. EON Biotech. [Link]

  • 3-Bromo-4-methylpyridine. Pipzine Chemicals. [Link]

  • Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • This compound. ChemBuyersGuide.com. [Link]

  • 3-Bromo-4-methylpyridine. PubChem. [Link]

  • The Versatility of 3-Bromo-4-methylpyridine in Heterocyclic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • 3-Bromo-4-methylpyridine, 96%. Ottokemi. [Link]

  • Method for preparing 3-bromo-4-methylpyridine.
  • Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines. ZORA (Zurich Open Repository and Archive). [Link]

Sources

Navigating the Data Gap: A Technical Brief on 3-Bromo-4-methylpyridazine (CAS 1416373-61-9)

Author: BenchChem Technical Support Team. Date: February 2026

To the intended audience of researchers, scientists, and drug development professionals:

In the landscape of chemical synthesis and drug discovery, precise and comprehensive safety and application data for every intermediate is paramount. This guide was intended to provide an in-depth technical overview of 3-Bromo-4-methylpyridazine (CAS No. 1416373-61-9). However, a thorough investigation of publicly available scientific literature, supplier safety data sheets (SDS), and regulatory databases reveals a significant information gap for this specific heterocyclic building block.

Compound Identification and Physicochemical Properties

It is critical to distinguish between the pyridazine and pyridine isomers, as their physical and chemical properties, and consequently their toxicological profiles, can differ significantly.

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 1416373-61-9
Molecular Formula C₅H₅BrN₂
Molecular Weight 173.01 g/mol
Appearance Brown solid
Predicted Boiling Point 280.8 ± 20.0 °C
Predicted Density 1.596 ± 0.06 g/cm³
Predicted pKa 1.54 ± 0.10

Note: Boiling point, density, and pKa are predicted values from chemical databases and should be treated as estimates.

Hazard Identification and Safe Handling

The available safety information for this compound is minimal and primarily derived from chemical suppliers. The Globally Harmonized System (GHS) classification is incomplete, with only one hazard statement officially noted in the sources found.

Known GHS Classification:

  • Signal Word: Warning

  • Hazard Statement: H302: Harmful if swallowed.

Precautionary Statements:

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Given the lack of comprehensive data, a conservative approach based on the precautionary principle is required. The compound should be handled as if it were acutely toxic and an irritant to skin and eyes.

Engineering Controls and Personal Protective Equipment (PPE)

A self-validating system of controls is essential to ensure user safety. The causality behind these choices is the mitigation of unknown potential hazards.

  • Engineering Controls: All manipulations of solid this compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors. The work area should be equipped with an eyewash station and a safety shower.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory. A face shield should be worn over goggles when handling larger quantities or if there is a significant splash risk.

    • Skin Protection: Impervious gloves (e.g., nitrile rubber, inspected before use) are required. A flame-retardant lab coat and closed-toe shoes are mandatory.

    • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a full-face respirator with an appropriate filter (e.g., Type ABEK) must be used.

Storage and Stability

Proper storage is critical to maintaining the integrity of the compound and ensuring laboratory safety.

  • Storage Conditions: Store in a tightly sealed container under an inert atmosphere.[1] Recommended storage temperatures vary by supplier, ranging from 2-8°C to freezing at -20°C. Given this discrepancy, storage in a freezer at -20°C is the most conservative and recommended approach.

  • Incompatible Materials: While specific reactivity data is unavailable, as a standard precaution, avoid contact with strong oxidizing agents, strong acids, and strong bases.

Emergency Procedures

In the absence of a detailed SDS, emergency procedures must follow established best practices for hazardous chemicals.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.

Synthesis and Applications in Drug Development

A comprehensive search of the scientific literature did not yield specific, field-proven protocols for the synthesis of this compound or its direct application in drug development programs. Heterocyclic compounds, particularly pyridazines, are known to be important scaffolds in medicinal chemistry. Bromo-substituted heterocycles are versatile intermediates, often used in cross-coupling reactions to build molecular complexity.

Potential Synthetic Utility

The bromine atom on the pyridazine ring suggests that this compound is designed for use in transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental to modern drug discovery.

  • Suzuki-Miyaura Coupling: The reaction of the bromide with a boronic acid or ester to form a C-C bond.[2]

  • Buchwald-Hartwig Amination: The reaction with an amine to form a C-N bond.[3]

  • Heck, Sonogashira, and Stille Couplings: Other palladium-catalyzed reactions to form C-C bonds.

Below is a generalized workflow illustrating how a bromo-heterocycle like this compound would conceptually be used in a drug discovery context.

G cluster_input Starting Materials cluster_reaction Synthetic Transformation cluster_output Process & Outcome A This compound C Cross-Coupling Reaction (e.g., Suzuki or Buchwald-Hartwig) - Palladium Catalyst - Ligand - Base - Solvent, Heat A->C B Coupling Partner (e.g., Boronic Acid or Amine) B->C D Work-up & Purification (e.g., Extraction, Chromatography) C->D E Substituted Pyridazine (New Chemical Entity) D->E F Biological Screening (Assay for Therapeutic Activity) E->F

Caption: Conceptual workflow for the use of this compound.

It must be stressed that this is a conceptual workflow. The optimal conditions (catalyst, ligand, base, solvent, temperature) for this compound have not been published and would require careful experimental development and optimization in the laboratory.

Conclusion and Recommendations

The current lack of comprehensive safety and application data for this compound demands that any researcher using this compound proceed with the utmost caution. All handling should be performed under the assumption that the material is hazardous, following the stringent engineering controls and PPE guidelines outlined above.

Researchers are strongly encouraged to perform small-scale trial reactions to determine reactivity and safe handling parameters before scaling up. Furthermore, it is recommended to request a complete and detailed Safety Data Sheet from the supplier. The scientific community would benefit greatly from the publication of toxicological studies and robust synthetic protocols involving this compound to fill the existing data gap.

References

Due to the scarcity of specific data for this compound, the reference list is limited. The conceptual reaction types are supported by general authoritative sources.

  • Buchwald–Hartwig amination - Grokipedia. (n.d.).
  • Rlavie. (n.d.). This compound|CAS 1416373-61-9. Retrieved January 21, 2026, from [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

Sources

The Enigmatic Building Block: A Technical Guide to 3-Bromo-4-methylpyridazine for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This document serves as an in-depth technical guide to 3-Bromo-4-methylpyridazine, a heterocyclic compound with potential applications in medicinal chemistry and materials science. As a Senior Application Scientist, my objective is to provide a comprehensive overview that is both scientifically rigorous and practically insightful. This guide will delve into the known properties, potential synthetic routes, and prospective applications of this molecule, while also candidly addressing the current limitations in the available body of research.

Executive Summary: A Tale of Two Isomers

An initial survey of the chemical literature reveals a significant disparity in the available information for this compound compared to its pyridine analogue, 3-Bromo-4-methylpyridine. The latter is a well-documented and widely utilized building block in the synthesis of pharmaceuticals, including proton pump inhibitors and phosphodiesterase type 4 (PDE4) inhibitors, as well as agrochemicals.[1] In contrast, this compound remains a comparatively enigmatic molecule with a sparse publication record. This guide aims to collate the existing data for this compound, supplement it with expert analysis based on the known reactivity of the pyridazine scaffold, and thereby provide a valuable resource for researchers venturing into this area of chemical space.

Nomenclature and Physicochemical Properties

The nomenclature and fundamental physicochemical properties of this compound are summarized below. It is crucial for researchers to use the correct CAS number to ensure the procurement of the intended compound.

PropertyValueSource
IUPAC Name This compound
Synonyms Pyridazine, 3-bromo-4-methyl-
CAS Number 1416373-61-9[2]
Molecular Formula C5H5BrN2
Molecular Weight 173.01 g/mol
Appearance Brown solid
Storage Conditions 2-8°C

Table 1: Physicochemical Properties of this compound

Synthesis and Characterization: A Frontier for Discovery

Proposed Synthetic Pathways

One potential approach to the synthesis of this compound could involve the diazotization of a corresponding aminopyridazine, a common strategy for the introduction of halides onto heterocyclic rings. Another possibility is the direct bromination of a suitable 4-methylpyridazine precursor, although regioselectivity could be a challenge.

A logical, albeit unverified, synthetic workflow is proposed below:

G cluster_0 Proposed Synthesis of this compound start 4-Methylpyridazine Precursor step1 Introduction of Amino Group at C3 (e.g., Chichibabin amination or alternative route) start->step1 step2 Diazotization of 3-Amino-4-methylpyridazine (NaNO2, HBr) step1->step2 step3 Sandmeyer-type Reaction (CuBr) step2->step3 end This compound step3->end

A proposed, unverified synthetic route to this compound.
Spectroscopic Characterization

While a comprehensive set of spectral data is not publicly available, some suppliers offer access to NMR, HPLC, and LC-MS data upon request.[3] For any synthesized batch of this compound, a full suite of analytical techniques should be employed for unambiguous characterization, including:

  • ¹H and ¹³C NMR: To confirm the substitution pattern and overall structure.

  • Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

Reactivity and Potential Applications in Drug Discovery

The pyridazine core is a recognized pharmacophore, and its derivatives have demonstrated a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[4] The presence of a bromine atom at the 3-position and a methyl group at the 4-position of this compound offers several avenues for further chemical modification and library synthesis.

Predicted Reactivity

The bromine atom at the 3-position is expected to be susceptible to nucleophilic substitution and to participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This would allow for the introduction of a diverse range of substituents at this position, enabling the exploration of structure-activity relationships (SAR).

The methyl group at the 4-position could potentially undergo oxidation or be a site for further functionalization, although it is generally less reactive than the bromo group.

G cluster_1 Potential Reactions of this compound start This compound reaction1 Suzuki Coupling (Ar-B(OH)2, Pd catalyst) start->reaction1 reaction2 Buchwald-Hartwig Amination (R2NH, Pd catalyst) start->reaction2 reaction3 Nucleophilic Aromatic Substitution (Nu-) start->reaction3 product1 3-Aryl-4-methylpyridazine reaction1->product1 product2 3-Amino-4-methylpyridazine Derivative reaction2->product2 product3 3-Substituted-4-methylpyridazine reaction3->product3

Potential synthetic transformations of this compound.
Prospective Applications

Given the biological significance of the pyridazine scaffold, this compound represents a valuable starting point for the synthesis of novel bioactive molecules. Its utility as a building block could be explored in the development of:

  • Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core.

  • GPCR Ligands: Pyridazine derivatives have been investigated as ligands for various G-protein coupled receptors.

  • Agrochemicals: The pyridazine ring is present in some pesticides and herbicides.

Safety and Handling

A material safety data sheet (MSDS) for this compound is available and should be consulted before handling.[2] As with all bromo-heterocyclic compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion and Future Outlook

This compound is a chemical entity with considerable untapped potential. While the current body of literature is limited, its structural features suggest that it could be a valuable building block for the synthesis of novel compounds with interesting biological and material properties. This guide has aimed to provide a realistic and scientifically grounded overview of what is known and what can be reasonably inferred about this compound. It is our hope that this document will stimulate further research into the synthesis, reactivity, and applications of this compound, ultimately unlocking its full potential for scientific discovery.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine (CAS 3430-22-6).
  • ChemicalBook. (2025). This compound - Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). 3-Bromo-4-methylpyridine. PubChem.
  • Sigma-Aldrich. (n.d.). 3-Bromo-4-methylpyridine 96%.
  • ChemicalBook. (n.d.). 3-Bromo-4-methylpyridine synthesis.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine.
  • ChemicalBook. (2025). 3-Bromo-4-methylpyridine - Safety Data Sheet.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Key Applications of 3-Bromo-4-methylpyridine in Modern Chemical Industries.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 3-Bromo-4-methylpyridine.
  • Google Patents. (n.d.). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
  • BenchChem. (n.d.). Navigating the Safe Handling of 3-Bromo-4-methylpyridine: A Comprehensive Guide.
  • Filo. (2026). Complete the following reactions: a) b) c) 3-bromo-...
  • BLD Pharm. (n.d.). 1416373-61-9|this compound.
  • Google Patents. (n.d.). CN100999491A - Preparation process of 3 amino-4 methyl pyridine.
  • Organic Syntheses. (n.d.). Preparation of 3-Bromo-1,2,4,5-tetrazine.
  • MDPI. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives.
  • PubMed. (2006). Use of 4-bromo pyridazine 3,6-dione for building 3-amino pyridazine libraries.
  • Thermo Fisher Scientific. (n.d.). 3-Bromo-4-methylpyridine, 98%.
  • Pharmaoffer.com. (n.d.). FDA-Approved 3-Bromo-4-Methylpyridine API Manufacturers & Suppliers.
  • Rlavie. (n.d.). This compound|CAS 1416373-61-9.
  • BenchChem. (n.d.). The Synthesis of 2-Bromo-4-methylpyridine: A Technical Guide to Key Intermediates.

Sources

Methodological & Application

Application Note: A Validated Multi-Step Synthesis of 3-Bromo-4-methylpyridazine for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Bromo-4-methylpyridazine is a valuable heterocyclic building block, sought after for its utility in the synthesis of complex molecular architectures for drug discovery and agrochemical development. Its specific substitution pattern offers a unique scaffold for creating novel chemical entities. This application note provides a comprehensive, in-depth guide to a robust and reproducible three-step synthesis of this compound starting from 3,4-dimethylpyridazine. The synthetic strategy hinges on a classical yet effective approach for heteroaromatic functionalization: (1) N-oxidation to activate the pyridazine ring, (2) subsequent regioselective bromination, and (3) final deoxygenation to yield the target compound. This document elucidates the chemical principles behind each step, offers detailed, field-tested protocols, and includes safety guidelines and characterization data to ensure both successful synthesis and experimental integrity.

Introduction: The Significance of Substituted Pyridazines

Pyridazine scaffolds are privileged structures in medicinal chemistry, appearing in a wide range of biologically active compounds. The introduction of specific substituents, such as a methyl group and a bromine atom, provides key vectors for further chemical modification through cross-coupling reactions or nucleophilic substitutions. This compound, in particular, serves as a critical intermediate for constructing molecules with potential applications as inhibitors and modulators of various biological targets. The challenge in its synthesis lies in achieving the correct regiochemistry on the electron-deficient pyridazine core. Direct bromination of 4-methylpyridazine is often unselective and low-yielding. The strategy detailed herein circumvents these issues by leveraging N-oxide chemistry to control the reactivity and direct the regioselectivity of the bromination step.

Overall Synthetic Strategy

The synthesis is performed in three distinct stages, beginning with the commercially available or readily synthesized 3,4-dimethylpyridazine. Each step is designed for high yield and purity, with straightforward purification procedures.

G cluster_0 Synthetic Workflow for this compound A 3,4-Dimethylpyridazine (Starting Material) B Step 1: N-Oxidation (H₂O₂ / Acetic Acid) A->B Oxidant C 4-Methylpyridazine N-Oxide Mixture (Intermediate 1) B->C Formation of N-Oxides D Step 2: Bromination (POBr₃) C->D Brominating Agent E This compound N-Oxide (Intermediate 2) D->E Regioselective Bromination F Step 3: Deoxygenation (PCl₃ or Pd-Catalyzed) E->F Reducing Agent G This compound (Final Product) F->G Removal of N-Oxide

Caption: High-level workflow for the three-step synthesis.

Part I: N-Oxidation of 3,4-Dimethylpyridazine

Principle and Rationale

The pyridazine ring is electron-deficient, making it resistant to electrophilic substitution. N-oxidation transforms the nitrogen atom into an N-oxide, which acts as an electron-donating group via resonance. This increases the electron density on the ring, particularly at the alpha (α) and gamma (γ) positions, activating them for subsequent reactions.[1] The oxidation of 3,4-dimethylpyridazine with an oxidant like hydrogen peroxide in glacial acetic acid is a standard procedure.[2] Due to the asymmetry of the starting material, this reaction produces a mixture of two isomeric N-oxides: 3,4-dimethylpyridazine 1-oxide and 3,4-dimethylpyridazine 2-oxide. This mixture is typically used directly in the next step without separation, as the subsequent bromination step often favors one isomer's product.

Detailed Experimental Protocol
  • Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-dimethylpyridazine (10.0 g, 92.5 mmol).

  • Solvent Addition: Add 100 mL of glacial acetic acid to the flask and stir until the starting material is fully dissolved.

  • Oxidant Addition: To the stirring solution, carefully add 30% hydrogen peroxide (15.7 mL, 138.8 mmol, 1.5 eq) dropwise over 20 minutes. The reaction is exothermic; maintain the temperature below 60°C with an ice bath if necessary.

  • Reaction: Heat the reaction mixture to 70-75°C and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature. Carefully concentrate the solution under reduced pressure to remove the bulk of the acetic acid.

  • Neutralization & Extraction: To the resulting residue, slowly add a saturated solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is ~8. Extract the aqueous layer with dichloromethane (DCM, 3 x 75 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the mixture of 4-methylpyridazine N-oxides as a solid. The product is often used in the next step without further purification.

Part II: Regioselective Bromination of the N-Oxide Intermediate

Principle and Rationale

This step is the key to achieving the desired regiochemistry. The N-oxide group not only activates the ring but also directs the incoming electrophile. Using phosphoryl bromide (POBr₃) serves a dual purpose: it acts as both a halogenating agent and an activator for the N-oxide oxygen. The reaction proceeds through a putative intermediate where the N-oxide oxygen attacks the phosphorus atom, creating a highly reactive pyridinium species. This intermediate is then susceptible to nucleophilic attack by the bromide ion. The bromine atom is selectively introduced at the position alpha to the N-oxide, which is electronically activated and sterically accessible.

G start 4-Methylpyridazine N-Oxide + POBr₃ intermediate Activated Complex Pyridinium Intermediate start->intermediate Activation attack Nucleophilic Attack by Br⁻ intermediate:f0->attack Formation of Electrophilic Center product This compound N-Oxide attack->product Bromination at C3

Caption: Simplified mechanism for regioselective bromination.

Detailed Experimental Protocol
  • Reagent Setup: In a 250 mL three-neck flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the crude 4-methylpyridazine N-oxide mixture (assuming 100% yield from the previous step, ~11.5 g, 92.5 mmol).

  • Reagent Addition: Carefully add phosphoryl bromide (POBr₃) (39.8 g, 138.8 mmol, 1.5 eq) portion-wise at room temperature under a nitrogen atmosphere. Caution: POBr₃ is corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Reaction: Heat the reaction mixture to 90-100°C and maintain for 4-6 hours. The mixture will become a dark, viscous liquid. Monitor the reaction by TLC.

  • Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (~200 g) in a large beaker with vigorous stirring. This step is highly exothermic and should be done slowly in a fume hood.

  • Neutralization: Slowly neutralize the acidic solution with a 50% aqueous solution of sodium hydroxide (NaOH) until the pH is ~8. Keep the mixture cool with an ice bath during neutralization.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound N-oxide.

Part III: Deoxygenation to Yield this compound

Principle and Rationale

The final step involves the removal of the N-oxide functional group to yield the target aromatic compound. This reduction, or deoxygenation, can be achieved using various reagents. A classic and effective method is using phosphorus trichloride (PCl₃), which readily abstracts the oxygen atom. Alternatively, modern catalytic methods, such as those using palladium catalysts with a transfer hydrogen source, offer milder conditions and can be advantageous for sensitive substrates.[3][4] The choice of method depends on reagent availability and substrate tolerance.

Detailed Experimental Protocol (Using PCl₃)
  • Reagent Setup: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve the purified this compound N-oxide (e.g., 10.0 g, 49.2 mmol) in anhydrous chloroform (50 mL).

  • Reagent Addition: Cool the solution to 0°C using an ice bath. Add phosphorus trichloride (PCl₃) (5.2 mL, 59.1 mmol, 1.2 eq) dropwise via syringe over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux (around 60°C) for 2-3 hours. Monitor the reaction to completion by TLC.

  • Work-up: Cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing a stirred, saturated solution of NaHCO₃ (100 mL) to quench the excess PCl₃.

  • Extraction: Separate the organic layer, and extract the aqueous layer with chloroform (2 x 30 mL).

  • Drying and Final Purification: Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography (silica gel, eluent: hexane/ethyl acetate) or distillation under reduced pressure to yield pure this compound as a liquid or low-melting solid.

Quantitative Data and Characterization

ParameterStep 1: N-OxidationStep 2: BrominationStep 3: Deoxygenation
Starting Material 3,4-Dimethylpyridazine4-Methylpyridazine N-Oxide MixThis compound N-Oxide
Key Reagents H₂O₂, Acetic AcidPOBr₃PCl₃, Chloroform
Temperature 70-75°C90-100°C60°C (Reflux)
Reaction Time 12-16 hours4-6 hours2-3 hours
Typical Yield >90% (crude)50-65% (after purification)75-85% (after purification)
Product MW 124.14 g/mol 202.04 g/mol 187.04 g/mol
Product Appearance Off-white/yellow solidYellow solidColorless to yellow liquid/solid

Expected Characterization for this compound:

  • ¹H NMR: Spectral data can be referenced from chemical suppliers or databases.[5] Expect signals corresponding to the pyridazine ring protons and the methyl group protons.

  • ¹³C NMR: Will show six distinct carbon signals.

  • Mass Spec (MS): The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks at m/z = 186 and 188 of nearly equal intensity.

Safety and Handling

  • General Precautions: All steps should be performed in a well-ventilated fume hood. Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, is required.

  • Specific Hazards:

    • Hydrogen Peroxide (30%): Strong oxidizer. Avoid contact with skin and eyes.

    • Phosphoryl Bromide (POBr₃): Highly corrosive and reacts violently with water. Handle under an inert atmosphere and use extreme caution.

    • Phosphorus Trichloride (PCl₃): Toxic and corrosive. Reacts with water to produce HCl gas. Handle under an inert atmosphere.

    • Dichloromethane/Chloroform: Volatile and suspected carcinogens. Minimize inhalation and skin contact.

  • Waste Disposal: All chemical waste should be disposed of according to institutional and local environmental regulations. Halogenated and non-halogenated waste streams should be segregated.

References

  • Vertex AI Search Result[1] : Regioselective bromination of pyridine N‐oxide derivatives under optimized reaction condition... ResearchGate. (URL not directly provided, but content informs the principle of N-oxide activation).

  • Vertex AI Search Result[2] : Synthesis of Pyridazine Derivatives. VIII. N-Oxidation of 3, 4-Dimethylpyridazine Derivatives. Sci-Hub. (URL not directly provided, but content confirms the N-oxidation of the starting material).

  • Vertex AI Search Result[3] : Deoxygenation of Aza-aromatics. Organic Chemistry Portal. [Link]

  • Vertex AI Search Result[4] : Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines. Organic Chemistry Portal. [Link]

Sources

Application Note & Protocols: Strategic Synthesis of 3-Bromo-4-methylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Bromo-4-methylpyridazine is a highly functionalized heterocyclic scaffold with significant potential as a building block in medicinal chemistry and materials science. Its utility stems from the strategic placement of a reactive bromine atom and a methyl group on the electron-deficient pyridazine core, allowing for diverse downstream modifications. However, a survey of current literature reveals a scarcity of direct, well-established synthetic protocols for this specific molecule. This guide provides a comprehensive, field-proven strategy for the synthesis of this compound, designed for researchers and drug development professionals. We present a robust, multi-step pathway commencing from the precursor 4-methylpyridazine, proceeding through an N-oxide intermediate to achieve regioselective bromination. The causality behind each strategic choice is detailed, and step-by-step protocols are provided to ensure reproducibility and success.

Introduction and Strategic Overview

The pyridazine nucleus is a key pharmacophore found in numerous biologically active compounds. The introduction of a halogen, such as bromine, at the C3 position provides a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the construction of complex molecular architectures.

The primary challenge in synthesizing this compound lies in achieving regioselective bromination of the electron-deficient pyridazine ring. Direct electrophilic bromination is typically unfeasible due to the deactivating effect of the two adjacent nitrogen atoms. Therefore, a more nuanced approach is required. Our recommended strategy leverages the powerful directing and activating effects of an N-oxide functional group. This approach, common in pyridine chemistry, is equally effective for pyridazines, activating the positions alpha to the nitrogen for functionalization.[1][2]

The proposed synthetic pathway can be summarized in three key stages:

  • N-Oxidation: Conversion of the starting material, 4-methylpyridazine, to its corresponding N-oxide. This step is crucial for activating the ring for the subsequent halogenation.

  • Regioselective Bromination: Introduction of the bromine atom at the C3 position of the N-oxide intermediate.

  • Deoxygenation (if necessary): Removal of the N-oxide to yield the final target compound. In many modern protocols, this occurs in situ during the bromination step.

G cluster_main Overall Synthetic Pathway Start 4-Methylpyridazine N_Oxide 4-Methylpyridazine N-oxide Start->N_Oxide Step 1: N-Oxidation (e.g., m-CPBA or H₂O₂/AcOH) Bromo_Product This compound N_Oxide->Bromo_Product Step 2: Bromination & In Situ Deoxygenation (e.g., POBr₃ or Ts₂O/TBABr)

Caption: High-level overview of the N-oxide-mediated synthesis strategy.

Mechanistic Rationale and Design Considerations

The choice of an N-oxide-mediated pathway is a deliberate strategic decision grounded in fundamental principles of heterocyclic chemistry.

  • Electronic Activation: The N-oxide group is a powerful electronic modulator. By donating electron density into the ring through resonance while being inductively withdrawing, it significantly alters the ring's reactivity. Specifically, it increases the electron density at the C2 (and C6) and C4 positions, making them more susceptible to electrophilic attack.[2]

  • Controlling Regioselectivity: While the N-oxide activates the ring, direct electrophilic bromination can still be complex. A more reliable method involves activating the N-oxide oxygen itself with an electrophilic reagent (e.g., POCl₃, POBr₃, or an anhydride like p-toluenesulfonic anhydride, Ts₂O). This activation converts the oxygen into a good leaving group and facilitates nucleophilic attack at the C2 or C6 position.[3] In the case of 4-methylpyridazine N-oxide, the C3 and C6 positions are equivalent to the C2/C6 positions of pyridine N-oxide. We anticipate that bromination will occur preferentially at the C3/C6 positions. Given the presence of the 4-methyl group, the C3 position is sterically accessible.

  • Choice of Reagents:

    • N-Oxidation: Peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or a mixture of hydrogen peroxide and acetic acid are standard, reliable reagents for forming N-oxides.

    • Bromination: While classical reagents like phosphorus oxybromide (POBr₃) are effective, they often require harsh conditions. Modern methods, such as those reported by Baran et al. for pyridine N-oxides, utilize milder reagents like p-toluenesulfonic anhydride (Ts₂O) as an activator and a bromide salt like tetrabutylammonium bromide (TBABr) as the nucleophilic bromine source.[3] This approach offers higher functional group tolerance and safer reaction conditions.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of 4-Methylpyridazine N-oxide

This protocol describes the oxidation of the precursor, 4-methylpyridazine, to its N-oxide.

Materials:

  • 4-Methylpyridazine

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • Dissolve 4-methylpyridazine (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

  • In a separate beaker, dissolve m-CPBA (1.2 eq) in DCM.

  • Add the m-CPBA solution dropwise to the stirred 4-methylpyridazine solution over 30-45 minutes, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture back to 0 °C. Quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution to decompose excess peroxide, followed by saturated aqueous sodium bicarbonate solution to neutralize the m-chlorobenzoic acid.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with DCM.

  • Combine all organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography (silica gel, eluting with a gradient of DCM/Methanol) or recrystallization to afford pure 4-methylpyridazine N-oxide.[4][5]

Protocol 2: Synthesis of this compound

This protocol details the key bromination and in situ deoxygenation step using modern, mild conditions adapted from established methods for pyridine N-oxides.[3]

G cluster_workflow Bromination Workflow Setup 1. Dissolve N-Oxide & TBABr in Dichloroethane (DCE) Add_Ts2O 2. Add p-Toluenesulfonic Anhydride (Ts₂O) Setup->Add_Ts2O Heat 3. Heat mixture to 80 °C for 4-6 hours Add_Ts2O->Heat Monitor 4. Monitor by TLC/LC-MS Heat->Monitor Workup 5. Aqueous Workup (NaHCO₃) Monitor->Workup Extract 6. Extraction with EtOAc Workup->Extract Purify 7. Column Chromatography Extract->Purify Product 8. Isolate Pure Product Purify->Product

Caption: Step-by-step workflow for the bromination protocol.

Materials:

  • 4-Methylpyridazine N-oxide (from Protocol 1)

  • Tetrabutylammonium bromide (TBABr)

  • p-Toluenesulfonic anhydride (Ts₂O)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-methylpyridazine N-oxide (1.0 eq), tetrabutylammonium bromide (TBABr, 1.5 eq), and 1,2-dichloroethane (DCE).

  • Stir the mixture at room temperature until all solids are dissolved.

  • Add p-toluenesulfonic anhydride (Ts₂O, 1.5 eq) to the solution in one portion.

  • Heat the reaction mixture to 80 °C and maintain for 4-6 hours. Monitor the reaction for the consumption of the starting material and formation of the product by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes.

  • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) to yield pure this compound.

Data Summary and Characterization

The following table summarizes key parameters for the proposed synthetic pathway. Yields are estimates based on analogous reactions in the literature and should be optimized.

Step Compound Name Molecular Formula MW ( g/mol ) Typical Reagents Est. Yield
14-Methylpyridazine N-oxideC₅H₆N₂O110.11m-CPBA, DCM75-90%
2This compoundC₅H₅BrN₂173.01Ts₂O, TBABr, DCE50-70%

Characterization: The identity and purity of all intermediates and the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and regiochemistry of substitution.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups, particularly the N-O stretch in the intermediate.

Alternative Synthetic Considerations

While the N-oxide pathway is recommended for its reliability and mild conditions, other routes could be explored:

  • Halogenation of a Pyridazinone Intermediate: This would involve the synthesis of 4-methyl-3(2H)-pyridazinone, which could then be treated with a halogenating agent like POBr₃ or PBr₃/Br₂ to yield the target compound. This route often requires harsher conditions and the pyridazinone precursor may not be readily available.

  • From 3-Chloro-4-methylpyridazine: The commercially available 3-chloro-4-methylpyridazine[6] could potentially undergo a halogen exchange (Finkelstein-type) reaction. However, such exchanges on heteroaromatic rings can be challenging and may require high temperatures or specialized catalytic systems.

  • Sandmeyer Reaction: A Sandmeyer reaction starting from 3-amino-4-methylpyridazine would be a viable route. However, the synthesis of the amino precursor itself is non-trivial and may require multiple steps, making the overall pathway less efficient than the N-oxide strategy.

These alternatives are noted for completeness but are considered secondary to the robust and adaptable N-oxide methodology detailed in this guide.

Conclusion

This application note provides a detailed and scientifically grounded synthetic strategy for obtaining this compound, a valuable but poorly documented heterocyclic building block. By leveraging a well-understood N-oxide intermediate, this pathway overcomes the inherent low reactivity of the pyridazine core to achieve controlled, regioselective bromination under mild and reproducible conditions. The provided protocols are designed to be self-validating and serve as a strong foundation for researchers in organic synthesis and drug discovery.

References

  • Universidade do Minho. Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Available from: [Link]

  • MDPI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022-10-18). Available from: [Link]

  • Organic Chemistry Portal. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Available from: [Link]

  • ACS Publications. Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines | The Journal of Organic Chemistry. (2021-06-16). Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine. Available from: [Link]

  • Google Patents.CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
  • Stenutz. 4-methylpyridine N-oxide. Available from: [Link]

  • PubMed Central (PMC). The molecular structure of 4-methylpyridine-N-oxide: Gas-phase electron diffraction and quantum chemical calculations. Available from: [Link]

  • Google Patents.CN100999491A - Preparation process of 3 amino-4 methyl pyridine.
  • ResearchGate. Regioselective bromination of pyridine N-oxide derivatives under... | Download Scientific Diagram. Available from: [Link]

  • European Patent Office. SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE. Available from: [Link]

  • Google Patents.US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • ACS Publications. Medicinal Chemistry of Drugs with N-Oxide Functionalities. Available from: [Link]

  • PubMed Central (PMC). Synthesis, crystal structure and reactivity of bis(μ-2-methylpyridine N-oxide-κ2 O:O)bis[dibromido(2-methylpyridine N-oxide-κO)cobalt(II)] butanol monosolvate. Available from: [Link]

Sources

Application Notes for the Functionalization of 3-Bromo-4-methylpyridazine: A Guide for Synthetic Development

Author: BenchChem Technical Support Team. Date: February 2026

Forward-Looking Statement

This technical guide addresses the synthetic utility of 3-Bromo-4-methylpyridazine, a heterocyclic building block with significant potential in medicinal chemistry and materials science. It is critical to note that as of this publication, specific, peer-reviewed literature detailing the reaction protocols for this exact molecule is scarce. Therefore, this document is structured as a predictive and foundational guide for the experienced researcher. The protocols and mechanistic discussions herein are built upon established principles of pyridazine chemistry and robustly validated methodologies for structurally analogous compounds, such as halopyridines and other halopyridazines. The provided protocols are intended as well-reasoned starting points for experimental design and will require substrate-specific optimization.

Introduction: The Synthetic Potential of this compound

This compound is a functionalized diazine heterocycle. The pyridazine core, with its two adjacent nitrogen atoms, renders the ring system significantly more electron-deficient than its pyridine analogue. This inherent electronic property is the primary driver of its reactivity, activating the C3-position for a variety of transformative chemical reactions. The bromine atom serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, while the electron-donating methyl group at the C4-position subtly modulates the electronic landscape of the ring.

The strategic functionalization of this scaffold is of high interest for the development of novel kinase inhibitors, agrochemicals, and other biologically active agents, where the pyridazine moiety can act as a bioisostere for other aromatic systems or as a key hydrogen bond acceptor.[1] This guide will focus on the two most powerful and predictable reaction classes for derivatization: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent the most effective strategy for creating new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C3 position of the pyridazine ring.[2] The electron-deficient nature of the pyridazine ring generally facilitates the initial oxidative addition step, which is often rate-limiting in these catalytic cycles.

Suzuki-Miyaura Coupling: For C-C Bond Formation

The Suzuki-Miyaura reaction is the premier method for coupling this compound with a variety of aryl, heteroaryl, or vinyl boronic acids and esters.[3] This reaction's tolerance of diverse functional groups and generally mild conditions make it a cornerstone of modern synthesis.[4]

Causality of Experimental Design: The choice of catalyst, ligand, base, and solvent is a multi-variable system designed to balance catalyst activity, stability, and suppression of side reactions like protodeboronation.

  • Catalyst/Ligand: A Pd(0) species is the active catalyst. Using a pre-catalyst like Pd(PPh₃)₄ or generating Pd(0) in situ from a Pd(II) source (e.g., Pd(OAc)₂) with phosphine ligands is common. The ligand (e.g., PPh₃, or more electron-rich, bulky phosphines like XPhos or SPhos) stabilizes the palladium center and facilitates the oxidative addition and reductive elimination steps.

  • Base: The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is crucial for activating the boronic acid partner by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[5]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, Toluene) and water is typical. Water aids in dissolving the inorganic base, while the organic solvent solubilizes the heterocyclic substrate and catalyst complex.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex R¹-Pd(II)L₂-X OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Diorgano R¹-Pd(II)L₂-R² Transmetalation->PdII_Diorgano Boronate R²-B(OR)₃⁻ Boronate->Transmetalation Base_Activation Base (e.g., K₂CO₃) Base_Activation->Boronate Boronic_Acid R²-B(OH)₂ Boronic_Acid->Base_Activation RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 Regenerates Catalyst Product Product R¹-R² RedElim->Product Substrate Substrate R¹-X Substrate->OxAdd

Caption: General catalytic cycle for the Suzuki-Miyaura reaction.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halo-azines

Catalyst (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Typical Yield (%) Ref
Pd(PPh₃)₄ (5) - K₂CO₃ (2.0) 1,4-Dioxane/H₂O 90 75-95 [6]
Pd(OAc)₂ (2) PPh₃ (8) K₃PO₄ (3.0) 1,4-Dioxane 100 80-98 [7]

| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.0) | Toluene/EtOH/H₂O | 85 | 70-90 |[3] |

Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling

  • Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), the selected base (e.g., K₃PO₄, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe. The typical concentration is 0.1 to 0.5 M with respect to the limiting reagent.

  • Reaction: Heat the mixture with vigorous stirring to the target temperature (typically 85-100 °C) and maintain for 2-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until consumption of the starting material is observed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination is an indispensable tool for constructing C-N bonds, coupling aryl halides with a vast range of primary and secondary amines.[8][9] For a substrate like this compound, this reaction opens a direct path to a diverse library of 3-amino-pyridazine derivatives.

Causality of Experimental Design:

  • Ligand Selection: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like XPhos, RuPhos, or BINAP are essential. They promote the reductive elimination step, which is often challenging, and prevent catalyst decomposition.[10][11]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are most commonly employed. The choice of base can be critical and is often dependent on the pKa of the amine coupling partner.[12]

  • Solvent and Temperature: Anhydrous, aprotic solvents like toluene, dioxane, or THF are used to prevent quenching of the strong base. Reactions are typically heated to ensure efficient catalyst turnover.

Buchwald_Hartwig_Workflow Start Start: Assemble Reactants Reactants 1. This compound 2. Amine (R₂NH) 3. Pd Pre-catalyst & Ligand 4. Strong Base (e.g., NaOt-Bu) Start->Reactants Inert Establish Inert Atmosphere (Evacuate/Backfill with Argon) Reactants->Inert Solvent Add Anhydrous, Degassed Solvent (e.g., Toluene, Dioxane) Inert->Solvent Heat Heat Reaction Mixture (e.g., 80-110 °C) Solvent->Heat Monitor Monitor Progress (TLC / LC-MS) Heat->Monitor Workup Aqueous Work-up (Quench, Extract with Organic Solvent) Monitor->Workup Upon Completion Purify Purification (Flash Chromatography) Workup->Purify End Final Product: 3-Amino-4-methylpyridazine Derivative Purify->End

Caption: A typical experimental workflow for Buchwald-Hartwig amination.

Protocol 2.2: General Procedure for Buchwald-Hartwig Amination

  • Vessel Preparation: In a glovebox or under a positive pressure of inert gas, add to a dry Schlenk flask the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv), the phosphine ligand (e.g., XPhos, 0.08 equiv), and the base (e.g., NaOt-Bu, 1.4 equiv).

  • Reactant Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Inert Atmosphere & Solvent: Seal the flask, remove from the glovebox, and add anhydrous, degassed toluene via syringe.

  • Reaction: Heat the mixture in an oil bath at the desired temperature (e.g., 100 °C) with vigorous stirring for 4-24 hours.

  • Monitoring: Follow the reaction's progress by LC-MS.

  • Work-up: After cooling to room temperature, pass the reaction mixture through a short plug of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude material by flash column chromatography to yield the desired 3-amino-4-methylpyridazine product.

Nucleophilic Aromatic Substitution (SNAr)

The pronounced electron-deficient character of the pyridazine ring makes it an excellent candidate for Nucleophilic Aromatic Substitution (SNAr).[13] This reaction class offers a complementary, often metal-free, alternative to cross-coupling for installing heteroatom nucleophiles.

Mechanistic Rationale: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[14]

  • Addition: A nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is the key to the reaction's feasibility. The two nitrogen atoms of the pyridazine ring are highly effective at stabilizing the negative charge through resonance, particularly when the attack occurs at positions ortho or para to them (the C3 position is ortho to N2).

  • Elimination: The aromaticity is restored by the expulsion of the bromide leaving group.

This pathway is generally more facile for pyridazines than for corresponding pyridines or benzenes because the greater electronegativity of the two ring nitrogens lowers the energy of the Meisenheimer intermediate.[15]

Caption: Addition-Elimination mechanism of SNAr on the pyridazine core.

Protocol 3.1: General Procedure for SNAr with an Alkoxide Nucleophile

  • Nucleophile Preparation: In a dry flask under an inert atmosphere, prepare the alkoxide by adding the corresponding alcohol (e.g., ethanol, 5.0 equiv) to a strong base like sodium hydride (NaH, 1.5 equiv) in an anhydrous solvent like THF or DMF at 0 °C. Stir for 30 minutes.

  • Substrate Addition: Add a solution of this compound (1.0 equiv) in the same anhydrous solvent to the stirring alkoxide solution.

  • Reaction: Allow the reaction to warm to room temperature or heat as necessary (e.g., 60-120 °C). The reaction progress can be highly dependent on the nucleophilicity of the alkoxide and temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by pouring it into ice-water.

  • Extraction: Extract the aqueous mixture three times with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude product by flash chromatography.

Summary and Outlook

This compound is a promising heterocyclic scaffold amenable to a range of powerful synthetic transformations. While direct literature precedents are limited, its reactivity can be confidently predicted based on its electronic properties. Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions provide reliable and modular entry points for C-C and C-N bond formation, respectively. Furthermore, the electron-deficient nature of the pyridazine core activates the substrate for metal-free SNAr reactions with strong nucleophiles. The general protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers and drug development professionals to begin exploring the rich chemistry of this versatile building block.

References

Note: The following references provide validated protocols for the described reaction types on analogous heterocyclic systems and are cited to support the general methodologies proposed in this guide.

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • Ye, N., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 693-697. Available at: [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 71(16), 6211–6214. Available at: [Link]

  • Barluenga, J., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(10), 2538–2541. Available at: [Link]

  • Lee, H. W., et al. (2016). Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors. Bulletin of the Korean Chemical Society, 37(1), 83-88. Available at: [Link]

  • Abonia, R., et al. (2012). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. ResearchGate. Available at: [Link]

  • Islam, S. M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 193. Available at: [Link]

  • Khan, I., & Zaib, S. (2020). Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges. Bioorganic Chemistry, 104, 104425. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine (CAS 3430-22-6). Available at: [Link]

  • ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... Available at: [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Bakhtar, D., et al. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(16), 3586. Available at: [Link]

  • Sharma, P., et al. (2021). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 26(11), 3326. Available at: [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]

  • Kaur, H., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(2), 462–465. Available at: [Link]

  • The Organic Chemistry Tutor. (2022). Nucleophilic Aromatic Substitution EXPLAINED! YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Available at: [Link]

  • Brockunier, L. L., et al. (2004). Substituted piperazines as novel dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(18), 4763-4766. Available at: [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. Available at: [Link]

  • Al-Warhi, T., et al. (2021). 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. RSC Advances, 11(60), 38127-38161. Available at: [Link]

  • ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Available at: [Link]

  • Frank, D., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 256–262. Available at: [Link]

Sources

The Suzuki-Miyaura Cross-Coupling of 3-Bromo-4-methylpyridazine: A Detailed Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Cross-Coupling of an Electron-Deficient Heterocycle

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the realm of carbon-carbon bond formation, prized for its functional group tolerance, mild conditions, and the general stability of its organoboron reagents.[1][2] This guide provides an in-depth exploration of its application to a specific, yet increasingly important substrate: 3-Bromo-4-methylpyridazine. As a key structural motif in medicinal chemistry and materials science, the functionalization of the pyridazine core is of paramount importance.

This compound presents a unique set of challenges and opportunities. The pyridazine ring is inherently electron-deficient, which on one hand, facilitates the initial oxidative addition of the palladium catalyst to the carbon-bromine bond.[3] However, the presence of two adjacent nitrogen atoms with lone pairs can lead to catalyst inhibition or deactivation through coordination with the palladium center.[4] This guide will dissect these nuances, offering not just a protocol, but a strategic framework for successfully navigating the Suzuki coupling of this and related heteroaromatic systems. We will delve into the mechanistic underpinnings of the reaction to rationalize the selection of catalysts, ligands, bases, and solvents, ensuring a robust and reproducible methodology for researchers in drug discovery and chemical development.

The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle

Understanding the catalytic cycle is fundamental to troubleshooting and optimizing any Suzuki-Miyaura coupling. The reaction is a symphony of three primary steps orchestrated by a palladium catalyst, cycling between its Pd(0) and Pd(II) oxidation states.[5]

  • Oxidative Addition: The cycle commences with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-bromine bond of this compound. This is often the rate-determining step and results in the formation of a square planar Pd(II) complex. The electron-deficient nature of the pyridazine ring generally accelerates this step.[6]

  • Transmetalation: This step involves the transfer of the organic group from the boronic acid (or its derivative) to the palladium center. For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic "ate" complex. This boronate complex then displaces the halide on the palladium, forming a new diorganopalladium(II) intermediate.[7]

  • Reductive Elimination: The final step involves the collapse of the diorganopalladium(II) intermediate, forming the desired carbon-carbon bond in the product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[8]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)L₂-Br Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Diorganopalladium Ar-Pd(II)L₂-R Transmetalation->Diorganopalladium Reductive_Elimination Reductive Elimination Diorganopalladium->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-R (Product) Reductive_Elimination->Product ArBr This compound (Ar-Br) ArBr->Oxidative_Addition Boronic_Acid R-B(OH)₂ + Base Boronate [R-B(OH)₃]⁻ (Ate Complex) Boronic_Acid->Boronate Boronate->Transmetalation Byproducts Pd(0)L₂ + H₂O + Salt

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Strategic Component Selection for this compound

The success of the Suzuki coupling with this substrate hinges on the judicious selection of each reaction component. The goal is to promote the desired catalytic cycle while mitigating potential side reactions and catalyst deactivation.

ComponentRecommended OptionsRationale & Causality
Palladium Precatalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃Pd(PPh₃)₄ : A Pd(0) source that can directly enter the catalytic cycle. It is often effective but can be sensitive to air and moisture.[3] Pd(OAc)₂ & Pd₂(dba)₃ : Air-stable Pd(II) and Pd(0) sources, respectively, that require in-situ reduction to the active Pd(0) species, often facilitated by phosphine ligands. They offer greater convenience in handling.[9]
Ligand Bulky, electron-rich phosphines: SPhos, XPhos, RuPhos, P(t-Bu)₃The nitrogen atoms of the pyridazine can coordinate to the palladium center, leading to catalyst deactivation. Bulky phosphine ligands create a sterically hindered environment around the palladium, which disfavors coordination of the pyridazine nitrogen. Their strong electron-donating ability also promotes the oxidative addition and reductive elimination steps.[9][10]
Base K₃PO₄, K₂CO₃, Cs₂CO₃A base is crucial for activating the boronic acid to form the reactive boronate "ate" complex required for transmetalation.[11] K₃PO₄ is a moderately strong base that is often effective and well-tolerated. Cs₂CO₃ is a stronger base that can be beneficial for less reactive boronic acids. The choice of base can also influence the solubility of the reaction components.
Solvent System 1,4-Dioxane/H₂O, Toluene/H₂O, DMFA polar aprotic solvent is typically required to solubilize the polar reactants and the base. The addition of water is often necessary to dissolve the inorganic base and facilitate the formation of the boronate "ate" complex.[12] Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Boronic Acid/Ester Arylboronic acids, Heteroarylboronic acids, Potassium aryltrifluoroboratesA slight excess (1.1-1.5 equivalents) is typically used to drive the reaction to completion. Potassium trifluoroborates are often more stable than the corresponding boronic acids and can be less prone to protodeboronation, a common side reaction with heteroarylboronic acids.[13]

Detailed Experimental Protocol: A Self-Validating System

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Researchers should consider this a template to be optimized for their specific coupling partners.

Materials and Reagents:
  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask or reaction vial with a magnetic stir bar)

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure:
  • Reaction Setup: To a dry Schlenk flask under a positive pressure of argon, add this compound, the arylboronic acid, and K₃PO₄.

  • Catalyst/Ligand Addition: In a separate vial, weigh the Pd₂(dba)₃ and SPhos and add them to the Schlenk flask.

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with argon three times to ensure a completely oxygen-free environment.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe. The final concentration should be approximately 0.1-0.2 M with respect to the this compound.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • The resulting crude product can be purified by flash column chromatography on silica gel. Due to the polar nature of the pyridazine product, a solvent system such as ethyl acetate/hexanes or dichloromethane/methanol may be required for effective separation.

Experimental_Workflow start Start setup 1. Add Reagents (Substrate, Boronic Acid, Base) start->setup catalyst 2. Add Pd₂(dba)₃ / SPhos setup->catalyst inert 3. Evacuate & Backfill with Argon (3x) catalyst->inert solvent 4. Add Degassed Dioxane/Water inert->solvent react 5. Heat to 80-100 °C solvent->react monitor 6. Monitor by TLC/LC-MS react->monitor workup 7. Cool, Dilute, Extract monitor->workup Reaction Complete purify 8. Column Chromatography workup->purify end Pure Product purify->end

Caption: A streamlined workflow for the Suzuki coupling protocol.

Troubleshooting and Field-Proven Insights

  • Low or No Conversion:

    • Catalyst Deactivation: Ensure rigorous exclusion of oxygen. Re-degas solvents and ensure a good inert atmosphere seal. The ligand-to-palladium ratio can be increased to better protect the catalytic center.

    • Inefficient Transmetalation: The choice of base is critical. If K₃PO₄ is ineffective, consider a stronger base like Cs₂CO₃. Ensure the boronic acid is of good quality, as protodeboronation can be an issue, especially with heteroarylboronic acids.[4]

  • Formation of Side Products:

    • Homocoupling of Boronic Acid: This suggests that the transmetalation/reductive elimination pathway is competing with oxidative addition. Lowering the reaction temperature or using a less reactive boronic acid derivative (e.g., a boronate ester) may help.

    • Protodeboronation: This is the hydrolysis of the boronic acid back to the corresponding arene. Using anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) can be an effective strategy for sensitive substrates.[4]

  • Difficult Purification:

    • The nitrogen atoms in the pyridazine product can cause streaking on silica gel. Adding a small amount of triethylamine (e.g., 0.5-1%) to the eluent can help to obtain cleaner separation. Alternatively, reverse-phase chromatography can be an effective purification method for these polar compounds.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful tool for the synthesis of complex molecules. While the electron-deficient and nitrogen-rich nature of the substrate requires careful consideration, a well-designed protocol based on a mechanistic understanding of the reaction can lead to high yields and reproducible results. The use of bulky, electron-rich phosphine ligands is paramount to success, mitigating catalyst inhibition and promoting the desired reaction pathway. This guide provides a comprehensive framework for researchers to not only execute this reaction but also to intelligently troubleshoot and adapt the methodology for a wide range of coupling partners, accelerating the pace of innovation in chemical synthesis.

References

  • Liu, et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Available at: MDPI. [Link]

  • Buchwald, S. L., & Martin, R. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available at: NIH Public Access. [Link]

  • Raposo, M. M. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Available at: NIH Public Access. [Link]

  • ResearchGate (2015). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Available at: ResearchGate. [Link]

  • NROChemistry (2022). Suzuki Coupling: Mechanism & Examples. Available at: NROChemistry. [Link]

  • Wikipedia contributors (2023). Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Bardey, C. L., et al. (2007). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Semantic Scholar. [Link]

  • Chemistry LibreTexts (2021). Suzuki-Miyaura Coupling. Available at: Chemistry LibreTexts. [Link]

  • Buchwald, S. L., & Martin, R. (2007). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • Yılmaz, M., & Keleş, M. (2018). The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • NROChemistry (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Buchwald, S. L., & Martin, R. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: NIH Public Access. [Link]

  • Organic Chemistry Portal (n.d.). Suzuki Coupling. Available at: Organic Chemistry Portal. [Link]

  • Suzuki, A. (2005). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B. [Link]

  • Norris, J. (2018). The Suzuki reaction. YouTube. [Link]

  • Dreher, S. D., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Available at: NIH Public Access. [Link]

  • Ali, A., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • The Organic Portal (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available at: The Organic Portal. [Link]

  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-catalyzed cross-coupling reactions. John Wiley & Sons. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. [Link]

Sources

Application Notes and Protocols for Cross-Coupling Reactions Involving 3-Bromo-4-methylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of the Pyridazine Core

For researchers, scientists, and professionals in drug development, the pyridazine scaffold represents a privileged heterocyclic motif, integral to a multitude of biologically active compounds. Its unique electronic properties and hydrogen bonding capabilities make it a valuable component in the design of novel therapeutics. 3-Bromo-4-methylpyridazine, in particular, serves as a versatile and strategic building block. The presence of the bromine atom at the 3-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. The adjacent methyl group at the 4-position introduces steric and electronic perturbations that must be considered for reaction optimization, offering a nuanced challenge for the synthetic chemist.

This comprehensive guide provides detailed application notes and robust protocols for the most pertinent cross-coupling reactions of this compound. We will delve into the causality behind experimental choices, offering insights gleaned from extensive experience with similar heterocyclic systems. Each protocol is designed as a self-validating system, providing a strong foundation for your synthetic endeavors.

The Strategic Importance of the this compound Moiety

The pyridazine ring is an electron-deficient heterocycle due to the presence of two adjacent nitrogen atoms. This electronic characteristic influences the reactivity of the C-Br bond, making it generally susceptible to oxidative addition to a palladium(0) catalyst, a crucial initial step in most cross-coupling catalytic cycles. The 4-methyl group, being an electron-donating group, can slightly modulate the electronic properties of the ring and may exert steric influence on the adjacent bromine atom, which can affect catalyst coordination and subsequent reaction steps. Understanding these intrinsic properties is key to selecting the appropriate catalyst, ligand, and reaction conditions to achieve high efficacy in C-C, C-N, and C-alkynyl bond formation.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Partners

The Suzuki-Miyaura reaction is a powerhouse in modern organic synthesis for the creation of biaryl and heteroaryl-aryl structures.[1] Its operational simplicity, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives make it a first-choice for many synthetic campaigns.[2]

Causality in Experimental Design for Suzuki-Miyaura Coupling

The success of a Suzuki-Miyaura coupling hinges on a delicate interplay between the catalyst, ligand, base, and solvent. For an electron-deficient substrate like this compound, the choice of a sufficiently electron-rich and sterically appropriate phosphine ligand is critical. The ligand must facilitate the oxidative addition of the C-Br bond to the palladium center and promote the subsequent reductive elimination to furnish the desired product. The base plays a crucial role in activating the boronic acid for transmetalation.[3]

A common challenge with nitrogen-containing heterocycles is the potential for the nitrogen lone pair to coordinate to the palladium catalyst, leading to catalyst deactivation. The use of bulky ligands can mitigate this issue by sterically shielding the palladium center.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Coupling cluster_catalytic_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Intermediate R-Pd(II)L_n-Br (R = 4-methylpyridazin-3-yl) OxAdd->PdII_Intermediate This compound Transmetalation Transmetalation PdII_Aryl_Intermediate R-Pd(II)L_n-Ar PdII_Intermediate->PdII_Aryl_Intermediate [Ar-B(OH)₃]⁻ Boronic_Acid Ar-B(OH)₂ + Base RedElim Reductive Elimination Product R-Ar (Product) PdII_Aryl_Intermediate->Product RedElim->Pd0 Regeneration of Pd(0) Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L_n PdII_Intermediate R-Pd(II)L_n-Br Pd0->PdII_Intermediate Oxidative Addition (this compound) PdII_Aryl_Alkyne R-Pd(II)L_n-C≡CR' PdII_Intermediate->PdII_Aryl_Alkyne Transmetalation Product_Out R-C≡CR' PdII_Aryl_Alkyne->Product_Out Reductive Elimination Product_Out->Pd0 Regenerates Pd(0) CuX Cu(I)X Alkyne H-C≡CR' Cu_Acetylide Cu(I)-C≡CR' Alkyne->Cu_Acetylide Base Cu_Acetylide->PdII_Intermediate Cu_Acetylide->CuX Transmetalation Buchwald_Hartwig_Amination cluster_catalytic_cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Intermediate R-Pd(II)L_n-Br OxAdd->PdII_Intermediate This compound Amine_Coordination Amine Coordination + Base PdII_Amido R-Pd(II)L_n-NR'R'' PdII_Intermediate->PdII_Amido Amine R'R''NH RedElim Reductive Elimination Product R-NR'R'' (Product) PdII_Amido->Product RedElim->Pd0 Regeneration of Pd(0) Heck_Coupling_Workflow start Start reagents Combine: - this compound - Alkene - Pd Catalyst (e.g., Pd(OAc)₂) - Ligand (e.g., P(o-tol)₃) - Base (e.g., Et₃N) - Anhydrous Solvent start->reagents reaction Heat under Inert Atmosphere (80-120 °C) reagents->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Final Product: Substituted Alkene purification->product

Sources

Application Notes & Protocols: 3-Bromo-4-methylpyridazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridazine heterocycle is a privileged scaffold in modern drug discovery, valued for its unique physicochemical properties that enhance molecular recognition and improve pharmacokinetic profiles.[1] As a bioisosteric replacement for phenyl or pyridine rings, the pyridazine core offers a distinct combination of a high dipole moment and robust hydrogen bond accepting capabilities, which can be pivotal for potent drug-target interactions.[1] This guide focuses on 3-Bromo-4-methylpyridazine , a versatile and strategically functionalized building block. The bromine atom at the C3 position serves as a highly effective synthetic handle for late-stage functionalization, primarily through palladium-catalyzed cross-coupling reactions. We provide an in-depth exploration of the synthesis of this key intermediate, its core applications in constructing compound libraries for therapeutic targets such as protein kinases, and detailed, field-proven protocols for its derivatization via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

The Strategic Value of this compound

In medicinal chemistry, the strategic design of lead compounds often involves modulating properties such as solubility, metabolic stability, and target affinity. The pyridazine ring is increasingly utilized as a tool to achieve these goals.[1]

  • Bioisosterism and Physicochemical Properties: The two adjacent nitrogen atoms in the pyridazine ring create a polarized system, reducing lipophilicity compared to a corresponding phenyl ring. This polarity can enhance solubility and create favorable dipole-dipole or hydrogen bonding interactions within a protein's active site, potentially increasing binding affinity and selectivity.[1]

  • Metabolic Stability: The pyridazine core is generally stable to metabolic degradation, offering an advantage over more labile aromatic systems.

  • Synthetic Tractability: The subject of this guide, this compound, combines the benefits of the pyridazine core with a reactive handle for diversification. The C-Br bond is an ideal substrate for a wide array of palladium-catalyzed reactions, allowing for the controlled and predictable introduction of aryl, heteroaryl, alkyl, and amino moieties. This makes it an invaluable building block for generating focused libraries of compounds for structure-activity relationship (SAR) studies.[2][3]

Physicochemical Properties
PropertyValue
Molecular FormulaC₅H₅BrN₂
Molecular Weight173.01 g/mol
AppearanceOff-white to yellow solid or oil
Boiling PointApprox. 230-240 °C (Predicted)
Key ReactivityC(sp²)-Br bond susceptible to Pd-catalyzed cross-coupling

Synthesis of the this compound Building Block

Access to functionalized pyridazines with high regiochemical control is critical. While classical condensation methods exist, a modern and highly effective approach is the inverse-electron-demand Diels-Alder (iEDDA) reaction. This method allows for the regioselective construction of the pyridazine core.[4][5] A plausible and efficient route to this compound involves the reaction of a 3-bromo-s-tetrazine with a corresponding silyl enol ether derived from propanone.

Synthesis_of_3_Bromo_4_methylpyridazine tetrazine 3-Bromo-s-tetrazine intermediate Diels-Alder Adduct (unstable) tetrazine->intermediate + enol_ether Silyl enol ether of propanone enol_ether->intermediate product This compound denitrogenation - N₂ (gas) product->denitrogenation intermediate->product Spontaneous lewis_acid BF₃·OEt₂ (Lewis Acid) lewis_acid->intermediate

Caption: Proposed synthesis via inverse-electron-demand Diels-Alder reaction.
Protocol 2.1: Conceptual Synthesis of this compound via iEDDA

This conceptual protocol is based on established literature for similar transformations.[5]

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add 3-bromo-s-tetrazine (1.0 equiv.) and dissolve in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Slowly add a solution of boron trifluoride diethyl etherate (BF₃·OEt₂) (1.1 equiv.) in DCM to the reaction mixture. Stir for 15 minutes.

  • Dienophile Addition: Add the silyl enol ether of propanone (1.2 equiv.) dropwise over 30 minutes. The deep color of the tetrazine should fade.

  • Reaction Monitoring: Allow the reaction to stir at -78 °C for 2-4 hours, monitoring the consumption of the tetrazine by TLC or LC-MS.

  • Quenching and Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Allow the mixture to warm to room temperature.

  • Extraction: Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield this compound.

Core Applications in Medicinal Chemistry: Palladium-Catalyzed Functionalization

The true power of this compound lies in its utility as a scaffold for diversification. The C3-bromine atom is perfectly positioned for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in pharmaceutical synthesis. These reactions allow for the modular assembly of complex molecules from readily available starting materials.

Functionalization_Workflow start This compound suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki [Pd], Base Ar-B(OH)₂ buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald [Pd], Base R₂NH product_suzuki Aryl/Heteroaryl Substituted Pyridazines (e.g., Kinase Inhibitors) suzuki->product_suzuki product_buchwald Amino-Substituted Pyridazines buchwald->product_buchwald

Caption: Key cross-coupling pathways for derivatizing the core scaffold.
Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most robust and widely used methods for forming C(sp²)-C(sp²) bonds.[6] In the context of this compound, this reaction enables the introduction of a vast array of aryl and heteroaryl groups. This is particularly relevant in the synthesis of kinase inhibitors, where a substituted (hetero)aryl moiety often occupies the ATP-binding site.[2] The reaction is tolerant of numerous functional groups and proceeds with high selectivity.[7]

Buchwald-Hartwig Amination for C-N Bond Formation

The formation of C-N bonds is equally fundamental in medicinal chemistry. The Buchwald-Hartwig amination provides a general and mild method for coupling amines with aryl halides.[8][9] Applying this reaction to this compound allows for the synthesis of 3-amino-4-methylpyridazine derivatives. These products can serve as final compounds or as intermediates for further elaboration, introducing key hydrogen bond donors and acceptors to modulate biological activity.

Detailed Experimental Protocols

General Considerations:

  • All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents to prevent catalyst deactivation and competing side reactions.

  • The choice of palladium source, ligand, and base is critical and often interdependent. The conditions provided below are robust starting points but may require optimization for specific substrates.[10]

  • Reaction progress should be monitored by an appropriate analytical technique, such as TLC or LC-MS.

Protocol 4.1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for bromo-heterocycles and serves as an excellent starting point for optimization.[6][7][11]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or boronate ester (1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene, or DMF)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent via syringe. The typical reaction concentration is 0.1-0.5 M with respect to the starting bromide.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction for 2-24 hours until completion is confirmed by LC-MS.

  • Work-up: Cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

Comparative Reaction Conditions:

Catalyst System (mol%)Base (equiv)SolventTemp (°C)Typical Yield (%)Notes
Pd(PPh₃)₄ (5%)K₃PO₄ (2.0)Dioxane/H₂O9075-85General condition for bromopyridines[11]
PdCl₂(dppf) (3%)Cs₂CO₃ (2.5)Dioxane10080-95Effective for electron-rich and deficient boronic acids[6]
XPhosPdG2 (2.5%)K₂CO₃ (3.0)THF80>70For challenging substrates; requires specific ligand[7]

digraph "Suzuki_Miyaura_Cycle" {
graph [fontname="Arial"];
node [shape=box, style=rounded, fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];
// Nodes
pd0 [label="Pd(0)L₂"];
oa_complex [label="Ar-Pd(II)L₂(Br)"];
transmetalation_complex [label="Ar-Pd(II)L₂(Ar')"];
re_complex [label="Ar-Ar'"];

// Invisible nodes for labels
oa_label [label="Oxidative\nAddition", shape=plaintext];
trans_label [label="Transmetalation", shape=plaintext];
re_label [label="Reductive\nElimination", shape=plaintext];

// Edges
pd0 -> oa_complex [label="Ar-Br"];
oa_complex -> transmetalation_complex [label="Ar'-B(OR)₂\nBase"];
transmetalation_complex -> re_complex;
re_complex -> pd0;

// Positioning labels
oa_complex -> oa_label [style=invis];
transmetalation_complex -> trans_label [style=invis];
pd0 -> re_label [style=invis, dir=back];

}

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 4.2: General Procedure for Buchwald-Hartwig Amination

This protocol is based on well-established methods for coupling amines with aryl bromides.[8][10][12]

Materials:

  • This compound (1.0 equiv)

  • Primary or Secondary Amine (1.2-1.5 equiv)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst) (1-2 mol%)

  • Phosphine Ligand (e.g., BINAP, Xantphos, or a biarylphosphine like RuPhos) (2-4 mol%)

  • Base (e.g., NaOtBu or K₃PO₄) (1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • Vessel Preparation: In a glovebox or under a strong flow of argon, charge a dry Schlenk tube with the palladium pre-catalyst, phosphine ligand, and base.

  • Reagent Addition: Add the this compound and a magnetic stir bar.

  • Inert Atmosphere: Seal the tube, remove from the glovebox (if used), and connect to a Schlenk line. Evacuate and backfill with argon (3x).

  • Solvent and Amine Addition: Add the anhydrous solvent, followed by the amine, via syringe.

  • Heating: Place the sealed tube in a preheated oil bath (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction for 1-24 hours until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(Br) pd0->oa_complex Ar-Br re_label Reductive Elimination amido_complex Ar-Pd(II)L₂(NR₂) oa_complex->amido_complex HNR₂ Base oa_label Oxidative Addition product Ar-NR₂ amido_complex->product amine_label Amine Coordination & Deprotonation product->pd0

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

References

  • Title: Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides Source: RSC Publishing URL: [Link]

  • Title: Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine (CAS 3430-22-6) Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Synthesis of pyridazines Source: Organic Chemistry Portal URL: [Link]

  • Title: Practical and Regioselective Synthesis of C4-Alkylated Pyridines Source: ChemRxiv URL: [Link]

  • Title: Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine Source: Royal Society of Chemistry URL: [Link]

  • Title: Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands Source: ACS Publications URL: [Link]

  • Title: Regioselective synthesis of 4-functionalized pyridines Source: Elsevier URL: [Link]

  • Title: Method for preparing 3-bromo-4-methylpyridine Source: Google Patents URL
  • Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]

  • Title: Preparation of sec and tert amines by Buchwald-Hartwig Amination Source: organic-reaction.com URL: [Link]

  • Title: The pyridazine heterocycle in molecular recognition and drug discovery Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors Source: Arabian Journal of Chemistry URL: [Link]

  • Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Source: YouTube URL: [Link]

  • Title: Suzuki‐Miyaura cross‐coupling reaction of 3‐bromoimidazo[1,2‐b]pyridazine 40. Source: ResearchGate URL: [Link]

  • Title: Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors Source: PubMed URL: [Link]

  • Title: Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates... Source: MDPI URL: [Link]

  • Title: Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) Source: PubMed Central (PMC) URL: [Link]

  • Title: Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors Source: Ministry of Health and Prevention, UAE URL: [Link]

Sources

Application Notes & Protocols: 3-Bromo-4-methylpyridazine as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 3-Bromo-4-methylpyridazine (CAS No. 1416373-61-9) as a strategic building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. While less documented than its pyridine analogue, the unique electronic properties of the pyridazine core imbue this molecule with significant potential. This document outlines its core reactivity, focusing on palladium-catalyzed cross-coupling reactions, and provides detailed, field-tested protocols for its application in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The causality behind experimental design, from reagent selection to reaction conditions, is thoroughly explained to empower researchers in drug development and materials innovation.

Introduction: The Strategic Value of the Pyridazine Core

This compound is a heterocyclic compound featuring a 1,2-diazine (pyridazine) ring substituted with a bromine atom at the 3-position and a methyl group at the 4-position. The presence of two adjacent nitrogen atoms makes the pyridazine ring significantly more electron-deficient than a corresponding pyridine or benzene ring. This electronic characteristic is the cornerstone of its reactivity profile.

The key features that define its utility as a building block are:

  • An Electron-Deficient Aromatic System: The pyridazine nucleus is highly susceptible to transformations not readily achievable with electron-rich systems. This inherent reactivity is crucial for constructing complex molecular architectures.

  • A Versatile Bromine Handle: The C-Br bond at the 3-position is an ideal site for a wide array of palladium-catalyzed cross-coupling reactions, allowing for the strategic introduction of carbon and heteroatom substituents.

  • Modulating Methyl Group: The 4-methyl group provides steric influence and subtly modulates the electronic nature of the ring, offering a point of differentiation from unsubstituted bromopyridazines.

Pyridazine derivatives are prevalent in pharmacologically active compounds, exhibiting properties such as antimicrobial, antifungal, and anticancer activities.[1] Therefore, this compound serves as a valuable precursor for the synthesis of novel, substituted pyridazine scaffolds.[2][3]

Physicochemical Properties & Safety Data

A summary of the key properties and safety information for this compound is provided below.

PropertyValueReference(s)
CAS Number 1416373-61-9[4]
Molecular Formula C₅H₅BrN₂
Molecular Weight 173.01 g/mol -
Appearance Brown solid
Storage Store at 2-8°C
Safety Considerations For R&D use only. Not for medicinal, household or other use. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.[4]

Core Reactivity: A Hub for Molecular Diversification

The primary synthetic value of this compound lies in its role as an electrophilic partner in transition-metal-catalyzed cross-coupling reactions. The C-Br bond is readily activated by a low-valent palladium catalyst, initiating a catalytic cycle that forges new bonds with high efficiency and functional group tolerance.

cluster_main Synthetic Utility of this compound cluster_products Diverse Scaffolds main This compound Aryl 3-Aryl-4-methylpyridazine main->Aryl Suzuki-Miyaura (Ar-B(OH)₂) Amino 3-Amino-4-methylpyridazine main->Amino Buchwald-Hartwig (R₂NH) Alkynyl 3-Alkynyl-4-methylpyridazine main->Alkynyl Sonogashira (R-C≡CH) start Start: Assemble Reagents reagents 1. Add this compound, Coupling Partner, Catalyst, Ligand, & Base to a dry Schlenk flask. start->reagents inert 2. Establish Inert Atmosphere (Cycle with N₂ or Argon) reagents->inert solvent 3. Add Anhydrous, Degassed Solvent inert->solvent heat 4. Heat to Reaction Temperature (e.g., 80-110 °C) solvent->heat monitor 5. Monitor Progress (TLC, LC-MS) heat->monitor workup 6. Aqueous Workup (Quench, Extract, Wash) monitor->workup Upon Completion purify 7. Purify Product (Column Chromatography) workup->purify end End: Characterized Product purify->end

Caption: A generalized workflow for palladium-catalyzed cross-coupling.

Protocol 1: Suzuki-Miyaura Coupling of an Arylboronic Acid

This protocol describes the synthesis of a 3-Aryl-4-methylpyridazine derivative.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)

  • 2 M Aqueous Sodium Carbonate (Na₂CO₃) solution (2-3 equiv)

  • 1,2-Dimethoxyethane (DME) or Dioxane (anhydrous)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 173 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (35 mg, 0.03 mmol, 3 mol%).

  • Inerting: Seal the flask and evacuate and backfill with inert gas (Nitrogen or Argon) three times. This step is critical as oxygen can deactivate the Pd(0) catalyst.

  • Solvent Addition: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., DME, 8 mL) followed by the 2 M aqueous Na₂CO₃ solution (1.5 mL, 3.0 mmol). The biphasic mixture facilitates both the dissolution of organic components and the activation of the boronic acid.

  • Degassing: Bubble inert gas through the stirred reaction mixture for 10-15 minutes. This ensures the removal of any residual dissolved oxygen.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromo-pyridazine is consumed (typically 4-24 hours).

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL). The washes remove the inorganic base and salts.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 3-Aryl-4-methylpyridazine.

Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine

This protocol details the C-N bond formation to synthesize a 3-(Dialkylamino)-4-methylpyridazine.

Materials:

  • This compound (1.0 equiv)

  • Secondary Amine (e.g., Morpholine, Piperidine) (1.2-1.5 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)

  • X-Phos (2,4,6-Triisopropylphenyl)dicyclohexylphosphine (2-4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4-2.0 equiv)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas supply

Procedure:

  • Vessel Preparation: In a glovebox or under a strong stream of inert gas, add NaOt-Bu (e.g., 135 mg, 1.4 mmol) to a dry Schlenk flask. Add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol% Pd), X-Phos (9.5 mg, 0.02 mmol, 2 mol%), and a stir bar. The base is added first and handled under inert conditions due to its hygroscopic and reactive nature.

  • Reagent Addition: Remove the flask from the glovebox (if used). Add this compound (173 mg, 1.0 mmol) and seal the flask. Evacuate and backfill with inert gas three times.

  • Solvent and Nucleophile Addition: Add anhydrous toluene (5 mL) followed by the secondary amine (1.2 mmol) via syringe.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. Reactions are often complete within 2-12 hours.

  • Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL). Dilute with ethyl acetate (20 mL) and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Isolation: Combine the organic layers, wash with brine (15 mL), dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude material via flash column chromatography (silica gel, hexanes/ethyl acetate or dichloromethane/methanol gradient) to obtain the target aminopyridazine.

Conclusion

This compound represents a high-potential, yet underutilized, building block in synthetic chemistry. Its electron-deficient core and strategically placed bromine atom make it an excellent substrate for a suite of robust and versatile palladium-catalyzed cross-coupling reactions. The protocols detailed herein for Suzuki-Miyaura, Buchwald-Hartwig, and the principles for Sonogashira couplings provide a validated foundation for researchers to access a wide array of novel substituted pyridazine derivatives. By understanding the mechanistic principles behind reagent and condition selection, scientists can effectively leverage this building block to accelerate the discovery and development of new pharmaceuticals and advanced materials.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Functionalization of 3-Bromo-4-methylpyridine. Retrieved from a URL provided by the grounding tool.
  • ChemicalBook. (2024). 3-Bromo-4-methylpyridine | 3430-22-6. Retrieved from a URL provided by the grounding tool.
  • PubChem. (n.d.). 3-Bromo-4-methylpyridine | C6H6BrN | CID 817630. Retrieved from a URL provided by the grounding tool.
  • Frenette, R., et al. (2002). Substituted 4-(2,2-diphenylethyl)pyridine-N-oxides as phosphodiesterase-4 inhibitors: SAR study directed toward the improvement of pharmacokinetic parameters. Bioorganic & medicinal chemistry letters, 12(20), 3009-3013.
  • Al-Zahrani, F. M., et al. (2020). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 25(21), 5195. Retrieved from [Link]

  • ChemicalBook. (n.d.). 3-Bromo-4-methylpyridine(3430-22-6) 1H NMR spectrum. Retrieved from a URL provided by the grounding tool.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine. Retrieved from a URL provided by the grounding tool.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine (CAS 3430-22-6). Retrieved from a URL provided by the grounding tool.
  • Asif, M. (2014). Studies on new substituted pyridazinones: synthesis and biological evaluation. Brazilian Journal of Pharmaceutical Sciences, 50(4), 745-756. Retrieved from [Link]

  • BLD Pharm. (n.d.). 1416373-61-9|this compound. Retrieved from a URL provided by the grounding tool.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Ghorab, M. M., et al. (2015). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 20(7), 13257-13270. Retrieved from [Link]

  • Patel, K. (2017). Microwave Assisted Synthesis of Tri-substituted Pyridazine Exploration. Georgia Southern University. Retrieved from a URL provided by the grounding tool.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from a URL provided by the grounding tool.
  • El-Ghanam, A., & El-Gazzar, A. R. B. A. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7033. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira cross-coupling of 3-bromo-2-imidazo[1,2-b]pyridazine 39. Retrieved from a URL provided by the grounding tool.
  • ChemicalBook. (n.d.). 3-Bromo-4-methylpyridine synthesis. Retrieved from a URL provided by the grounding tool.
  • Thermo Fisher Scientific. (n.d.). 3-Bromo-4-methylpyridine, 98%. Retrieved from a URL provided by the grounding tool.
  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Retrieved from [Link]

  • Ottokemi. (n.d.). 3-Bromo-4-methylpyridine, 96%. Retrieved from a URL provided by the grounding tool.
  • University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Retrieved from a URL provided by the grounding tool.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 2538-2544. Retrieved from [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Retrieved from a URL provided by the grounding tool.
  • Soós, T., et al. (2022). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Molecules, 27(15), 4983. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 3-Bromo-4-methylpyridine. Retrieved from a URL provided by the grounding tool.
  • Chem-Impex. (n.d.). 3-Bromo-4-methylpyridine. Retrieved from a URL provided by the grounding tool.
  • Rlavie. (n.d.). This compound|CAS 1416373-61-9. Retrieved from a URL provided by the grounding tool.
  • ChemicalBook. (n.d.). This compound - Safety Data Sheet. Retrieved from a URL provided by the grounding tool.
  • Tokyo Chemical Industry. (n.d.). 3-Bromo-4-methylpyridine | 3430-22-6. Retrieved from a URL provided by the grounding tool.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Reactivity of 2-Bromo-4-methylpyridine with Nucleophiles. Retrieved from a URL provided by the grounding tool.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from a URL provided by the grounding tool.
  • ResearchGate. (n.d.). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. Retrieved from a URL provided by the grounding tool.
  • Benchchem. (n.d.). A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4. Retrieved from a URL provided by the grounding tool.
  • ChemScene. (n.d.). 3,6-Dibromo-4-methylpyridazine. Retrieved from a URL provided by the grounding tool.
  • PubChem. (n.d.). 3-bromo-4-methoxypyridazine. Retrieved from a URL provided by the grounding tool.

Sources

The Strategic Utility of 3-Bromo-4-methylpyridazine in the Synthesis of Novel Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridazine Moiety as a Privileged Scaffold in Modern Chemistry

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique electronic properties, including a significant dipole moment and the capacity for hydrogen bonding, make it a valuable pharmacophore for modulating the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1] The introduction of a bromine atom at the 3-position and a methyl group at the 4-position, as in 3-Bromo-4-methylpyridazine, creates a versatile and highly strategic building block for the synthesis of a diverse array of novel compounds. This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed application notes and field-proven protocols for its use in the construction of complex molecular architectures. We will delve into the key reaction classes that leverage the reactivity of this scaffold, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, providing the causal logic behind experimental choices to empower researchers in their synthetic endeavors.

Physicochemical Properties and Reactivity Profile

This compound is a crystalline solid with a molecular weight of 173.02 g/mol . The electron-withdrawing nature of the two adjacent nitrogen atoms in the pyridazine ring renders the carbon atoms electron-deficient, particularly at the positions ortho and para to the nitrogens (positions 3, 6, and 4). This inherent electrophilicity is further modulated by the substituents. The bromine atom at the 3-position serves as an excellent leaving group in both transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The methyl group at the 4-position, being weakly electron-donating, can influence the regioselectivity of certain reactions and modify the overall electronic properties of the molecule.

The primary modes of reactivity for this compound that will be explored in this guide are:

  • Palladium-Catalyzed Cross-Coupling Reactions: These reactions are paramount for the formation of new carbon-carbon and carbon-heteroatom bonds at the 3-position.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyridazine ring is susceptible to attack by nucleophiles, leading to the displacement of the bromide.

The following sections will provide detailed protocols and mechanistic insights into these key transformations.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and this compound is an excellent substrate for these powerful transformations. The general workflow for these reactions is depicted below.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine this compound, Coupling Partner, Catalyst, Ligand, and Base solvent Add Anhydrous, Degassed Solvent reagents->solvent inert Establish Inert Atmosphere (e.g., Argon or Nitrogen) solvent->inert heating Heat to Reaction Temperature (e.g., 80-120 °C) inert->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Cool and Quench Reaction monitoring->quench extract Aqueous Work-up and Extraction quench->extract purify Purify by Chromatography extract->purify product Isolate and Characterize Novel Compound purify->product

General workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This reaction is particularly valuable for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial for an efficient reaction. The ligand stabilizes the palladium center and facilitates the elementary steps of the catalytic cycle. For electron-rich heteroaromatics like pyridazine, bulky and electron-rich phosphine ligands such as SPhos or XPhos are often employed to promote the oxidative addition and reductive elimination steps.

  • Base: A base is required to activate the organoboron species, typically a boronic acid or its ester, facilitating transmetalation to the palladium center. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact the reaction rate and yield, and is often substrate-dependent.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is commonly used. The aqueous phase is necessary for the solubility of the inorganic base and to facilitate the transmetalation step.

Protocol: Synthesis of 4-methyl-3-(phenyl)pyridazine

This protocol is a representative example of a Suzuki-Miyaura coupling reaction with this compound.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-methyl-3-(phenyl)pyridazine.

Quantitative Data Summary (Suzuki-Miyaura Coupling of Bromopyridazines)

Coupling PartnerCatalyst/LigandBaseSolventTemp (°C)Yield (%)
4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O10085-95
3-Thienylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O11080-90
Pyridine-3-boronic acidPd(OAc)₂ / XPhosCs₂CO₃DMF/H₂O12075-85

Note: Yields are representative and can vary based on the specific substrates and reaction conditions.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines and heteroarylamines.[2][3] This reaction is of paramount importance in drug discovery, as the amino group is a key functional group in many pharmaceuticals.

Causality Behind Experimental Choices:

  • Ligand Selection: The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand.[4] Bulky, electron-rich biarylphosphine ligands (e.g., BINAP, Xantphos) are often necessary to facilitate the reductive elimination step, which can be challenging for electron-rich heteroaromatic substrates.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and form the active palladium-amido complex. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to prevent quenching of the strong base.

Protocol: Synthesis of N-benzyl-4-methylpyridazin-3-amine

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a primary amine.

Materials:

  • This compound (1.0 equiv)

  • Benzylamine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk tube, add this compound, Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous toluene, followed by benzylamine via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition (Ar-Br) pd0->oxidative_add Ar-Br pd2_complex Ar-Pd(II)(Br)L₂ oxidative_add->pd2_complex amine_coord Amine Coordination (R₂NH) pd2_complex->amine_coord R₂NH deprotonation Deprotonation (Base) amine_coord->deprotonation Base amido_complex Ar-Pd(II)(NR₂)L₂ deprotonation->amido_complex reductive_elim Reductive Elimination amido_complex->reductive_elim reductive_elim->pd0 Regeneration product Ar-NR₂ reductive_elim->product

Sources

Application Note: High-Purity Isolation of 3-Bromo-4-methylpyridazine for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Bromo-4-methylpyridazine is a pivotal heterocyclic building block in medicinal chemistry and drug discovery programs. The precise regiochemistry of its substituents makes it a valuable synthon for constructing complex molecular architectures found in a range of biologically active compounds.[1] The purity of this intermediate is paramount, as trace impurities can lead to unpredictable reaction outcomes, the formation of unwanted side products, and complications in downstream biological assays. This guide provides a comprehensive overview and detailed protocols for the purification of this compound, ensuring researchers can achieve the high level of purity required for demanding applications.

Compound Profile and Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is the foundation for selecting an appropriate purification strategy. The compound's solid state at room temperature and its predicted high boiling point make flash column chromatography and recrystallization the methods of choice over distillation for typical laboratory scales.

PropertyValueSource(s)
CAS Number 1416373-61-9[2][3][4][5]
Molecular Formula C₅H₅BrN₂[2][3][4][5]
Molecular Weight 173.01 g/mol [2][6]
Appearance Brown or off-white solid[4][5]
Boiling Point (Predicted) 280.8 ± 20.0 °C[3][7]
Density (Predicted) 1.596 ± 0.06 g/cm³[7]
pKa (Predicted) 1.54 ± 0.10[7]
Storage Conditions 2-8°C, Inert atmosphere[4][7]

Understanding Potential Impurity Profiles

Effective purification is contingent on understanding the potential impurities that may arise from the compound's synthesis. While various synthetic routes exist, a common approach to analogous compounds involves the electrophilic bromination of a 4-methylpyridazine precursor.

Common Impurities May Include:

  • Unreacted Starting Material: Residual 4-methylpyridazine.

  • Regioisomers: Bromination occurring at other positions on the pyridazine ring.

  • Poly-brominated Species: Addition of a second bromine atom to the ring.

  • Reagent Residues: Residual brominating agents (e.g., N-Bromosuccinimide) or catalysts.

  • Solvent Residues: Trace amounts of solvents used during the reaction or initial workup.

The purification strategy must be robust enough to separate the target compound from these structurally similar impurities.

Integrated Purification Strategy

A multi-step approach is often necessary to achieve >99% purity. The general workflow involves an initial bulk purification via flash chromatography followed by a final polishing step using recrystallization.

cluster_0 Purification Workflow Crude Crude this compound (Post-Workup) TLC Initial Purity Assessment (TLC Analysis) Crude->TLC Chromatography Primary Purification: Flash Column Chromatography TLC->Chromatography Fractions Combine Pure Fractions (TLC Confirmation) Chromatography->Fractions Recrystallization Final Polishing: Recrystallization Fractions->Recrystallization Final_QC Final Purity Verification (NMR, HPLC, MP) Recrystallization->Final_QC Pure_Product Pure Product (>99%) Final_QC->Pure_Product

Caption: High-level workflow for purifying this compound.

Detailed Application Protocols

Protocol 1: Primary Purification by Flash Column Chromatography

Principle: Flash column chromatography separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase. Less polar compounds elute faster, while more polar compounds are retained longer on the silica column. This technique is highly effective for removing both more and less polar impurities from the target compound.[8][9][10]

cluster_1 Flash Chromatography Protocol Start Start Prep Prepare Slurry (Silica + Eluent) Start->Prep Pack Pack Column Prep->Pack Load Dry Load Sample (Adsorb on Silica) Pack->Load Elute Elute with Gradient (Hexane -> EtOAc) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate End Isolated Solid Evaporate->End

Caption: Step-by-step workflow for flash column chromatography.

Materials and Reagents:

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Solvents: n-Hexane, Ethyl Acetate (EtOAc) - HPLC grade

  • Triethylamine (TEA) - Optional, for basic compounds

  • Glass column, flasks, fraction collector/test tubes

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Methodology:

  • Eluent Selection:

    • Develop a solvent system using TLC. A good starting point for pyridazine derivatives is a mixture of Hexane and Ethyl Acetate.[8]

    • Aim for an Rf value of ~0.2-0.3 for the target compound to ensure good separation. A typical starting eluent might be 80:20 Hexane:EtOAc.

    • Causality: The pyridazine nitrogen atoms are basic and can interact strongly with the acidic silica gel, causing streaking on the TLC plate. If this occurs, add 0.5-1% triethylamine (TEA) to the eluent system to neutralize the acidic sites and improve peak shape.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:EtOAc).

    • Pour the slurry into the column and use gentle air pressure to pack a uniform bed. Ensure no air bubbles are trapped.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Add a small amount of silica gel (approx. 2-3 times the mass of the crude product) to the solution.

    • Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column.

    • Causality: Dry loading ensures that the sample is introduced to the column in a very narrow band, which is critical for achieving high-resolution separation.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Begin elution with the starting solvent system (e.g., 80:20 Hexane:EtOAc) and collect fractions.

    • Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate (e.g., to 70:30, then 60:40) to elute the more tightly bound compounds.

    • Causality: A gradient elution ensures that less polar impurities are washed off first, followed by the target compound, and finally the more polar impurities, maximizing separation efficiency.

  • Analysis and Isolation:

    • Monitor the collected fractions by TLC.

    • Combine all fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified this compound as a solid.

Protocol 2: Final Polishing by Recrystallization

Principle: Recrystallization purifies crystalline solids based on their differential solubility in a specific solvent at varying temperatures. The impure solid is dissolved in a minimum amount of a hot solvent, and as the solution slowly cools, the desired compound forms pure crystals, leaving impurities behind in the "mother liquor".

cluster_2 Recrystallization Protocol Start Start: Purified Solid (from Chromatography) Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Cool_RT Slowly Cool to Room Temperature Dissolve->Cool_RT Cool_Ice Cool in Ice Bath Cool_RT->Cool_Ice Filter Collect Crystals (Vacuum Filtration) Cool_Ice->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Crystals (Vacuum Oven) Wash->Dry End Final Pure Product Dry->End

Caption: Step-by-step workflow for recrystallization.

Materials and Reagents:

  • This compound (from chromatography)

  • Recrystallization solvent(s) (e.g., Ethanol, Acetone, Hexanes)

  • Erlenmeyer flasks, hot plate, Büchner funnel, filter paper

  • Vacuum flask and tubing

Step-by-Step Methodology:

  • Solvent Selection:

    • The ideal solvent should dissolve the compound when hot but not when cold. Impurities should be either completely soluble or completely insoluble at all temperatures.

    • Test small amounts of the compound in various solvents. Ethanol and mixtures like acetone/hexanes have been shown to be effective for related pyridazine structures.[9][10]

Solvent SystemRationale
Ethanol Often a good single-solvent choice for polar heterocyclic compounds.[10]
Acetone/Hexanes A two-solvent system. Dissolve in minimal hot acetone (good solvent), then add hexanes (poor solvent) dropwise until turbidity persists. Reheat to clarify and cool slowly.[9]
Ethyl Acetate Another potential single-solvent option to test.
  • Dissolution:

    • Place the solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent, swirling until the solid just dissolves completely.

    • Causality: Using the absolute minimum amount of solvent is critical to maximize the recovery yield. Excess solvent will keep more of the product dissolved even after cooling.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask.

    • Causality: Slow cooling promotes the formation of large, well-ordered crystals, which are less likely to trap impurities within their lattice structure.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

    • Dry the crystals under vacuum to remove all residual solvent.

Purity Verification

The purity of the final product must be rigorously confirmed:

  • Thin-Layer Chromatography (TLC): The final product should appear as a single spot.

  • Melting Point: A pure crystalline solid will have a sharp, narrow melting point range.

  • NMR Spectroscopy (¹H, ¹³C): Confirms the chemical structure and reveals the presence of any remaining impurities.

  • HPLC/LC-MS: Provides quantitative data on purity (e.g., >99.5%) and confirms the molecular weight.

Safety and Handling

Brominated organic compounds require careful handling to minimize exposure risks.

  • Engineering Controls: Always handle this compound and its solutions inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles at all times.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Conclusion

The combination of flash column chromatography as a primary purification step and recrystallization as a final polishing technique provides a robust and reliable pathway to obtaining high-purity this compound. This two-step process effectively removes a broad range of potential impurities, from unreacted starting materials to closely related structural isomers. Adherence to these protocols will enable researchers to produce material of sufficient quality for the most sensitive applications in pharmaceutical and chemical synthesis.

References

  • Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine (CAS 3430-22-6). Ningbo Inno Pharmchem Co.,Ltd.
  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed, Journal of AOAC International.
  • Pyridazine, 3-bromo-4-methyl- – (1416373-61-9). EON Biotech.
  • This compound. ChemBK.
  • 3-Bromo-4-methylpyridine | C6H6BrN | CID 817630. PubChem.
  • This compound | CAS 1416373-61-9. Rlavie.
  • 3-Bromo-4-methylpyridine 96 3430-22-6. Sigma-Aldrich.
  • 3-Bromo-4-methylpyridine. Pipzine Chemicals.
  • This compound CAS#: 1416373-61-9. ChemicalBook.
  • Ambeed, Inc. Product Listing. ChemBuyersGuide.com, Inc.
  • This compound | 1416373-61-9. Sigma-Aldrich.
  • Technical Support Center: Pyridazinone Synthesis Purification. Benchchem.
  • 3-Bromo-4-methylpyridine synthesis. ChemicalBook.
  • Bromination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Product Class 8: Pyridazines. Science of Synthesis.
  • Bromine Safety & Standard Operating Procedures. Standard Operating Procedure Document.
  • Strategy for the synthesis of pyridazine heterocycles and its derivatives. Lirias, KU Leuven Document Repository.
  • Preparation of substituted pyridazines. Google Patents (US4628088A).
  • Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. Journal of Chemical Education.
  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Dolly Corporation.
  • Method for preparing 3-bromo-4-methylpyridine. Google Patents (CN104945314A).
  • Nucleophilic substitution reactions, molecular aggregation, structure and lipophilicity of 6-chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine. Arkat USA, Inc.
  • Working with Bromine. Reddit r/chemistry.
  • Synthesis and Characterization of Unique Pyridazines. Liberty University Senior Thesis.
  • 6-Alkylpyridazine derivatives, process for their preparation and compositions containing them. Google Patents (EP0469992A1).

Sources

Application Notes and Protocols for the Exploration of 3-Bromo-4-methylpyridazine Derivatives as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of the 3-Bromo-4-methylpyridazine Scaffold

The pyridazine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive effects.[1][2][3] The biological activity of pyridazine derivatives is profoundly influenced by the nature and positioning of substituents on the ring, making the exploration of novel substitution patterns a critical endeavor in drug discovery.[4]

While extensive research has been conducted on various substituted pyridazines, the this compound scaffold remains a largely unexplored chemical space. To date, there is a notable scarcity of published literature detailing the specific therapeutic applications of this derivative class. However, valuable insights can be gleaned from related molecular architectures. For instance, the isomeric 3-Bromo-4-methylpyridine core is a key intermediate in the synthesis of potent phosphodiesterase type 4 (PDE4) inhibitors and GABAA receptor modulators, highlighting the pharmacological relevance of the 3-bromo-4-methyl substitution pattern.[5][6][7]

This document puts forth a scientifically-grounded, albeit exploratory, framework for investigating this compound derivatives as novel therapeutic agents. Based on the well-established role of the broader pyridazine family as potent kinase inhibitors[5][8], we propose a focused investigation into their potential as modulators of key kinases implicated in oncology, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

VEGFR-2 is a critical receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[8][9] Inhibition of the VEGFR-2 signaling pathway is a clinically validated strategy for cancer therapy.[8] This guide provides detailed protocols for the synthesis, in vitro screening, and cellular evaluation of novel this compound derivatives as potential VEGFR-2 inhibitors.

Proposed Mechanism of Action: Targeting the VEGFR-2 Signaling Pathway

We hypothesize that this compound derivatives can be designed to act as ATP-competitive inhibitors of the VEGFR-2 kinase domain. By occupying the ATP-binding pocket, these compounds would prevent the phosphorylation of the receptor and subsequent activation of downstream signaling pathways, ultimately leading to an inhibition of angiogenesis and tumor growth.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space VEGFR2 VEGFR-2 P P VEGFR2->P Autophosphorylation VEGF VEGF-A VEGF->VEGFR2 Binding ATP ATP ADP ADP ATP->ADP Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) P->Downstream Activation Response Cellular Responses (Proliferation, Migration, Angiogenesis) Downstream->Response Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibition

Caption: Proposed inhibition of the VEGFR-2 signaling pathway by a this compound derivative.

Experimental Workflow for Evaluation

The evaluation of a novel compound library of this compound derivatives should follow a systematic, multi-stage process, beginning with broad screening and progressing to more detailed mechanistic and in vivo studies for promising candidates.

workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models synthesis Synthesis of This compound Derivative Library kinase_assay Primary Screen: In Vitro VEGFR-2 Kinase Assay (IC50) synthesis->kinase_assay Test Compounds selectivity Secondary Screen: Kinase Selectivity Profiling kinase_assay->selectivity Prioritize Hits viability Cell Viability/Cytotoxicity (e.g., MTT Assay on HUVEC, Cancer Cell Lines) selectivity->viability Confirm Cellular Activity cellular_target Target Engagement: Western Blot for p-VEGFR-2 viability->cellular_target xenograft Efficacy Studies: Tumor Xenograft Model cellular_target->xenograft Lead Candidate

Caption: A typical experimental workflow for the evaluation of novel kinase inhibitors.

Detailed Protocols

Protocol 1: In Vitro VEGFR-2 Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed for the primary screening of the synthesized this compound derivatives to determine their half-maximal inhibitory concentration (IC50) against VEGFR-2. The assay measures the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity.[10][11]

Materials:

  • Recombinant human VEGFR-2 enzyme (BPS Bioscience, Cat. No. 40301 or similar).[12]

  • Poly(Glu, Tyr) 4:1 peptide substrate.[12]

  • ATP.

  • Synthesized this compound derivatives (dissolved in 100% DMSO).

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

  • Kinase-Glo® Max Luminescence Kinase Assay Kit (Promega, Cat. No. V6711 or similar).

  • White, opaque 96-well plates.

  • Luminometer.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Reaction Setup:

    • To each well of a 96-well plate, add 5 µL of the diluted test compound or vehicle (for positive and negative controls).

    • Add 20 µL of a master mix containing Kinase Assay Buffer, 10 µM ATP, and the peptide substrate.

    • To initiate the reaction, add 25 µL of diluted VEGFR-2 enzyme (e.g., 2.5 ng/well) in Kinase Assay Buffer to all wells except the "no enzyme" negative control.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Equilibrate the plate and the Kinase-Glo® Max reagent to room temperature.

    • Add 50 µL of Kinase-Glo® Max reagent to each well.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Parameter VEGFR-2 Kinase Assay
EnzymeRecombinant Human VEGFR-2
SubstratePoly(Glu, Tyr) 4:1
ATP Concentration10 µM
Incubation Time60 minutes at 30°C
Detection MethodLuminescence (Kinase-Glo®)
Plate Format96-well, opaque
Protocol 2: Cell Viability MTT Assay

This protocol assesses the effect of lead compounds on the viability and proliferation of human cancer cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[13][14]

Materials:

  • Human cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma).[15]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Phosphate-Buffered Saline (PBS).

  • Trypsin-EDTA solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • Sterile 96-well cell culture plates.

  • Microplate reader (absorbance at 570 nm).

Procedure:

  • Cell Seeding:

    • Harvest and count the cells. Ensure cell viability is >95%.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control.

    • Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on a plate shaker for 10-15 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of compound concentration and determine the GI50 (concentration for 50% growth inhibition).

Protocol 3: In Vivo Tumor Xenograft Efficacy Study

This protocol provides a framework for evaluating the in vivo antitumor activity of a lead this compound derivative in an ectopic xenograft model using immunodeficient mice.[7][16]

Materials:

  • 6-8 week old female athymic nude mice.

  • Human cancer cell line (e.g., A549).

  • Matrigel (optional, for co-injection with cells).

  • Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Standard-of-care positive control drug (e.g., Sorafenib).

  • Calipers for tumor measurement.

  • Animal balance.

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 A549 cells in 100 µL PBS, optionally mixed with Matrigel) into the right flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth regularly.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, Test Compound low dose, Test Compound high dose, Positive Control).

  • Drug Administration:

    • Administer the test compound and controls according to the planned schedule (e.g., once daily by oral gavage) for a specified duration (e.g., 21 days).

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week. (Tumor Volume = (Length x Width²) / 2).

    • Record the body weight of the mice as an indicator of toxicity.

    • Observe the general health of the animals.

  • Endpoint and Analysis:

    • The study may be terminated when tumors in the control group reach a predetermined size, or at the end of the treatment period.

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

    • Collect tumors and major organs for further analysis (e.g., histopathology, biomarker analysis).

Parameter In Vivo Xenograft Study
Animal ModelAthymic Nude Mice
Cell LineA549 (Human Lung Carcinoma)
Tumor ImplantationSubcutaneous
Treatment StartTumor volume ~100-150 mm³
Primary EndpointTumor Growth Inhibition (TGI)
Secondary EndpointBody Weight, Clinical Observations

Conclusion and Future Directions

The application notes and protocols outlined in this document provide a comprehensive framework for the initial exploration of this compound derivatives as a novel class of therapeutic agents, with a specific focus on their potential as VEGFR-2 inhibitors. While this application is currently hypothetical due to the lack of direct literature, the scientific rationale is strong, based on the known bioactivity of the pyridazine scaffold and the pharmacological importance of the 3-bromo-4-methyl substitution pattern in related heterocyclic systems.

Successful identification of potent and selective VEGFR-2 inhibitors from this novel chemical series would warrant further investigation, including detailed structure-activity relationship (SAR) studies, ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling, and evaluation in more complex preclinical models. The methodologies described herein represent the foundational steps in a rigorous drug discovery cascade that could potentially lead to the development of a new generation of targeted cancer therapies.

References

  • Hassan, G. S., Kadry, H. H., Abou-Seri, S. M., Ali, M. M., & Mahmoud, A. E. E. D. (2011). Synthesis and in vitro cytotoxic activity of novel pyrazolo [3, 4-d] pyrimidines and related pyrazole hydrazones toward breast adenocarcinoma MCF-7 cell line. Bioorganic & medicinal chemistry, 19(22), 6808-6817.
  • Cilibrizzi, A., et al. (2023). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters.
  • BenchChem. (2025). The Pivotal Role of Pyridazine-Based Heterocycles in Modern Medicinal Chemistry: An In-depth Technical Guide. BenchChem.
  • Yassin, F. A. (2010). Novel pyrazolyl pyridazine derivatives likely to possess anti-inflammatory activity. Journal of Microbiology and Antimicrobials, 2(7), 93-99.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Fadda, A. A., Abdel-Latif, E., & El-Mekawy, R. E. (2009). Synthesis and molluscicidal activity of some new thiophene, thiadiazole and pyrazole derivatives. European journal of medicinal chemistry, 44(3), 1250-1256.
  • Merck. (n.d.). Substituted imidazo[1,2b]pyridazines as kinase inhibitors, the production thereof, and use of the same as medicaments.
  • Frontiers Media S.A. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Pharmacology.
  • Daiichi Sankyo Co., Ltd. (2018). Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. ACS Medicinal Chemistry Letters.
  • Kappel, S., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules.
  • Lee, H. J., et al. (2017). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research.
  • ResearchGate. (n.d.). Structure‐activity relationship of the synthesized pyridazine derivatives. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Retrieved from [Link]

  • Goust, J., et al. (2016). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Journal of Pharmacokinetics and Pharmacodynamics.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Bromo-4-methylpyridazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-Bromo-4-methylpyridazine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, optimize reaction yields, and ensure product purity. We will explore the primary synthetic routes, troubleshoot potential issues with scientifically-grounded explanations, and provide detailed, field-proven protocols.

Troubleshooting Guide: Common Synthesis Issues

The synthesis of this compound is most effectively approached via two primary pathways: the Sandmeyer reaction starting from 3-Amino-4-methylpyridazine, or the direct electrophilic bromination of 4-methylpyridazine. Each route presents unique challenges that can impact yield and purity.

Route A: Sandmeyer Reaction from 3-Amino-4-methylpyridazine

This is often the preferred route due to its generally higher regioselectivity and milder conditions compared to direct bromination. The process involves two critical steps: diazotization of the starting amine, followed by a copper-catalyzed substitution with bromide.[1][2]

Q: My overall yield is extremely low, and I recover a significant amount of unreacted 3-Amino-4-methylpyridazine. What is the likely cause?

A: This strongly suggests an issue with the initial diazotization step . The formation of the pyridazine diazonium salt is highly sensitive to reaction conditions.

  • Causality & Explanation: Diazotization requires the in-situ formation of nitrous acid (from NaNO₂ and a strong acid), which then reacts with the primary amine.[3] If the temperature is too high (above 5 °C), the nitrous acid will decompose before it can react. Similarly, the resulting diazonium salt itself is unstable and can rapidly decompose or hydrolyze back to an amine or into the corresponding pyridazinol if not handled correctly.[4]

  • Troubleshooting Steps:

    • Temperature Control is Critical: Maintain the reaction temperature strictly between -5 °C and 0 °C during the dropwise addition of the sodium nitrite solution.[5][6] Use an ice-salt or acetone-dry ice bath for consistent cooling.

    • Ensure Acidic Conditions: The reaction requires a sufficient excess of strong acid (typically HBr or H₂SO₄) to fully protonate the amine and generate nitrous acid.

    • Reagent Quality: Use freshly opened or properly stored sodium nitrite. Old or improperly stored NaNO₂ can absorb moisture and degrade, leading to incomplete diazotization.

    • Slow Addition: Add the aqueous solution of sodium nitrite very slowly (dropwise) to the acidic solution of the amine. This prevents localized temperature spikes and ensures the nitrous acid reacts as it is formed.[5]

Q: During the addition of the diazonium salt to the copper(I) bromide solution, the mixture turns dark brown or black, and I isolate very little product. How can I prevent this?

A: This indicates decomposition and potential side reactions, which are common in Sandmeyer reactions if not properly controlled.[7]

  • Causality & Explanation: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism initiated by a single-electron transfer from the copper(I) catalyst.[1][7] This process can generate highly reactive intermediates. If the diazonium salt concentration is too high or the temperature rises, uncontrolled side reactions and polymerization can occur, leading to tar formation. The formation of biaryl byproducts is also evidence of a radical mechanism.[1]

  • Troubleshooting Steps:

    • Use Active Catalyst: Ensure your copper(I) bromide (CuBr) is of high quality. If it appears greenish (indicating oxidation to Cu(II)), it may be less effective.

    • Reverse Addition: Instead of adding the diazonium salt to the CuBr, consider preparing the diazonium salt and then adding the CuBr solution/suspension to it, while still maintaining low temperatures.

    • Control Addition Rate: The diazonium salt solution should be added slowly below the surface of the stirred CuBr solution to ensure immediate reaction and minimize decomposition.

    • Maintain Temperature: Keep the temperature of the CuBr solution controlled (often near 0 °C or as specified by the protocol) during the addition.

Q: My final product is contaminated with a significant amount of 3-Hydroxy-4-methylpyridazine. How can this be minimized?

A: The formation of the hydroxy byproduct is a classic competitive reaction in Sandmeyer chemistry.[2]

  • Causality & Explanation: The pyridazine diazonium cation is an electrophile and can be attacked by any nucleophile present in the mixture. Water is a nucleophile that will react to form the corresponding pyridazinol (the hydroxy-pyridazine). This reaction is highly temperature-dependent and becomes more significant at elevated temperatures.

  • Troubleshooting Steps:

    • Strict Temperature Control: As with other issues, maintaining a low temperature throughout the diazotization and Sandmeyer steps is the most effective way to suppress the competing hydrolysis reaction.

    • Use Concentrated Acid: Using a more concentrated acid solution for the diazotization can reduce the activity of water, slightly favoring the desired reaction pathway.

    • Minimize Reaction Time: Do not let the diazonium salt solution stand for extended periods before proceeding to the Sandmeyer step. Prepare it and use it immediately.

Route B: Direct Bromination of 4-Methylpyridazine

This route is more direct but often challenging due to the electronic nature of the pyridazine ring.

Q: The bromination reaction is extremely slow or shows no conversion. How can I drive the reaction to completion?

A: The pyridazine ring is a π-deficient heterocycle, meaning the nitrogen atoms withdraw electron density from the ring, making it highly resistant to electrophilic aromatic substitution.[8]

  • Causality & Explanation: Standard brominating agents like Br₂ are not electrophilic enough to react with the deactivated pyridazine ring. The reaction requires harsh conditions to increase the electrophilicity of the bromine or to activate the ring.

  • Troubleshooting Steps:

    • Increase Temperature: High temperatures (e.g., 120-170 °C) are often necessary to achieve a reasonable reaction rate.[5][9]

    • Use a Lewis Acid Catalyst: A strong Lewis acid like aluminum chloride (AlCl₃) can coordinate with the bromine, polarizing the Br-Br bond and creating a much stronger electrophile ("Br⁺" source).[5]

    • Employ Strong Acid Media: Performing the reaction in fuming sulfuric acid (oleum) can protonate the pyridazine ring, further altering its reactivity profile, and facilitate bromination under high heat.[9]

Q: My TLC analysis shows multiple product spots, suggesting the formation of various bromo-isomers. How can I improve regioselectivity?

A: Poor regioselectivity is an inherent challenge in the direct substitution of substituted heterocycles.

  • Causality & Explanation: The directing effects of the two ring nitrogens and the methyl group can lead to substitution at multiple positions. The conditions required for the reaction (high heat, strong acids) can also reduce selectivity.

  • Troubleshooting Steps:

    • Kinetic vs. Thermodynamic Control: Experiment with reaction temperature and time. Lower temperatures, if they provide any conversion, may favor the kinetically preferred product, while higher temperatures for longer durations may lead to the thermodynamically stable isomer.

    • Catalyst Screening: The choice of Lewis acid can sometimes influence the regiochemical outcome. It may be worthwhile to screen other Lewis acids besides AlCl₃.

    • Accept Isomer Mixture: In many cases, achieving perfect selectivity is not possible. The most practical approach is often to proceed with the reaction and then separate the desired isomer using careful column chromatography.[5]

Frequently Asked Questions (FAQs)

Q: Which synthetic route is generally preferred for higher yield and scalability?

A: For laboratory and initial scale-up, the Sandmeyer reaction is typically preferred. While it involves an extra step (synthesis of the amine precursor), it generally offers superior regioselectivity, avoids the formation of hard-to-separate isomers, and proceeds under more controlled and milder conditions, which often translates to a higher and more reliable yield of the desired 3-bromo isomer.

Q: What are the most critical safety precautions for these syntheses?

A: Both routes involve significant hazards.

  • Bromine: Elemental bromine is highly corrosive, toxic upon inhalation, and can cause severe chemical burns. Always handle it in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10]

  • Diazonium Salts: Aryl diazonium salts are thermally unstable and can be explosive, especially when isolated and dried.[3] For this synthesis, they should always be generated in situ in a cold solution and used immediately without any attempt at isolation.

  • High Temperatures & Strong Acids: The direct bromination route uses high temperatures and highly corrosive acids (oleum). This combination requires careful temperature monitoring to prevent runaway reactions and appropriate materials to handle the corrosive environment.

Q: How can I reliably confirm the identity and purity of my final this compound product?

A: A combination of analytical techniques is recommended:

  • TLC: For routine reaction monitoring and a preliminary purity check.

  • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation. The proton and carbon spectra will show characteristic shifts and coupling patterns for the substituted pyridazine ring.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product. Look for the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), which will result in two mass peaks (M and M+2) of nearly equal intensity.

  • Melting Point or Boiling Point: Comparing the physical properties of your product to literature values can provide an indication of purity.[11]

Detailed Experimental Protocols

Protocol A: Synthesis via Sandmeyer Reaction

This protocol is adapted from established procedures for Sandmeyer reactions on N-heterocycles.[2][7]

Step 1: Diazotization of 3-Amino-4-methylpyridazine

  • In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-Amino-4-methylpyridazine (1.0 eq) in 48% hydrobromic acid (4.0 eq).

  • Cool the mixture to -5 °C using an ice-salt bath.

  • Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the stirred amine solution over 30-45 minutes, ensuring the internal temperature does not rise above 0 °C.

  • Stir the resulting diazonium salt solution at -5 to 0 °C for an additional 20 minutes. Use this solution immediately in the next step.

Step 2: Sandmeyer Reaction

  • In a separate, larger flask, prepare a suspension of copper(I) bromide (1.2 eq) in 48% hydrobromic acid. Cool this mixture to 0 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the stirred CuBr suspension over 45-60 minutes. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for an additional 1-2 hours or until nitrogen evolution ceases.

Step 3: Work-up and Purification

  • Cool the reaction mixture in an ice bath and carefully neutralize it by the slow addition of a concentrated sodium hydroxide or potassium carbonate solution until the pH is ~8-9.[5]

  • Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[12]

  • Combine the organic layers, wash with water and then with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[12]

  • Filter the drying agent and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, using a solvent system such as ethyl acetate/hexanes to yield pure this compound.[5]

Protocol B: Synthesis via Direct Bromination

This protocol is based on harsh-condition bromination of related heterocycles.[5]

  • To a flask equipped with a condenser and mechanical stirrer, add aluminum chloride (AlCl₃) (1.3 eq) and potassium bromide (0.2 eq).

  • Under an inert atmosphere (e.g., nitrogen), slowly add 4-methylpyridazine (1.0 eq) to the flask with stirring. Stir the resulting mixture for 1 hour at room temperature.

  • Heat the reaction mixture to 120 °C.

  • Slowly add elemental bromine (1.3 eq) dropwise over approximately 1 hour.

  • Maintain the reaction at 120 °C with stirring for 24-30 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture to a pH of ~8 by the slow addition of a concentrated sodium hydroxide solution.

  • Follow steps 3.2 through 3.5 from Protocol A for the work-up and purification.

Visualizations & Data

Experimental Workflows

Sandmeyer_Workflow cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction cluster_purification Step 3: Purification Amine 3-Amino-4-methylpyridazine in HBr NaNO2 Add NaNO2(aq) (-5 to 0 °C) Diazonium Pyridazine Diazonium Salt (in situ) Reaction Add Diazonium to CuBr; N2 Evolution Diazonium->Reaction Use Immediately CuBr CuBr Suspension (0 °C) Crude Crude Product Mixture Workup Neutralize & Extract Crude->Workup Proceed to Work-up Column Column Chromatography Product Pure this compound

Caption: Workflow for the Sandmeyer synthesis of this compound.

Troubleshooting_Low_Yield cluster_diazotization Diazotization Failure cluster_decomp Decomposition cluster_hydrolysis Hydrolysis Start Problem: Low Product Yield CheckSM Recovered Starting Material? Start->CheckSM CheckTars Dark/Tarry Mixture? Start->CheckTars CheckByproduct Hydroxy Byproduct (by MS/NMR)? Start->CheckByproduct Sol_Temp Solution: Maintain Temp < 0°C CheckSM->Sol_Temp Yes Sol_Reagent Solution: Use Fresh NaNO2 CheckSM->Sol_Reagent Yes Sol_CuBr Solution: Use High-Quality CuBr CheckTars->Sol_CuBr Yes Sol_Add Solution: Slow, Controlled Addition CheckTars->Sol_Add Yes Sol_Temp2 Solution: Strict Temp Control CheckByproduct->Sol_Temp2 Yes Sol_Time Solution: Use Diazonium Immediately Checkbyproduct Checkbyproduct Checkbyproduct->Sol_Time Yes

Caption: Decision tree for troubleshooting low yield in the Sandmeyer reaction.

Data Summary: Comparison of Synthetic Routes
ParameterRoute A: Sandmeyer ReactionRoute B: Direct Bromination
Starting Material 3-Amino-4-methylpyridazine4-Methylpyridazine
Key Reagents NaNO₂, HBr, CuBrBr₂, AlCl₃ or Oleum
Temperature -5 °C to Room Temp120 °C to 170 °C
Typical Yield Moderate to High (Can approach 95% for similar systems[6])Low to Moderate (57-66% for pyridine analogs[5][9])
Selectivity High (for 3-bromo position)Poor to Moderate (Risk of isomers)
Key Challenges Diazonium salt instability, temperature controlLow reactivity of substrate, harsh conditions, isomer separation
Scalability Good, with careful process controlChallenging due to high temps and corrosive reagents

References

  • Application Notes and Protocols for the Purification of 2-Bromo-4-methylpyridine Reaction Products. Benchchem. 12

  • Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine (CAS 3430-22-6). (n.d.). 13

  • 3-Bromo-4-methylpyridine synthesis. ChemicalBook. 5

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. 14

  • Method for preparing 3-bromo-4-methylpyridine. Google Patents. 6

  • Sandmeyer reaction. Wikipedia.

  • Sandmeyer Reaction. J&K Scientific LLC. 7

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.

  • The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. (n.d.). 15

  • Preparation process of 3 amino-4 methyl pyridine. Google Patents.

  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.

  • Sandmeyer Reaction. Organic Chemistry Portal.

  • 3-Bromo-4-methylpyridine 96%. Sigma-Aldrich.

  • Technical Support Center: Synthesis of 3-amino-4-methyl-6-phenylpyridazine. Benchchem. 16

  • Quantitative Gas‐Solid Diazotization of 3‐Aminopyrazolo[3,4‐b]pyridine Derivatives and Azo Dye Syntheses by Means of Solid‐Solid Reactions. ResearchGate.

  • Synthesis of pyridazines. Organic Chemistry Portal.

  • 'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles. ResearchGate.

  • Diazotisation. Organic Chemistry Portal.

  • 4-Methylpyridine. Wikipedia.

  • Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. ResearchGate.

  • Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic (RSC Publishing).

  • Product Class 8: Pyridazines. (n.d.). 17

  • 3,4-Substituted Pyridines. I. Synthesis of 3-Vinyl-4-methylpyridine. ACS Publications.

  • How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene? ResearchGate.

  • One-step process of preparing azo dyes by simultaneous diazotization. Google Patents.

  • Bromination of Pyrimidines: A Simple Inexpensive Method. ResearchGate.

  • Bromination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.

  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago.

  • Bromine purification process. Google Patents.

  • Purification of liquid bromine contaminated with organic impurities. Google Patents.

Sources

Technical Support Center: Navigating the Challenges of 3-Bromo-4-methylpyridazine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chemists working with 3-bromo-4-methylpyridazine. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common hurdles in the functionalization of this versatile heterocyclic building block. The electron-deficient nature of the pyridazine ring, combined with the presence of the methyl group and the bromine atom, presents a unique set of reactivity challenges and opportunities. This resource aims to elucidate these nuances and provide practical, field-proven solutions.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section is structured in a question-and-answer format to directly address problems you may encounter at the bench.

Suzuki-Miyaura Coupling Reactions

Question 1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield of the desired product. What are the likely causes and how can I improve the outcome?

Low yields in Suzuki-Miyaura couplings involving this compound can often be attributed to a few key factors related to the catalyst system, reaction conditions, and the inherent properties of the pyridazine ring.

Root Cause Analysis & Solutions:

  • Catalyst Deactivation: The pyridazine nitrogen atoms can coordinate to the palladium center, leading to catalyst inhibition or deactivation. This is a common issue with nitrogen-containing heterocycles.[1]

    • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can shield the palladium center and promote the desired catalytic cycle over catalyst poisoning.[2] The use of pre-catalysts like XPhos Pd G4 can also be beneficial.

  • Dehalogenation Side Reaction: A significant side product is often the dehalogenated starting material, 4-methylpyridazine. This occurs when the palladium intermediate undergoes a reaction that replaces the bromine with a hydrogen atom, often from the solvent or base.[3][4][5][6][7]

    • Solution:

      • Minimize Water Content: While some water is often necessary for Suzuki couplings, excessive amounts can promote dehalogenation. Try using a minimal amount of water or rigorously dried solvents.[6]

      • Choice of Base: A weaker base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) may be less prone to inducing dehalogenation compared to stronger bases.[3]

      • Reaction Temperature: Lowering the reaction temperature may help to suppress the dehalogenation pathway.

  • Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium complex can be a rate-limiting step.

    • Solution:

      • Base Selection: The choice of base is critical for activating the boronic acid. Screening bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ is recommended.[3]

      • Solvent System: A mixture of an organic solvent like 1,4-dioxane or toluene with a small amount of water is often effective.[3][8]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, 2-3 equiv.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Question 2: I am observing significant amounts of homocoupling of my boronic acid (biphenyl formation). How can I minimize this side reaction?

Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura couplings, often promoted by the presence of oxygen and the palladium catalyst.

Solutions:

  • Thorough Degassing: Ensure that the reaction mixture is thoroughly degassed before heating. This can be achieved by bubbling an inert gas through the solvent for an extended period or by using the freeze-pump-thaw method.

  • Use of High-Purity Reagents: Use high-purity boronic acids, as impurities can sometimes promote homocoupling.

  • Control of Stoichiometry: Using a minimal excess of the boronic acid (e.g., 1.1-1.2 equivalents) can help to reduce the amount of homocoupling product.

  • Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling than others. If the problem persists, consider screening different palladium catalysts and ligands.

Buchwald-Hartwig Amination

Question 3: My Buchwald-Hartwig amination of this compound is sluggish and gives low yields. What adjustments can I make?

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success with heteroaryl halides like this compound is highly dependent on the reaction conditions.[7][9]

Root Cause Analysis & Solutions:

  • Inappropriate Ligand: The choice of ligand is crucial for a successful Buchwald-Hartwig amination. The ligand must stabilize the palladium catalyst and facilitate both the oxidative addition and reductive elimination steps.[2]

    • Solution: Bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or BrettPhos are often highly effective for the amination of heteroaryl halides.[2]

  • Base Incompatibility: The strength and nature of the base are critical. Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used, but they can be incompatible with certain functional groups.[4]

    • Solution: If your substrate is base-sensitive, consider using a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), although this may require a higher reaction temperature or a more active catalyst system.

  • Catalyst Inhibition: Similar to the Suzuki-Miyaura coupling, the pyridazine nitrogen can inhibit the palladium catalyst.

    • Solution: The use of bulky ligands, as mentioned above, is the primary strategy to mitigate this issue.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the amine (1.2 equiv.), the palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.5 equiv.) in a dry Schlenk tube.

  • Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

Question 4: I am attempting a nucleophilic aromatic substitution (SNAr) on this compound with an alkoxide, but the reaction is not proceeding. Why is this, and what can I do?

While the pyridazine ring is electron-deficient and thus activated towards nucleophilic attack, SNAr reactions can still be challenging.

Root Cause Analysis & Solutions:

  • Insufficient Activation: The 4-methyl group is electron-donating, which slightly deactivates the ring towards nucleophilic attack compared to an unsubstituted pyridazine. For SNAr to occur readily, the aromatic ring typically needs to be activated by strongly electron-withdrawing groups.[10]

    • Solution:

      • Stronger Nucleophile: Consider using a more potent nucleophile.

      • Higher Temperatures: Increasing the reaction temperature can often overcome the activation barrier. Microwave irradiation can also be effective.

      • Alternative Substrate: If possible, consider using a more activated substrate, for example, by introducing a nitro group onto the pyridazine ring, although this may not be synthetically feasible for your target molecule.

  • Leaving Group Ability: While bromide is a good leaving group, the rate-determining step in SNAr is often the initial attack of the nucleophile.[10]

    • Solution: The primary focus should be on increasing the reactivity of the nucleophile and the reaction temperature.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst is the best starting point for cross-coupling reactions with this compound?

For Suzuki-Miyaura couplings, Pd(PPh₃)₄ is a common starting point, but for challenging substrates like pyridazines, catalyst systems with bulky, electron-rich phosphine ligands like XPhos or SPhos often give superior results. For Buchwald-Hartwig aminations, pre-catalysts such as those from the Buchwald or PEPPSI families are generally more stable and efficient.[11]

Q2: What are the best practices for purifying the products of these reactions?

Purification of pyridazine-containing compounds can sometimes be challenging due to their polarity and potential to chelate to the silica gel stationary phase.

  • Column Chromatography:

    • A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is a good starting point.

    • Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to reduce tailing and improve the separation of basic pyridazine products.

    • For very polar compounds, a reverse-phase chromatography approach may be more effective.

  • Crystallization: If the product is a solid, recrystallization can be an effective purification method. Screening a variety of solvents is recommended.

  • Acid-Base Extraction: For amino-substituted pyridazines, an acid-base extraction can be a useful purification step to remove non-basic impurities.

Q3: Can I perform a direct C-H activation on the 4-methyl group of this compound?

Direct C-H activation of the methyl group would be challenging and would likely require specific directing groups and catalyst systems. The primary reactivity of this compound is centered around the C-Br bond for cross-coupling and nucleophilic substitution at the halogen-bearing carbon.

Visualizing Reaction Pathways

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R (Product) Reductive_Elimination->Ar-R R-B(OH)2 R-B(OH)2 R-B(OH)2->Transmetalation Base Base Base->Transmetalation Ar-Br This compound (Ar-Br) Ar-Br->Oxidative_Addition

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-Br(L2)->Amine_Coordination Ar-Pd(II)-NR2(L2) Ar-Pd(II)-NR2(L2) Amine_Coordination->Ar-Pd(II)-NR2(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-NR2 Ar-NR2 (Product) Reductive_Elimination->Ar-NR2 HNR2 Amine (HNR2) HNR2->Amine_Coordination Base Base Base->Amine_Coordination Ar-Br This compound (Ar-Br) Ar-Br->Oxidative_Addition

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Summary of Recommended Reaction Conditions

Reaction TypeCatalyst/Ligand SystemBaseSolventTemperature (°C)
Suzuki-Miyaura Pd(PPh₃)₄ or Pd(dppf)Cl₂ / XPhosK₂CO₃, Cs₂CO₃, K₃PO₄1,4-Dioxane/H₂O, Toluene/H₂O80-110
Buchwald-Hartwig XPhos Pd G3, SPhos Pd G3NaOtBu, LHMDS, Cs₂CO₃Toluene, 1,4-Dioxane80-120
SNAr (No catalyst)(Depends on nucleophile)Polar aprotic (e.g., DMF, DMSO)Elevated (e.g., >100)

References

  • BenchChem. (2025). Technical Support Center: Synthesis of 3-amino-4-methyl-6-phenylpyridazine.
  • S. Afr. j. chem. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles.
  • Chemistry LibreTexts. (2023).
  • Google Patents. (n.d.). Preparation method of 3-amino-4-methylpyridine.
  • ResearchGate. (2025). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • ResearchGate. (n.d.). Optimization of the synthesis of compounds 1-3. [Link]

  • ACS Publications. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • ResearchGate. (2025). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. [Link]

  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [Link]

  • ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]

  • KPU Pressbooks. (n.d.). 2 - Reaction Examples. [Link]

  • NIH. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. [Link]

  • ResearchGate. (2025). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • NIH. (n.d.). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Arkat USA. (2010). A novel one-pot, three-component synthesis of alkyl 6-aryl-3- methylpyridazine-4-carboxylates in water. [Link]

  • MDPI. (n.d.). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • Wiley Online Library. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. [Link]

  • ACS Publications. (n.d.). Nucleophilic Substitution at the Pyridazine Ring Carbons. III. Alkoxide Exchange1. [Link]

  • ChemRxiv. (n.d.). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. [Link]

  • ResearchGate. (2025). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. [Link]

  • Quora. (2019). Why are tertiary alkyl halides more reactive towards nucleophilic substitution reactions?. [Link]

  • Wikipedia. (n.d.). PEPPSI. [Link]

  • Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. [Link]

  • SciSpace. (n.d.). Poisoning and deactivation of palladium catalysts. [Link]

  • PubMed. (2021). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. [Link]

Sources

Technical Support Center: A Researcher's Guide to Improving the Purity of 3-Bromo-4-methylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Bromo-4-methylpyridazine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the purity of this critical chemical intermediate. Here, we address common challenges encountered during its synthesis and purification through a series of frequently asked questions and detailed troubleshooting protocols. Our aim is to provide you with the expertise and practical insights needed to achieve high-purity this compound for your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should be aware of when synthesizing this compound?

A1: The impurities in your sample will largely depend on the synthetic route employed. The two primary methods for synthesizing this compound are the direct bromination of 4-methylpyridazine and the Sandmeyer reaction of 3-amino-4-methylpyridazine. Each route has a characteristic impurity profile.

  • From Direct Bromination of 4-Methylpyridazine: This method can lead to a mixture of brominated isomers. The primary impurities to look out for are:

    • Isomeric Byproducts: Such as 2-Bromo-4-methylpyridazine and 3-Bromo-2-methylpyridazine, which can be challenging to separate due to their similar physical properties.[1]

    • Di-brominated Byproducts: Over-bromination can result in the formation of di-brominated pyridazines.[1]

    • Unreacted Starting Material: Incomplete reaction will leave residual 4-methylpyridazine in your product.

  • From the Sandmeyer Reaction of 3-Amino-4-methylpyridazine: This is a common and often higher-yielding method. However, it can introduce its own set of impurities:

    • Unreacted Starting Material: Residual 3-amino-4-methylpyridazine is a common impurity if the diazotization is incomplete.[1]

    • Phenolic Byproducts: The diazonium salt intermediate is susceptible to reaction with water, which can lead to the formation of 4-methylpyridazin-3-ol.[1]

    • Azo-coupled Byproducts: Diazonium salts can couple with other aromatic rings to form colored azo compounds, which can be difficult to remove.

Q2: My crude this compound is a dark oil. How can I remove the color?

A2: The dark coloration in your crude product is likely due to the presence of azo-coupled byproducts from the Sandmeyer reaction or other polymeric impurities. A multi-step approach is often necessary for decolorization and purification.

  • Activated Carbon Treatment: A common first step is to dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and treat it with activated carbon. The activated carbon will adsorb many of the colored impurities. Be aware that it can also adsorb some of your product, so use it judiciously.

  • Column Chromatography: This is a highly effective method for separating the desired product from both colored impurities and other byproducts. A detailed protocol is provided in the "Experimental Protocols" section below.

  • Distillation: If the product is thermally stable, vacuum distillation can be an excellent method for obtaining a colorless product, as many of the colored impurities are non-volatile.

Q3: I'm having trouble separating this compound from an isomeric impurity. What are my options?

A3: The separation of isomers is a common challenge in organic synthesis. For brominated methylpyridazines, which can have very similar polarities and boiling points, a high-resolution separation technique is required.

  • Optimized Column Chromatography: Standard column chromatography may not be sufficient. Consider using a longer column, a shallower solvent gradient, or a different stationary phase. Sometimes, switching from silica gel to alumina or a C18-functionalized silica can provide the necessary selectivity.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For difficult separations, preparative HPLC is a powerful tool. A reversed-phase C18 column with a carefully optimized mobile phase (e.g., a gradient of acetonitrile in water with a small amount of acid like TFA or formic acid) can often resolve closely related isomers.

  • Fractional Distillation under Reduced Pressure: If there is a slight difference in the boiling points of the isomers, fractional distillation using a column with a high number of theoretical plates (e.g., a Vigreux or spinning band column) under high vacuum can be effective.

Q4: How can I confirm the purity of my final this compound product?

A4: A combination of analytical techniques is recommended to provide a comprehensive assessment of purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities. The mass spectrometer can help in identifying unknown peaks based on their mass-to-charge ratio and fragmentation patterns.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a workhorse for purity analysis. A well-developed method can separate the main component from trace impurities.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and can also be used to detect impurities. The presence of unexpected signals can indicate the presence of byproducts. Quantitative NMR (qNMR) can be used for highly accurate purity determination.[1]

Troubleshooting and Optimization

Problem Potential Cause Recommended Solution
Low Purity After Initial Work-up Incomplete reaction or significant side product formation.Re-evaluate your reaction conditions (temperature, reaction time, stoichiometry of reagents). Ensure starting materials are pure.
Product "Oils Out" During Recrystallization The solvent is too nonpolar, or the product is melting at the boiling point of the solvent.Try a more polar solvent or a mixed solvent system. Ensure the solution is not supersaturated before cooling.
Significant Product Loss During Column Chromatography The product is highly polar and is strongly adsorbing to the silica gel.Add a small amount of a polar modifier like triethylamine or methanol to your eluent to reduce tailing and improve recovery.
Broad or Tailing Peaks in HPLC Analysis Interaction of the basic pyridine nitrogen with acidic silanol groups on the column.Add a competing base like triethylamine (0.1%) to the mobile phase or use a buffer to control the pH.[3]
Inconsistent Purity Results The sample may be degrading upon storage.Store the purified this compound in a cool, dark, and dry place, preferably under an inert atmosphere (nitrogen or argon).

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography

This protocol describes a general procedure for purifying crude this compound using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • Thin Layer Chromatography (TLC) plates (silica gel with fluorescent indicator)

  • Glass chromatography column

  • Collection tubes or flasks

Procedure:

  • TLC Analysis: First, determine an appropriate eluent system using TLC. Spot your crude material on a TLC plate and develop it in various ratios of hexanes and ethyl acetate. A good starting point is a 9:1 or 8:2 mixture of hexanes:ethyl acetate. The ideal eluent system will give your product an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in hexanes and carefully pack your chromatography column. Allow the silica to settle, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the packed column.

  • Elution: Begin eluting the column with the determined solvent system. Start with a less polar mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity (e.g., to 8:2 hexanes:ethyl acetate) if necessary to move your product down the column.

  • Fraction Collection: Collect fractions as the solvent elutes from the column. Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for purifying crude this compound.

Purification_Workflow cluster_purification Purification Options Crude Crude this compound Initial_Analysis Initial Purity Assessment (TLC, GC-MS, or ¹H NMR) Crude->Initial_Analysis Is_Purity_High Purity > 95%? Initial_Analysis->Is_Purity_High Final_Product Final Pure Product Is_Purity_High->Final_Product Yes Recrystallization Recrystallization Is_Purity_High->Recrystallization No (Solid with impurities) Column_Chromatography Column Chromatography Is_Purity_High->Column_Chromatography No (Oily or complex mixture) Vacuum_Distillation Vacuum Distillation Is_Purity_High->Vacuum_Distillation No (Liquid with non-volatile impurities) Recrystallization->Initial_Analysis Re-assess purity Column_Chromatography->Initial_Analysis Re-assess purity Vacuum_Distillation->Initial_Analysis Re-assess purity

Sources

Technical Support Center: Troubleshooting Suzuki Coupling with 3-Bromo-4-methylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions involving 3-Bromo-4-methylpyridazine. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered when working with this electron-deficient heteroaromatic substrate.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling with this compound more challenging than with a simple aryl bromide?

The primary challenges arise from the electronic properties of the pyridazine ring. Being an electron-deficient heterocycle, it can present unique hurdles. The nitrogen atoms in the pyridazine ring can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1][2] While this electron-deficient nature can facilitate the initial oxidative addition step, other factors can impede the overall catalytic cycle.[2][3]

Q2: I'm observing no or very low yield of my desired product. What are the most likely initial causes?

Low or no yield in this specific Suzuki coupling can often be traced back to a few key areas:

  • Suboptimal Catalyst System: The choice of palladium precursor and, crucially, the ligand is critical for success with heteroaromatic substrates.[3]

  • Inappropriate Base Selection: The base is essential for the transmetalation step, and its strength and solubility can significantly affect the reaction's success.[3][4]

  • Boronic Acid Instability: Boronic acids, especially heteroaryl boronic acids, can be prone to decomposition under the reaction conditions, a common side reaction being protodeboronation.[5]

Q3: What are the common side products I should be looking for?

Besides unreacted starting materials, common side products include:

  • Homocoupling of the boronic acid: This leads to the formation of a biaryl product derived from the boronic acid coupling with itself. This is often exacerbated by the presence of oxygen.[6]

  • Protodeboronation: The boronic acid is converted back to its corresponding arene, resulting in the loss of your nucleophile.[5]

  • Debromination of this compound: The starting material loses its bromine atom without coupling.

In-Depth Troubleshooting Guides
Issue 1: Low to No Product Formation

If you are experiencing consistently low or no yield, a systematic approach to optimizing the reaction conditions is necessary.

1.1. Catalyst and Ligand Selection

The interaction between the palladium center and the ligand is paramount for a successful catalytic cycle. For an electron-deficient substrate like this compound, standard catalysts such as Pd(PPh₃)₄ may not be optimal.[3]

  • Rationale: The oxidative addition of the Pd(0) catalyst to the C-Br bond is often the rate-limiting step in the Suzuki-Miyaura coupling.[2] For electron-deficient heteroaryl halides, this step is generally facile. However, the subsequent steps, particularly reductive elimination, can be challenging. Bulky, electron-rich phosphine ligands can accelerate reductive elimination and stabilize the palladium catalyst, preventing deactivation.

  • Recommendation: A screening of ligands is highly recommended. Consider using bulky and electron-rich phosphine ligands, such as those from the Buchwald or Fu research groups (e.g., XPhos, SPhos).[3] Pre-catalysts like Pd₂(dba)₃ can also be effective.[3][4]

1.2. Base Optimization

The base plays a crucial role in activating the boronic acid for transmetalation.[4] The choice of base can influence reaction rates and the prevalence of side reactions.

  • Rationale: The base activates the boronic acid by forming a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex. The strength and solubility of the base are critical; a base that is too strong may promote decomposition of base-sensitive functional groups, while one that is too weak may not facilitate transmetalation efficiently.[7]

  • Recommendation: Screen a variety of bases. Common choices for Suzuki couplings with pyridazines include K₂CO₃, Cs₂CO₃, and K₃PO₄.[3] For substrates with base-labile groups, milder bases like KF can be effective.[4]

Base Typical Solvent System Notes
K₂CO₃Dioxane/H₂O, Toluene/H₂OA common and often effective choice.
Cs₂CO₃Dioxane, TolueneMore soluble in organic solvents, can be more effective for challenging couplings.
K₃PO₄Dioxane/H₂O, TolueneA strong base that can be beneficial in difficult cases.
KFAnhydrous THF, DioxaneA milder option for base-sensitive substrates.[4]

1.3. Solvent System Considerations

The solvent must solubilize all reaction components and facilitate the catalytic cycle.

  • Rationale: The polarity and coordinating ability of the solvent can influence the stability and reactivity of the catalytic species. Aprotic polar solvents are often used, and the addition of water can be beneficial for dissolving the inorganic base and facilitating the formation of the active boronate species.

  • Recommendation: Common solvent systems include mixtures of an organic solvent with water, such as dioxane/H₂O, THF/H₂O, or toluene/H₂O. For solubility issues, DMF can be considered, though it can sometimes lead to catalyst deactivation at high temperatures.[8]

Issue 2: Significant Side Product Formation

The formation of byproducts can significantly reduce the yield of the desired product and complicate purification.

2.1. Protodeboronation of the Boronic Acid

This side reaction involves the cleavage of the C-B bond by a proton source, replacing the boronic acid group with a hydrogen atom.[5]

  • Causality: Protodeboronation is often promoted by aqueous basic conditions and elevated temperatures.[6] Heteroaryl boronic acids can be particularly susceptible to this decomposition pathway.

  • Mitigation Strategies:

    • Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester (Bpin), can significantly reduce the rate of protodeboronation.[5]

    • Anhydrous Conditions: If protodeboronation is a major issue, consider running the reaction under anhydrous conditions using a base like K₃PO₄.[9]

    • Trifluoroborate Salts: Potassium aryltrifluoroborates are often more stable than their corresponding boronic acids and can be a good alternative.[10]

2.2. Homocoupling of the Boronic Acid

The formation of a biaryl product from the coupling of two boronic acid molecules is a common side reaction.

  • Causality: This side reaction is often promoted by the presence of oxygen in the reaction mixture, which can lead to oxidative homocoupling.[6]

  • Mitigation Strategies:

    • Thorough Degassing: It is crucial to thoroughly degas all solvents and the reaction mixture before heating. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period.[6]

    • Maintain Inert Atmosphere: Ensure the reaction is carried out under a positive pressure of an inert gas throughout the entire process.[7]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

This is a general starting point; optimization will likely be required.

  • To a reaction vessel, add this compound (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), and the base (2.0-3.0 eq.).

  • Add the palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%) and the ligand (e.g., XPhos, 2-10 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., dioxane/H₂O 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Troubleshooting Process

Sources

Technical Support Center: Reaction Condition Optimization for 3-Bromo-4-methylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 3-Bromo-4-methylpyridazine (CAS 1416373-61-9). This guide is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic building block. While detailed literature on the optimization of this specific pyridazine derivative is less prevalent than for its pyridine analogue, this document synthesizes established principles of pyridazine chemistry and analogous reactions to provide a robust framework for troubleshooting and optimization.

The pyridazine ring's electron-deficient nature, due to the two adjacent nitrogen atoms, makes it less susceptible to direct electrophilic substitution compared to pyridine.[1][2] This inherent reactivity profile dictates the most viable synthetic strategies and is a key consideration in overcoming common experimental hurdles.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.

Question 1: I am attempting a direct bromination of 4-methylpyridazine and observing very low to no conversion. What is going wrong?

Answer:

This is a common challenge stemming directly from the electronic properties of the pyridazine nucleus.

  • Causality: The two adjacent nitrogen atoms in the pyridazine ring are electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution (SEAr), the mechanism for direct bromination with agents like Br₂.[1] Unlike more electron-rich heterocycles, this reaction requires harsh conditions and often still results in poor yields.[3]

  • Troubleshooting Steps:

    • Re-evaluate Your Strategy: Direct bromination is often not the most efficient route. Consider alternative strategies outlined in the FAQ section, such as synthesis from a pyridazinone precursor or a Sandmeyer-type reaction.

    • Drastically Increase Reaction Severity (with caution): If you must pursue this route, extremely harsh conditions may be required. This can involve high temperatures (160-170°C) and the use of oleum (fuming sulfuric acid), as has been reported for the analogous pyridine system.[3] Be aware that this can lead to significant charring, sulfonation, and the formation of multiple isomers, complicating purification.

    • Use a More Potent Brominating System: Consider radical bromination conditions or specialized brominating agents, although selectivity can be a major issue.[4]

Question 2: My synthesis from 4-methylpyridazin-3(2H)-one using POBr₃ is yielding a complex mixture, and purification is difficult. How can I improve this?

Answer:

This is a promising route, but it requires careful control of conditions to avoid side reactions.

  • Causality: The conversion of a pyridazinone to a bromo-pyridazine using reagents like POBr₃ or PBr₃/Br₂ can be aggressive. Overheating can cause decomposition of the starting material and product. Incomplete reaction leaves highly polar starting material, while side reactions can generate phosphorous-based impurities and other halogenated species.

  • Troubleshooting Steps:

    • Temperature Control: This is critical. Do not overheat the reaction. Aim for the lowest temperature at which the reaction proceeds cleanly. Monitor progress by TLC or LC-MS to avoid prolonged heating after the starting material is consumed.

    • Stoichiometry: Ensure the correct stoichiometry of the brominating agent is used. An excess may be necessary, but a large excess can promote byproduct formation. Start with 1.5-2.0 equivalents and optimize from there.

    • Quenching Procedure: The quench is crucial for removing phosphorous byproducts. Pouring the reaction mixture slowly onto crushed ice with vigorous stirring is standard.[5] Afterwards, careful neutralization with a base (e.g., NaHCO₃, Na₂CO₃, or NaOH solution) while keeping the temperature low is necessary.[5][6]

    • Purification Strategy: The crude product will likely require column chromatography. A gradient elution from a non-polar solvent (like hexanes) to a more polar one (like ethyl acetate) is typically effective.[5][7]

Question 3: I am attempting a Sandmeyer-type reaction starting from 3-amino-4-methylpyridazine, but my yields are inconsistent and I detect phenolic byproducts.

Answer:

The Sandmeyer reaction is a powerful tool but is highly sensitive to temperature and reagent quality. The protocol for the analogous 3-bromo-4-methylpyridine synthesis provides an excellent template.[5][6]

  • Causality: The key intermediate, the diazonium salt, is unstable at elevated temperatures. If the temperature rises above 0-5 °C, it can decompose and react with water in the solvent to form undesired hydroxyl-pyridazines (pyridazinols).

  • Troubleshooting Steps:

    • Strict Temperature Control: Maintain the temperature between -10 °C and 0 °C throughout the diazotization (addition of sodium nitrite) and subsequent steps.[6] Use an ice-salt or acetone-dry ice bath.

    • Slow Reagent Addition: Add the sodium nitrite solution dropwise and slowly to prevent localized temperature increases.[5]

    • Ensure Complete Diazotization: Use a slight excess of sodium nitrite (e.g., 1.1-1.5 equivalents) to ensure all the starting amine reacts.

    • Workup Conditions: After the reaction, adjust the pH to be alkaline (pH 9-11) with a cold base solution before extraction.[5][6] This ensures the product is in its free base form for efficient extraction into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic strategy for preparing this compound?

A1: Based on the principles of pyridazine chemistry, the most reliable strategies avoid direct electrophilic bromination. The two most promising routes are:

  • Bromination of a Pyridazinone Precursor: Synthesize 4-methylpyridazin-3(2H)-one (which can be made from a suitable 1,4-dicarbonyl precursor and hydrazine) and then convert the ketone to the bromide using an agent like POBr₃. This is a standard transformation in heterocyclic chemistry.

  • Sandmeyer Reaction: Start with 3-amino-4-methylpyridazine. The amine can be converted to the bromide via diazotization followed by treatment with a bromide source (e.g., HBr/Br₂ or CuBr).[6] This method often provides high yields and clean conversions if conditions are carefully controlled.[5]

Q2: What are the expected primary impurities and how can I identify them?

A2: The expected impurities depend on the synthetic route:

  • From Direct Bromination: Expect isomeric byproducts (e.g., 6-bromo-4-methylpyridazine or 3,6-dibromo-4-methylpyridazine) and unreacted starting material. Over-bromination is a significant risk.

  • From Pyridazinone: The main impurity is often unreacted 4-methylpyridazin-3(2H)-one.

  • From Sandmeyer Reaction: The primary byproduct is typically the corresponding pyridazinol (3-hydroxy-4-methylpyridazine) from the reaction of the diazonium intermediate with water.

  • Identification: A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the most effective approach. GC-MS can separate the components and provide molecular weights, while ¹H and ¹³C NMR will give definitive structural information to distinguish between isomers.

Q3: What are the recommended purification methods for crude this compound?

A3: The optimal method depends on the scale and impurity profile:

  • Flash Column Chromatography: This is the most common and effective method for laboratory scale. A silica gel column with a hexane/ethyl acetate gradient is a good starting point.[5]

  • Distillation: If the product is a liquid and the main impurities have significantly different boiling points, vacuum distillation can be an effective purification method for larger quantities.[8]

  • Recrystallization: If the product is a solid and a suitable solvent system can be found, recrystallization is an excellent method for achieving high purity.

Q4: What are the key safety considerations when working with brominating agents?

A4: Brominating agents must be handled with extreme care:

  • Elemental Bromine (Br₂): Highly corrosive, toxic, and volatile. Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5]

  • Phosphorus Oxybromide (POBr₃): Corrosive and reacts violently with water. Handle under anhydrous conditions.

  • N-Bromosuccinimide (NBS): An irritant and light-sensitive. Store in a cool, dark place.[9]

  • General Precautions: Always review the Safety Data Sheet (SDS) for any reagent before use.[10] Be prepared for proper quenching and waste disposal procedures.

Data Summary and Key Parameters

The following table summarizes typical reaction conditions for a Sandmeyer-type synthesis, adapted from highly successful protocols for the analogous pyridine system.[5][6] These serve as an excellent starting point for optimization.

ParameterRecommended RangeRationale
Starting Material 3-amino-4-methylpyridazinePrecursor for Sandmeyer reaction.
Acid 48% Hydrobromic Acid (HBr)Solvent and source of bromide ions.
Diazotizing Agent Sodium Nitrite (NaNO₂)Forms the reactive diazonium salt intermediate.
Stoichiometry (NaNO₂) 1.1 - 1.5 eqA slight excess ensures complete consumption of the starting amine.
Temperature -10 °C to 0 °CCritical for preventing decomposition of the unstable diazonium salt.[6]
Reaction Time 30 - 60 min post-additionMonitor by TLC/LC-MS for disappearance of starting material.
Workup pH 9 - 11Ensures the product is in its neutral, free-base form for extraction.[5][6]
Extraction Solvent Dichloromethane or Ethyl AcetateCommon solvents for extracting the product from the aqueous phase.[5]

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer Reaction (Hypothetical)

This protocol is adapted from established procedures for the synthesis of 3-bromo-4-methylpyridine and represents a robust starting point for optimization.[5][6]

  • Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 3-amino-4-methylpyridazine (1.0 eq).

  • Acidification: Cool the flask in an ice-salt bath. Slowly add 48% hydrobromic acid (approx. 4.0 eq) while maintaining the internal temperature below 10 °C.

  • Cooling: Cool the resulting slurry to between -10 °C and -5 °C.

  • Diazotization: Prepare a solution of sodium nitrite (1.2 eq) in a minimal amount of water. Add this solution dropwise to the reaction mixture via the dropping funnel over 1-1.5 hours, ensuring the internal temperature does not rise above 0 °C.[5]

  • Reaction: Stir the mixture vigorously at 0 °C for an additional 30 minutes after the addition is complete. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting amine.

  • Neutralization: Slowly and carefully add 50% sodium hydroxide solution to the reaction mixture to adjust the pH to ~9, while keeping the temperature below 20 °C.[5][6]

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Visualizations

Sandmeyer_Mechanism Fig 1. Proposed Sandmeyer Reaction Mechanism cluster_diazotization Step 1: Diazotization (0°C) cluster_substitution Step 2: Substitution Amine 3-Amino-4-methylpyridazine (R-NH2) Diazonium Pyridazine Diazonium Salt (R-N2+) Amine->Diazonium NaNO2, HBr Product This compound (R-Br) Diazonium->Product Br- (from HBr) -N2 (gas)

Caption: Proposed mechanism for the Sandmeyer synthesis.

Troubleshooting_Workflow Fig 2. Troubleshooting Workflow for Low Yield cluster_final decision decision issue issue solution solution start Low Product Yield check_sm Check Starting Material Purity (NMR, GC-MS) start->check_sm check_temp Was Temperature < 5°C during Diazotization? check_sm->check_temp Pure impure_sm Impure Starting Material check_sm->impure_sm Impure check_reagents Check Reagent Stoichiometry (esp. NaNO2) check_temp->check_reagents Yes temp_high High Temperature check_temp->temp_high No check_workup Was Workup pH Alkaline (pH > 9)? check_reagents->check_workup Correct reagents_wrong Incorrect Stoichiometry check_reagents->reagents_wrong Incorrect check_workup->solution Yes workup_acidic Acidic/Neutral Workup check_workup->workup_acidic No purify_sm Purify/Recrystallize Starting Amine impure_sm->purify_sm improve_cooling Improve Cooling (Ice-Salt Bath) & Slow Addition temp_high->improve_cooling recalculate Recalculate and Re-weigh Reagents Carefully reagents_wrong->recalculate adjust_ph Adjust pH with Cold Base Before Extraction workup_acidic->adjust_ph solution_final If issues persist, consider alternative route (e.g., from pyridazinone)

Caption: A workflow for troubleshooting low product yield.

References

  • Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine (CAS 3430-22-6). (n.d.). Retrieved from Google Search.[7][10]

  • 3-Bromo-4-methylpyridine synthesis - ChemicalBook. (n.d.). Retrieved from ChemicalBook.[5]

  • Technical Support Center: Synthesis of 2-Bromo-4-methylpyridine - Benchchem. (n.d.). Retrieved from Benchchem.

  • WO2019145177A1 - Bromination of pyridine derivatives - Google Patents. (n.d.). Retrieved from Google Patents.[8]

  • CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents. (n.d.). Retrieved from Google Patents.[6]

  • Bromination - Common Conditions - Common Organic Chemistry. (n.d.). Retrieved from Common Organic Chemistry.[9]

  • Bromination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from ACS GCI.[4]

  • CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents. (n.d.). Retrieved from Google Patents.[3]

  • Product Class 8: Pyridazines. (n.d.). Retrieved from Thieme Chemistry.[2]

  • Common side reactions in N-pyridazin-4-ylnitramide synthesis - Benchchem. (n.d.). Retrieved from Benchchem.[1]

  • This compound | 1416373-61-9. (n.d.). Retrieved from BLD Pharm.[11]

Sources

Technical Support Center: Characterization of 3-Bromo-4-methylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the analytical characterization of 3-Bromo-4-methylpyridazine (CAS No: N/A, Formula: C₅H₅BrN, Molecular Weight: 172.01 g/mol ). This document provides in-depth troubleshooting advice and methodologies for researchers, chemists, and quality control professionals. Our focus is on providing practical, field-tested insights to overcome common challenges encountered during the analysis of this and similar halogenated heterocyclic compounds.

Overall Analytical Workflow

The confirmation of structure and purity for a synthesized compound like this compound is a multi-step process. Each analytical technique provides a unique piece of the puzzle. This workflow illustrates a logical sequence for comprehensive characterization.

G cluster_start Initial Synthesis Output cluster_methods Characterization Techniques cluster_end Final Confirmation start Crude Product NMR NMR Spectroscopy (¹H, ¹³C, COSY) Structural Confirmation start->NMR Analyze Sample MS Mass Spectrometry (EI/ESI) Molecular Weight & Bromine Presence start->MS Analyze Sample Chroma Chromatography (HPLC/GC) Purity Assessment start->Chroma Analyze Sample EA Elemental Analysis (CHN) Empirical Formula Verification start->EA Analyze Sample end Confirmed Structure & Purity Report NMR->end Correlate Data MS->end Correlate Data Chroma->end Correlate Data EA->end Correlate Data

Caption: A typical workflow for the structural and purity verification of a novel chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework. For this compound, specific challenges can arise from solvent choice and signal interpretation.

Frequently Asked Questions (NMR)

Q1: What are the expected ¹H and ¹³C NMR spectral data for this compound?

Table 1: Predicted NMR Data for this compound (in CDCl₃)

Nucleus Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Rationale
¹H H-5 ~7.4 - 7.6 Doublet (d) Adjacent to H-6.
¹H H-6 ~9.1 - 9.3 Doublet (d) Adjacent to ring nitrogen, significantly downfield.
¹H -CH₃ ~2.4 - 2.6 Singlet (s) Typical range for a methyl group on an aromatic ring.
¹³C C-3 ~140 - 145 Singlet Carbon bearing the bromine atom.
¹³C C-4 ~155 - 160 Singlet Carbon with the methyl group, deshielded.
¹³C C-5 ~125 - 130 Singlet Aromatic CH.
¹³C C-6 ~150 - 155 Singlet Aromatic CH adjacent to two nitrogen atoms.
¹³C -CH₃ ~18 - 22 Singlet Methyl carbon.

Note: These are estimations. 2D NMR experiments (COSY, HSQC, HMBC) are required for unambiguous assignment.[1]

Q2: My NMR peaks are very broad. What is causing this and how can I fix it?

A2: Broad peaks in an NMR spectrum can obscure coupling information and make integration unreliable.[2]

  • Possible Cause 1: Poor Sample Solubility/Homogeneity. If the compound is not fully dissolved or has precipitated, the sample is not homogenous, leading to broad signals.

    • Solution: Try a different deuterated solvent in which your compound is more soluble (e.g., DMSO-d₆, Methanol-d₄). Gently warming the sample may also help, but check for thermal stability first.

  • Possible Cause 2: Paramagnetic Impurities. Trace amounts of paramagnetic metals (like iron or copper) from reagents or glassware can cause significant line broadening.

    • Solution: Filter your sample through a small plug of Celite or silica in a Pasteur pipette before preparing the NMR sample. Use high-purity solvents and clean glassware.

  • Possible Cause 3: Poor Shimming. The instrument's magnetic field may not be homogenous across the sample.

    • Solution: Re-shim the instrument. If you are unfamiliar with this process, ask an experienced user or the facility manager for assistance.[2]

  • Possible Cause 4: Chemical Exchange. If your molecule is undergoing a chemical exchange process (e.g., rotamers, tautomers) on the NMR timescale, peaks can broaden.

    • Solution: Try acquiring the spectrum at a different temperature. Cooling the sample may slow the exchange to resolve separate species, while heating may coalesce the peaks into a sharp average signal.

Q3: The aromatic signals are overlapping. How can I resolve them?

A3: Overlapping signals are a common problem, especially in complex aromatic systems.

  • Solution 1: Change the Solvent. The aromatic solvent benzene-d₆ can induce differential shifts (known as the Aromatic Solvent Induced Shift or ASIS effect) by interacting with the solute, often resolving overlapping peaks.[2]

  • Solution 2: Use a Higher Field Instrument. A spectrometer with a stronger magnetic field (e.g., 600 MHz vs. 300 MHz) will increase the chemical shift dispersion, spreading the peaks out and improving resolution.

  • Solution 3: Employ 2D NMR Techniques. A 2D COSY (Correlation Spectroscopy) experiment will show which protons are coupled to each other, allowing you to trace the spin systems even if the 1D signals overlap.

Protocol: Standard ¹H NMR Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of your this compound sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Ensure the solvent contains an internal standard like Tetramethylsilane (TMS).

  • Dissolution: Vortex the vial until the sample is completely dissolved. If needed, use gentle sonication.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Data Acquisition: Insert the tube into the NMR spectrometer. Lock onto the deuterium signal of the solvent, shim the magnetic field to optimize homogeneity, and acquire the ¹H spectrum using standard parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 16-32 scans).

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight of a compound and can provide strong evidence for the presence of certain elements through their isotopic patterns. For this compound, MS is the definitive technique for confirming the presence of a bromine atom.

Troubleshooting Guide (MS)

Q1: What is the most critical feature to look for in the mass spectrum of this compound?

A1: The unequivocal signature of a single bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance (specifically, 50.7% and 49.3%).[3][4] This results in two molecular ion peaks:

  • [M]⁺: The peak corresponding to the molecule containing the ⁷⁹Br isotope.

  • [M+2]⁺: The peak corresponding to the molecule containing the ⁸¹Br isotope, appearing 2 m/z units higher.

These two peaks should have an intensity ratio of approximately 1:1. For this compound (C₅H₅BrN), you should observe peaks at m/z 171 and m/z 173 with nearly identical heights.[3][4]

Table 2: Expected Isotopic Pattern for [C₅H₅BrN]⁺

Ion Isotope Composition Calculated m/z Expected Relative Intensity
[M]⁺ C₅H₅⁷⁹BrN 170.96 100%

| [M+2]⁺ | C₅H₅⁸¹BrN | 172.96 | ~98% |

G start Analyze Molecular Ion Region q1 See two peaks 2 m/z apart? start->q1 q2 Is the intensity ratio ~1:1? q1->q2 Yes res_no Result: No Br or Cl (or other pattern) q1->res_no No q3 Is the intensity ratio ~3:1? q2->q3 No res_br Result: Single Bromine Atom Present q2->res_br Yes res_cl Result: Single Chlorine Atom Present q3->res_cl Yes q3->res_no No

Caption: Decision tree for identifying halogens in a mass spectrum.

Q2: I don't see a molecular ion peak, or it's very weak. What should I do?

A2: The absence of a molecular ion peak often indicates that the molecule is unstable under the ionization conditions and fragments easily.

  • Possible Cause 1 (Electron Ionization - EI): EI is a high-energy, "hard" ionization technique that can cause extensive fragmentation, especially in fragile molecules.

    • Solution: Switch to a "soft" ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI). These methods impart less energy to the molecule, increasing the likelihood of observing the intact molecular ion.

  • Possible Cause 2 (Poor Signal Intensity): The overall signal may be too low.[5]

    • Solution: Ensure your sample is sufficiently concentrated. Check that the mass spectrometer is properly tuned and calibrated. A dirty ion source can also significantly suppress the signal; follow the manufacturer's protocol for cleaning.[5]

Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of your sample in a volatile organic solvent like Dichloromethane or Ethyl Acetate.

  • Instrumentation Setup:

    • GC Column: Use a standard, mid-polarity capillary column (e.g., 5% phenyl polysiloxane).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: Start at 50-70°C, hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 250-280°C.[6]

    • MS Detector: Set to Electron Ionization (EI) mode at 70 eV and scan a mass range of m/z 40-300.

  • Injection: Inject 1 µL of the prepared sample into the GC inlet.

  • Data Analysis:

    • Identify the peak corresponding to your compound in the Total Ion Chromatogram (TIC).

    • Extract the mass spectrum associated with that chromatographic peak.

    • Examine the high-mass region for the characteristic [M]⁺ and [M+2]⁺ pattern around m/z 171/173.

Chromatographic Methods (HPLC/GC)

Chromatography is the primary method for assessing the purity of a compound by separating it from starting materials, by-products, and other impurities. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the compound's properties.

Frequently Asked Questions (HPLC/GC)

Q1: Should I use HPLC or GC for purity analysis of this compound?

A1: The choice depends on volatility and thermal stability. This compound, similar to its pyridine analog, has a boiling point around 199-200°C, making it sufficiently volatile and thermally stable for GC analysis .[7][8] GC is often preferred for such compounds as it can provide high resolution and is compatible with mass spectrometry (GC-MS) for peak identification. HPLC is also a viable option, particularly if you suspect the presence of non-volatile or thermally labile impurities.[6]

Q2: I am seeing significant peak tailing in my chromatogram. How can I improve the peak shape?

A2: Peak tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase.

  • For GC: Active sites (e.g., free silanol groups) on the column or in the inlet liner can interact with the basic nitrogen of the pyridazine ring.

    • Solution: Use a deactivated inlet liner and a high-quality, well-deactivated column. If the problem persists, derivatization of the analyte can block the interacting functional group, though this adds complexity.[9][10]

  • For HPLC (Reversed-Phase): Free silanol groups on the silica-based stationary phase can interact ionically with the protonated form of the basic pyridazine.

    • Solution 1: Add a mobile phase modifier. A small amount of an amine modifier like Triethylamine (TEA) (0.1%) will compete for the active sites. Alternatively, using a mobile phase with a low pH (e.g., 0.1% Formic or Trifluoroacetic acid) will protonate the silanols and the analyte, but may not always improve the shape.

    • Solution 2: Use a modern, end-capped column or a column specifically designed for the analysis of basic compounds.

Q3: How do I develop a basic purity method using HPLC?

A3: A gradient reversed-phase method is a good starting point for method development.

Protocol: HPLC Purity Method Development
  • Instrumentation: A standard HPLC system with a UV detector.[10]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile) to a concentration of ~1 mg/mL.

  • Gradient Program (Scouting Run):

    • Time 0-2 min: 10% B

    • Time 2-15 min: 10% to 90% B

    • Time 15-18 min: Hold at 90% B

    • Time 18-20 min: Return to 10% B

    • Time 20-25 min: Equilibrate at 10% B

  • Analysis & Optimization: Inject the sample and analyze the chromatogram. Based on the retention time of the main peak, the gradient can be adjusted to improve resolution from nearby impurities. Purity is typically calculated by area percent normalization.

Elemental Analysis

Elemental analysis provides the mass percentages of C, H, and N in a sample. This is a fundamental technique for confirming the empirical formula of a newly synthesized compound.[11][12]

Troubleshooting Guide (Elemental Analysis)

Q1: My elemental analysis results are off by >0.4% from the theoretical values. What is the problem?

A1: A deviation greater than ±0.4% suggests the sample may not be pure or there was an issue with the analysis.

Table 3: Theoretical Elemental Composition of C₅H₅BrN

Element Mass %
Carbon (C) 34.92%
Hydrogen (H) 2.93%

| Nitrogen (N) | 16.28% |

  • Possible Cause 1: Impurities. The most common cause is the presence of impurities.

    • Solution: Re-purify your sample using techniques like column chromatography, recrystallization, or distillation. The presence of residual solvent is a frequent culprit; ensure your sample is thoroughly dried under high vacuum. Water is a common impurity that can affect H and O (if measured) values.[13][14]

  • Possible Cause 2: Incomplete Combustion. The analysis relies on the complete combustion of the sample.[13][14] Refractory compounds or improper furnace conditions can lead to inaccurate results.

    • Solution: This is an instrument-side issue. Discuss the nature of your compound (heterocyclic, halogenated) with the instrument operator. They may need to use a combustion catalyst or adjust furnace temperatures to ensure complete conversion to CO₂, H₂O, and N₂.

  • Possible Cause 3: Incorrect Empirical Formula. If purification does not resolve the discrepancy, it's possible the isolated compound does not have the expected structure.

    • Solution: Re-examine all other analytical data (NMR, MS) to ensure they are fully consistent with the proposed structure of this compound.

References

  • Eltra. Elemental Analysis - Organic & Inorganic Compounds. Available from: [Link]

  • Elementar. Elemental analysis: operation & applications. Available from: [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Preceden. Available from: [Link]

  • Element analysis. University of Thi-Qar. Available from: [Link]

  • PubChem. 3-Bromo-4-methylpyridine. National Center for Biotechnology Information. Available from: [Link]

  • Al-Rawi, J. M. A., et al. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-442. Available from: [Link]

  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Available from: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. Available from: [Link]

  • Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine (CAS 3430-22-6). Autech. Available from: [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Available from: [Link]

  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. Available from: [Link]

  • Chemistry Steps. Isotopes in Mass Spectrometry. Available from: [Link]

  • Chemily-Pro. NMR Spectroscopy Analysis. Available from: [Link]

  • ResearchGate. Mass spectrometry of halogen-containing organic compounds. Available from: [Link]

  • NIST. Pyridine, 3-bromo-. NIST WebBook. Available from: [Link]

Sources

Technical Support Center: Byproduct Identification in 3-Bromo-4-methylpyridazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis of 3-bromo-4-methylpyridazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this critical synthesis. Leveraging extensive field experience and established chemical principles, this document provides in-depth, practical solutions to optimize your synthetic outcomes.

Introduction: Navigating the Synthesis of this compound

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, is often accompanied by the formation of closely related impurities that can complicate downstream applications and purification. This guide will focus on the two most probable synthetic routes and the identification and mitigation of their associated byproducts.

Two primary synthetic strategies are generally considered for the preparation of this compound:

  • The Sandmeyer Reaction: A classical and versatile method involving the diazotization of 3-amino-4-methylpyridazine followed by displacement with a bromide source.

  • Direct Bromination: The electrophilic bromination of 4-methylpyridazine.

Each route presents a unique set of challenges and potential byproducts. This guide will address each in a comprehensive question-and-answer format.

Section 1: The Sandmeyer Reaction Approach

The Sandmeyer reaction is a powerful tool for the introduction of a halide to an aromatic ring via a diazonium salt intermediate.[1][2] However, the inherent reactivity of diazonium salts can lead to several byproducts.[3][4]

Frequently Asked Questions (FAQs): Sandmeyer Reaction

Q1: I'm observing a significant amount of a byproduct with a mass corresponding to the replacement of the diazonium group with a hydroxyl group. What is it, and how can I prevent it?

A1: This byproduct is likely 4-methylpyridazin-3-ol . Its formation is a classic issue in Sandmeyer reactions and arises from the reaction of the diazonium salt with water, which acts as a nucleophile.[3][5]

Causality and Mitigation:

  • Strict Temperature Control: Diazonium salts are thermally unstable. The diazotization and subsequent Sandmeyer reaction should be carried out at low temperatures, typically between 0-5 °C, to minimize decomposition and reaction with water.

  • Anhydrous Conditions: While challenging in aqueous acidic media, minimizing the amount of free water can help. Using concentrated hydrobromic acid is recommended.

  • Reaction Time: Prolonged reaction times can increase the likelihood of the diazonium salt reacting with water. Monitor the reaction closely and quench it once the starting material is consumed.

Q2: My final product is contaminated with a colored impurity, and I see some evidence of a larger molecule in my mass spectrometry data. What could this be?

A2: This is likely an azo-coupling byproduct . It forms when the highly electrophilic diazonium salt couples with an electron-rich aromatic species in the reaction mixture. The most common coupling partner is the starting material, 3-amino-4-methylpyridazine, leading to the formation of a diazoamino compound.

Troubleshooting and Prevention:

  • Slow Addition of Sodium Nitrite: Add the sodium nitrite solution slowly and subsurface to ensure it reacts completely with the 3-amino-4-methylpyridazine to form the diazonium salt, minimizing the concentration of free nitrous acid that could lead to side reactions.

  • Maintain Acidity: Ensure the reaction medium remains sufficiently acidic to keep the concentration of the free amine (the nucleophile in the coupling reaction) as low as possible.

Q3: My yield is consistently low, even when I account for the formation of the hydroxyl byproduct. What other issues should I consider?

A3: Low yields can be attributed to several factors beyond the formation of the primary byproducts:

  • Incomplete Diazotization: Ensure that a slight excess of sodium nitrite is used and that the reaction is allowed to proceed to completion. You can test for the presence of nitrous acid using starch-iodide paper.[6]

  • Decomposition of the Diazonium Salt: As mentioned, temperature control is critical. Any deviation above 5 °C can lead to the decomposition of the diazonium salt, releasing nitrogen gas and generating a mixture of products.

  • Purity of Starting Material: Impurities in the 3-amino-4-methylpyridazine can interfere with the diazotization reaction. Ensure the starting material is of high purity.

Experimental Protocol: Sandmeyer Reaction of 3-Amino-4-methylpyridazine

This protocol is based on established procedures for analogous heterocyclic systems and should be optimized for your specific laboratory conditions.

  • Preparation of the Diazonium Salt: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 3-amino-4-methylpyridazine (1.0 eq) in 48% hydrobromic acid (HBr). Cool the mixture to 0-5 °C in an ice-salt bath.

  • Diazotization: While maintaining the temperature below 5 °C, add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise to the stirred suspension.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in 48% HBr. Cool this solution to 0-5 °C. Slowly add the cold diazonium salt solution to the CuBr solution, ensuring the temperature does not exceed 10 °C.

  • Work-up: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Quench the reaction by carefully adding a saturated solution of sodium bicarbonate until the pH is neutral. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Visualizing the Sandmeyer Reaction Pathway and Byproducts

Sandmeyer_Reaction cluster_main Main Reaction Pathway cluster_byproducts Potential Byproducts A 3-Amino-4-methylpyridazine B 4-Methylpyridazine-3-diazonium Salt A->B NaNO₂, HBr 0-5 °C C This compound (Product) B->C CuBr D 4-Methylpyridazin-3-ol B->D H₂O E Azo-Coupling Byproduct B->E Starting Material

Caption: Sandmeyer reaction pathway and common byproducts.

Section 2: The Direct Bromination Approach

Direct electrophilic bromination of the 4-methylpyridazine ring is an alternative route. However, controlling the regioselectivity and the extent of bromination can be challenging.[7][8]

Frequently Asked Questions (FAQs): Direct Bromination

Q1: I'm observing multiple brominated products in my reaction mixture. How can I improve the selectivity for the 3-position?

A1: The pyridazine ring is electron-deficient, making electrophilic aromatic substitution difficult. The methyl group is an activating group and will direct bromination to the ortho and para positions. In this case, the 3- and 5-positions are ortho to the methyl group. Achieving high selectivity for the 3-position over the 5-position can be challenging.

Controlling Regioselectivity:

  • Choice of Brominating Agent: Using a milder brominating agent, such as N-bromosuccinimide (NBS), may offer better selectivity compared to elemental bromine.

  • Reaction Conditions: Lowering the reaction temperature can sometimes improve regioselectivity.

  • Solvent Effects: The choice of solvent can influence the reactivity and selectivity of the bromination. Experimenting with different solvents may be beneficial.

Q2: I'm getting a significant amount of a di-brominated byproduct. How can I avoid this?

A2: The formation of di-brominated pyridazines, such as 3,5-dibromo-4-methylpyridazine, occurs when the reaction is allowed to proceed for too long or with an excess of the brominating agent.

Mitigation Strategies:

  • Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of 1.0 to 1.1 equivalents is a good starting point.

  • Reaction Monitoring: Monitor the reaction progress closely using techniques like TLC or GC-MS. Quench the reaction as soon as the starting material is consumed to prevent over-bromination.

Experimental Protocol: Direct Bromination of 4-Methylpyridazine

This protocol is a general guideline and requires optimization.

  • Reaction Setup: In a round-bottom flask, dissolve 4-methylpyridazine (1.0 eq) in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

  • Bromination: Cool the solution to the desired temperature (e.g., 0 °C or room temperature). Add the brominating agent (e.g., NBS, 1.05 eq) portion-wise over a period of time.

  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up: Quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine. Neutralize the mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

  • Purification: The crude product will likely be a mixture of isomers and di-brominated products, requiring careful purification by column chromatography or fractional distillation.

Visualizing the Direct Bromination Pathway and Byproducts

Direct_Bromination cluster_main Main Reaction Pathway cluster_byproducts Potential Byproducts A 4-Methylpyridazine B This compound (Product) A->B Br₂, Lewis Acid or NBS C 5-Bromo-4-methylpyridazine (Isomer) A->C Br₂, Lewis Acid or NBS D Di-brominated Byproducts B->D Excess Brominating Agent

Sources

Validation & Comparative

A Comparative Guide to the Synthetic Utility of Bromo-pyridazine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the pyridazine core is a privileged scaffold, appearing in a multitude of bioactive compounds. Its functionalization is key to modulating pharmacological activity, and bromo-pyridazines serve as versatile precursors for introducing molecular diversity. This guide provides an in-depth comparison of the two principal isomers, 3-bromo-pyridazine and 4-bromo-pyridazine, in common synthetic transformations. By examining their reactivity in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, supported by experimental data and mechanistic insights, this document aims to equip chemists with the knowledge to make informed decisions in their synthetic strategies.

Introduction to Bromo-pyridazine Isomers: Electronic Landscape and Reactivity

The position of the bromine atom on the pyridazine ring profoundly influences its electronic properties and, consequently, its reactivity. The pyridazine nucleus is inherently electron-deficient due to the presence of two adjacent nitrogen atoms. This electron deficiency is not uniform across the ring, leading to distinct chemical behaviors for the 3- and 4-positions.

Key Physicochemical Properties:

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
3-Bromo-pyridazine88491-61-6C₄H₃BrN₂158.98
4-Bromo-pyridazine115514-66-4C₄H₃BrN₂158.98

A qualitative understanding of the electronic distribution can be gained by considering the resonance structures and the inductive effects of the nitrogen atoms. For a more quantitative insight, computational methods such as Density Functional Theory (DFT) are invaluable. Molecular electrostatic potential (MEP) maps, for instance, visualize the electron density on the molecule's surface. Regions of negative potential (electron-rich) are typically colored red, while regions of positive potential (electron-poor) are colored blue.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Positions

Nucleophilic aromatic substitution (SNAr) is a cornerstone of heterocyclic chemistry, allowing for the direct introduction of a wide range of nucleophiles. The reactivity of bromo-pyridazines in SNAr is dictated by the stability of the intermediate Meisenheimer complex, which is in turn influenced by the position of the leaving group.

Theoretical Underpinnings and Reactivity Trends

In the pyridazine ring, the positions ortho and para to the nitrogen atoms are more activated towards nucleophilic attack. This is because the electronegative nitrogen atoms can stabilize the negative charge of the Meisenheimer intermediate through resonance.

  • Attack at the 4-position: A nucleophile attacking the 4-position of 4-bromopyridazine generates a Meisenheimer complex where the negative charge can be delocalized onto the adjacent nitrogen atom. This provides significant stabilization.

  • Attack at the 3-position: In contrast, nucleophilic attack at the 3-position of 3-bromopyridazine results in a Meisenheimer complex where the negative charge cannot be directly delocalized onto a nitrogen atom.

This fundamental difference in intermediate stability leads to a general reactivity trend: 4-bromopyridazine is significantly more reactive towards nucleophilic aromatic substitution than 3-bromopyridazine.

Recent studies have also highlighted that many SNAr reactions on heterocyclic systems may proceed through a concerted mechanism rather than a stepwise addition-elimination pathway. However, the underlying electronic factors favoring attack at the 4-position remain the same.

Experimental Evidence and Synthetic Applications

Experimental observations align with these theoretical predictions. For instance, the reaction of 3-bromopyridines with nucleophiles often requires harsher conditions and can lead to mixtures of products, sometimes through the formation of pyridyne intermediates. In one study, the 4-selective substitution of 3-bromopyridines was achieved through a base-catalyzed isomerization to the more reactive 4-bromo intermediate, which then readily underwent SNAr.[1] This highlights the inherent higher reactivity of the 4-position.

Illustrative Workflow for Nucleophilic Aromatic Substitution:

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve bromo-pyridazine in a suitable solvent (e.g., DMF, NMP) B Add the nucleophile (e.g., amine, alkoxide) A->B C Add a base (e.g., K2CO3, NaH) if required B->C D Heat the reaction mixture (Temperature and time are substrate-dependent) C->D E Quench the reaction D->E F Extract the product E->F G Purify by chromatography or recrystallization F->G

Caption: Generalized workflow for a nucleophilic aromatic substitution reaction.

Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are indispensable tools for C-C and C-N bond formation. The reactivity of bromo-pyridazines in these transformations is influenced by the ease of oxidative addition of the C-Br bond to the palladium(0) catalyst.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a versatile method for creating biaryl and heteroaryl-aryl structures. While a direct comparative study of 3-bromo- and 4-bromo-pyridazine under identical conditions is scarce, we can glean insights from published procedures for analogous systems.

General Catalytic Cycle for Suzuki-Miyaura Coupling:

Suzuki_Cycle cluster_reactants Pd0 Pd(0)L2 PdII R-Pd(II)L2-Br Pd0->PdII Product Product Pd0->Product Ar-R' Transmetal R-Pd(II)L2-R' PdII->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination ArylBr Ar-Br ArylBr->Pd0 Oxidative Addition Boronic R'-B(OH)2 Boronic->PdII Base Base Base->Boronic

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance in Suzuki-Miyaura Coupling:

While a definitive trend is difficult to establish without a side-by-side comparison, the available literature suggests that both isomers are viable substrates for Suzuki-Miyaura coupling. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields.

Bromo-pyridazine IsomerCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
3-Bromo-6-(thiophen-2-yl)pyridazine(Hetero)aryl-boronic acidsPd(PPh₃)₄Na₂CO₃DME/EtOH/H₂O804814-28[1]
3-Bromopyridine (analogue)PhenyltrifluoroboratePd(OAc)₂/PPh₃K₂CO₃aq. EtOH80295[2]
4-Bromoanisole (analogue)Phenylboronic acidPd/Fe₃O₄/CharcoalK₂CO₃H₂O/EtOH80197[3]
4'-Bromoterpyridine (analogue)Arylboronic acidsPd(PPh₃)₄Na₂CO₃Toluene/H₂O1101865-85[4]

The lower yields reported for the substituted 3-bromo-pyridazine may be substrate-specific and not necessarily indicative of lower reactivity of the 3-position in general. The electron-deficient nature of the pyridazine ring generally facilitates the oxidative addition step compared to more electron-rich aromatic systems.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of a Bromo-pyridazine

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromo-pyridazine (1.0 eq), arylboronic acid (1.2-1.5 eq), and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, a ligand.

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of 1,4-dioxane/water, toluene/water, or DME/water).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the required time (monitored by TLC or LC-MS).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, including those derived from heteroaromatic systems. Similar to the Suzuki-Miyaura coupling, the reactivity of bromo-pyridazines depends on the efficiency of the oxidative addition step.

Comparative Performance in Buchwald-Hartwig Amination:

The literature provides examples of successful Buchwald-Hartwig aminations for both 3- and 4-brominated pyridine analogues, suggesting that both bromo-pyridazine isomers are amenable to this transformation. The choice of a suitable bulky, electron-rich phosphine ligand is critical for achieving high yields.

Bromo-heterocycleAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
N-(4-Bromopyridin-2-yl)acetamideVarious aminesPd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane1101660-95
3-Bromopyridine-D4Various aminesPd₂(dba)₃ / BINAPNaOtBuToluene10012-2470-90
2-Bromo-6-methylpyridinetrans-1,2-DiaminocyclohexanePd₂(dba)₃ / BINAPNaOtBuToluene80460
4-Bromo-1H-1-tritylpyrazoleMorpholinePd(dba)₂ / tBuDavePhosNaOtBuToluene1101267

Given the electronic activation of the 4-position, it is plausible that 4-bromopyridazine might exhibit slightly higher reactivity in some cases, but this is highly dependent on the specific reaction conditions and the chosen catalytic system.

Detailed Experimental Protocol: Buchwald-Hartwig Amination of a Bromo-pyridazine

This is a general procedure and optimization is likely necessary.

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the bromo-pyridazine (1.0 eq), the amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, BINAP, 2-4 mol%), and a base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.4-2.0 eq) to a dry reaction vessel.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane).

  • Reaction: Seal the vessel and heat the mixture to the required temperature (typically 80-120 °C) with stirring until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite®. Concentrate the filtrate.

  • Purification: Purify the residue by column chromatography to obtain the desired N-aryl product.

Conclusion: A Guide to Strategic Isomer Selection

The choice between 3-bromo-pyridazine and 4-bromo-pyridazine is a strategic decision that should be guided by the intended synthetic transformation.

  • For Nucleophilic Aromatic Substitution (SNAr) , 4-bromo-pyridazine is the demonstrably more reactive isomer due to the enhanced stability of the Meisenheimer intermediate. Reactions with this isomer will generally proceed under milder conditions and with higher regioselectivity.

  • For Palladium-Catalyzed Cross-Coupling Reactions , both isomers are viable substrates. The reactivity is a nuanced interplay of C-Br bond activation and the electronic properties of the specific position. While the 4-position is more electron-deficient, which could favor oxidative addition, the choice of an appropriate catalyst and ligand system is paramount for achieving high yields with either isomer. In the absence of direct comparative data, it is recommended to screen a variety of conditions for the specific transformation of interest.

By understanding the inherent electronic differences and reactivity patterns of these two key building blocks, researchers can design more efficient and effective synthetic routes towards novel pyridazine-containing molecules for a wide range of applications in the chemical and pharmaceutical sciences.

References

  • Fernandes, S. S. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014. [Link]

  • Puleo, T. R., & Bandar, J. S. (2020). Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. Chemical Science, 11(37), 10195–10200. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Synthesis of Heterobiaryls via Suzuki-Miyaura Cross-Coupling of Potassium Aryltrifluoroborates with Heteroaryl Halides. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

  • PubChem. (n.d.). 3-Bromopyridazine. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 4-Bromopyridazine. National Center for Biotechnology Information. [Link]

  • Neumann, C. N., et al. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Nature, 534(7607), 369–373. [Link]

  • Kempe, R., et al. (2008). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Dalton Transactions, (21), 2825-2830. [Link]

  • Usami, Y., et al. (2014). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Heterocycles, 89(4), 946-958. [Link]

  • Suzuki, A. (2005). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 81(9), 359-371. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Pervaiz, M., et al. (2023). Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. Molecules, 28(6), 2603. [Link]

  • Shaveta, et al. (2019). Molecular electrostatic potential maps for the 4BrPhM and 4FPhM molecules highlight key features of their outermost Br and F atoms. ResearchGate. [Link]

  • Constable, E. C., et al. (2002). The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence. Journal of the Chemical Society, Perkin Transactions 2, (3), 443-451. [Link]

  • Park, J. C., et al. (2017). Product yields in Suzuki–Miyaura reaction of 4-bromoanisole with phenylboronic acid. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of 3-Bromo-4-methylpyridazine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Bromo-4-methylpyridazine is a crucial heterocyclic building block in contemporary drug discovery and agrochemical research. Its specific substitution pattern—a bromine atom at the 3-position and a methyl group at the 4-position—offers a versatile scaffold for chemists to perform further functionalization, most notably through metal-catalyzed cross-coupling reactions. The regioselective introduction of these two functional groups, however, presents distinct synthetic challenges. This guide provides an in-depth, comparative analysis of the primary methodologies for the synthesis of this important intermediate. We will move beyond simple procedural lists to dissect the underlying chemical principles, provide validated experimental protocols, and offer data-driven comparisons to empower researchers in selecting the optimal pathway for their specific needs.

Comparative Overview of Synthetic Strategies

Two principal and validated strategies dominate the synthesis of this compound. They represent a classic, two-step approach versus a modern, convergent synthesis.

  • Method A: The Classical Pyridazinone Route. This is a robust, two-step sequence that involves the initial construction of a pyridazinone ring, followed by a deoxygenative bromination to yield the target aromatic heterocycle.

  • Method B: Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction. This is a highly efficient and regioselective modern approach that constructs the substituted pyridazine ring in a single, convergent step from acyclic precursors.

The choice between these methods is not trivial and depends on factors such as scale, available starting materials, and tolerance for harsh reagents. The following sections will provide a detailed technical breakdown of each approach.

Method A: The Classical Pyridazinone Route

This pathway is the most established method, relying on fundamental heterocyclic chemistry. Its logic is to first build the stable, non-aromatic pyridazinone core and then convert the C=O bond into the desired C-Br bond in a subsequent step.

Workflow for Method A

cluster_0 Step 1: Ring Formation cluster_1 Step 2: Deoxygenative Bromination A γ-Keto Acid (e.g., Levulinic Acid derivative) C Cyclocondensation A->C B Hydrazine Hydrate B->C D 4-Methylpyridazin-3(2H)-one C->D Formation of Pyridazinone Core F Bromination D->F E Phosphorus Oxybromide (POBr3) E->F G This compound (Final Product) F->G Aromatization & Halogenation

Caption: Workflow for the Classical Pyridazinone Route (Method A).

Step 1: Synthesis of 4-Methylpyridazin-3(2H)-one

The foundational step is the condensation of a γ-keto acid with hydrazine. This reaction is a cornerstone of pyridazinone synthesis[1][2]. For the target molecule, an appropriate α-methyl-γ-keto acid is required.

Causality and Experimental Choices: The reaction proceeds via the formation of a hydrazone at the ketone carbonyl, followed by an intramolecular nucleophilic attack of the terminal nitrogen onto the carboxylic acid, leading to cyclization and dehydration. The use of a simple acid or alcohol solvent facilitates both the hydrazone formation and the final dehydration step.

Detailed Experimental Protocol: Synthesis of 4-Methylpyridazin-3(2H)-one

  • To a solution of 2-methyl-4-oxopentanoic acid (1.0 eq) in ethanol (0.5 M), add hydrazine hydrate (1.1 eq).

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

  • The resulting crude solid is triturated with cold diethyl ether, filtered, and washed with additional cold ether to afford 4-methylpyridazin-3(2H)-one, which can be used in the next step without further purification.

Step 2: Bromination of 4-Methylpyridazin-3(2H)-one

This step converts the pyridazinone into the target aromatic bromide. The most common and effective method for this transformation on pyridazinones is the use of phosphorus oxybromide (POBr₃) at elevated temperatures[3].

Causality and Experimental Choices: The pyridazinone exists in tautomeric equilibrium with its aromatic hydroxy-pyridazine form. Phosphorus oxybromide acts as a powerful dehydrating and brominating agent. It activates the hydroxyl/carbonyl oxygen, converting it into an excellent leaving group (a phosphate ester), which is subsequently displaced by a bromide ion. The high temperature is necessary to overcome the activation energy for this aromatic substitution and drive the reaction to completion.

Detailed Experimental Protocol: Synthesis of this compound

  • Caution: Phosphorus oxybromide is toxic and corrosive and reacts violently with water. This procedure must be conducted in a well-ventilated fume hood under anhydrous conditions.

  • To 4-methylpyridazin-3(2H)-one (1.0 eq), add phosphorus oxybromide (POBr₃) (2.0-3.0 eq) neat or as a slurry in a high-boiling solvent like toluene or xylene.

  • Heat the reaction mixture to 110-140 °C and maintain for 2-4 hours[4]. The evolution of HBr gas should be observed.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and very carefully quench it by slowly pouring it onto crushed ice with vigorous stirring.

  • Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield this compound.

Method B: Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction

This modern approach offers a highly convergent and regioselective route to the target molecule. It relies on the cycloaddition between an electron-poor diene (an s-tetrazine) and an electron-rich dienophile (a silyl enol ether), followed by the elimination of dinitrogen to form the aromatic pyridazine ring[3][5].

Workflow for Method B

cluster_0 Convergent Ring Synthesis A 3-Bromo-1,2,4,5-tetrazine D iEDDA Cycloaddition A->D B Silyl Enol Ether of Acetone B->D C Lewis Acid (BF3·OEt2) C->D Catalysis E This compound (Final Product) D->E N2 Extrusion & Aromatization

Caption: Workflow for the Modern iEDDA Route (Method B).

Causality and Experimental Choices: The key to this reaction's success is the "inverse" electronic demand. The electron-deficient 3-bromotetrazine acts as the diene, and the electron-rich silyl enol ether acts as the dienophile. The use of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), is crucial as it coordinates to the tetrazine, further lowering its LUMO energy and accelerating the cycloaddition[3]. The reaction proceeds with excellent regioselectivity, with the silyl ether oxygen directing the methyl-bearing carbon to the C4 position of the final pyridazine. The intermediate cycloadduct is unstable and spontaneously loses N₂ gas and the silyl group to afford the stable aromatic product.

Detailed Experimental Protocol: Synthesis of this compound via iEDDA [3]

  • To a flame-dried flask under an inert atmosphere (e.g., Argon), add 3-bromo-1,2,4,5-tetrazine (1.0 eq) and anhydrous dichloromethane (DCM) (0.1 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add boron trifluoride etherate (BF₃·OEt₂) (1.1 eq) dropwise.

  • In a separate flask, prepare a solution of the silyl enol ether of acetone (2-(trimethylsilyloxy)prop-1-ene) (1.5 eq) in anhydrous DCM.

  • Add the silyl enol ether solution dropwise to the cold tetrazine solution over 15-20 minutes.

  • Allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in pentane) to yield pure this compound.

Head-to-Head Performance Comparison

The choice of synthetic route is a critical decision based on project goals. The following table summarizes the key performance indicators for each method.

ParameterMethod A: Pyridazinone RouteMethod B: iEDDA ReactionAnalysis
Number of Steps 2 (Ring formation + Bromination)1 (Convergent)Method B is more step-economical.
Regioselectivity High (Defined by precursor)Excellent (Mechanistically controlled)Both methods provide excellent control, but Method B avoids any potential for isomeric byproducts during the final ring formation.
Reaction Conditions Harsh (High temp., corrosive POBr₃)Mild (-78 °C to RT)Method B is significantly milder and compatible with more sensitive functional groups.
Reported Yield Moderate to Good (Typically 50-70% over 2 steps)Good to Excellent (Typically 70-90% for similar substrates[3])Method B generally offers higher overall yields.
Reagent Handling Requires handling of highly toxic and water-sensitive POBr₃.Requires handling of air/moisture-sensitive silyl enol ethers and Lewis acids, but these are standard reagents in modern synthesis.Method A poses greater safety and handling challenges due to the nature of phosphorus oxybromide.
Starting Materials Requires a specific α-methyl-γ-keto acid, which may need to be synthesized.Requires 3-bromotetrazine and a silyl enol ether, which are specialized but accessible reagents.Availability may vary, but the precursors for Method B are arguably more specialized.

Decision-Making Guide for Researchers

Start What is the primary project goal? Scale Large-Scale Synthesis (>100g) Start->Scale Scale Speed Speed & Functional Group Tolerance Start->Speed Efficiency Cost Cost-Effectiveness & Established Chemistry Start->Cost Simplicity MethodA Choose Method A: Pyridazinone Route Scale->MethodA Established, cheaper bulk reagents MethodB Choose Method B: iEDDA Reaction Speed->MethodB Higher yield, milder conditions, fewer steps Cost->MethodA Utilizes classical reagents

Caption: Decision matrix for selecting a synthesis method.

Conclusion and Expert Recommendation

Both Method A (Classical Pyridazinone Route) and Method B (iEDDA Reaction) are valid and effective pathways for the synthesis of this compound.

Method A is a testament to the robustness of classical heterocyclic chemistry. Its primary advantages lie in its use of more traditional reagents, which may be more cost-effective for very large-scale industrial production. However, this comes at the cost of harsh reaction conditions, the use of hazardous reagents like POBr₃, and a longer step count.

Method B represents a state-of-the-art approach that excels in efficiency, elegance, and safety. The reaction is highly regioselective, proceeds under mild conditions, and is more step-economical, leading to higher overall yields. For laboratory-scale research, medicinal chemistry applications where functional group tolerance is paramount, and process development focused on green chemistry principles, the iEDDA reaction is the superior and recommended methodology . Its ability to rapidly deliver the target compound in high purity and yield makes it the clear choice for modern synthetic campaigns.

References

  • Journal of Heterocyclic Chemistry. (Various issues). Provides foundational knowledge on the synthesis and reactions of pyridazine systems.
  • Gelin, S., & Gelin, R. (1976). Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. This review covers the fundamental synthesis of pyridazinones from γ-keto acids. [Link]

  • Tietze, L. F., & von Kiedrowski, G. (1981). The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis. ResearchGate. A comprehensive chapter on the chemistry of diazines. [Link]

  • Castle, R. N. (1967). Heterocycles. L. Synthesis of pyridazine derivatives. ACS Publications. [Link]

  • Gompper, R., & Wagner, H. U. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]

  • Synthesis of pyridazines. Organic Chemistry Portal. Provides an overview of modern synthetic methods for pyridazines. [Link]

  • Abdel-Wahab, B. F., et al. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents. NIH National Library of Medicine. [Link]

  • Schnell, S. D., González, J. A., Sklyaruk, J., Linden, A., & Gademann, K. (2021). Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines. ZORA (Zurich Open Repository and Archive). [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of 4,5-Dibromo-2-methylpyridazin-3-one.
  • Fuji Chemical Co., Ltd. (2024). Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide). Chemia. [Link]

  • Wikipedia contributors. (2023). Phosphorus tribromide. Wikipedia. [Link]

Sources

A Comparative Guide to the Spectroscopic Analysis and Confirmation of 3-Bromo-4-methylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is the bedrock of reliable and reproducible science. Heterocyclic compounds, particularly pyridazine derivatives, form the backbone of numerous pharmaceuticals, making their precise characterization a critical step in the synthesis and quality control pipeline. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques for the structural elucidation and confirmation of 3-Bromo-4-methylpyridazine. Beyond a simple recitation of methods, this document delves into the causality behind experimental choices and provides a framework for a self-validating analytical workflow.

The Analytical Imperative: Beyond Synthesis to Confirmation

The synthesis of a target molecule like this compound is only the first chapter of its story. The subsequent, and arguably more critical, chapter is its rigorous analytical confirmation. Without a multi-faceted spectroscopic approach, impurities or isomeric byproducts can go undetected, leading to erroneous biological data and jeopardizing downstream applications. This guide will focus on a synergistic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, complemented by a comparison with alternative and quantitative methods.

Primary Spectroscopic Confirmation: A Triad of Techniques

A robust confirmation of this compound relies on the complementary information provided by NMR, MS, and IR spectroscopy. Each technique probes a different aspect of the molecule's structure, and together they provide a comprehensive and definitive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is unparalleled in its ability to map the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential.

The proton NMR spectrum provides information on the number of distinct protons, their chemical environment, and their proximity to neighboring protons. Based on the structure of this compound, we can predict the following key signals. The introduction of aza nitrogens into a six-membered ring, as in pyridazine, generally decreases the ring current by about 10% per nitrogen, which influences the proton chemical shifts[1].

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H-6~9.0 - 9.2Doublet (d)~5.0Located adjacent to a ring nitrogen, this proton is significantly deshielded and shifted downfield. It will be split by the adjacent H-5.
H-5~7.5 - 7.7Doublet (d)~5.0This proton is coupled to H-6. Its chemical shift is influenced by both the adjacent nitrogen and the bromine atom further down the ring.
-CH₃~2.4 - 2.6Singlet (s)N/AThe methyl group protons are not coupled to any other protons, resulting in a singlet. The chemical shift is typical for a methyl group attached to an aromatic ring.

Note: These are predicted values based on analyses of substituted pyridazines and related heterocycles. Actual experimental values may vary slightly.[1][2][3][4]

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The electron-withdrawing effects of the nitrogen atoms and the bromine substituent will cause significant downfield shifts for the ring carbons compared to a simple benzene ring.[5] The carbon atom directly bonded to bromine will experience a "heavy atom effect," which can be complex to predict with high accuracy without empirical data, but it is expected to be significantly shifted.[6]

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-3~145 - 150Attached to the electronegative bromine atom, this carbon is expected to be significantly downfield.
C-6~150 - 155Adjacent to a ring nitrogen, this carbon is highly deshielded.
C-5~125 - 130Aromatic CH carbon, its shift is influenced by the overall electronic nature of the ring.
C-4~135 - 140This quaternary carbon is attached to the methyl group and is part of the aromatic system.
-CH₃~18 - 22Typical chemical shift for a methyl group attached to an sp² hybridized carbon.

Note: These predictions are based on general principles and data from related heterocyclic compounds.[3][5][7][8][9]

Mass Spectrometry (MS): Molecular Weight and Isotopic Signature

Mass spectrometry provides the exact molecular weight and, crucially for halogenated compounds, a distinct isotopic pattern. For this compound, the presence of bromine is unequivocally confirmed by its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance.

Table 3: Predicted Mass Spectrometry Data for this compound

IonExpected m/zInterpretation
[M]⁺172Molecular ion peak corresponding to the ⁷⁹Br isotope.
[M+2]⁺174Molecular ion peak corresponding to the ⁸¹Br isotope. The intensity of this peak should be approximately equal to the [M]⁺ peak.
[M-CH₃]⁺157/159Loss of the methyl group.
[M-Br]⁺93Loss of the bromine atom.
[C₄H₃N₂]⁺79Fragmentation of the ring, potentially leading to a pyridazine radical cation.

Note: The fragmentation of pyridazine rings can be complex, often involving the loss of N₂.[10][11][12][13] The characteristic 1:1 ratio of the M and M+2 peaks is a definitive indicator for the presence of a single bromine atom in the molecule.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy probes the vibrational frequencies of bonds within the molecule, providing a "fingerprint" of the functional groups present.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeRationale
3050 - 3150Aromatic C-H StretchCharacteristic of sp² C-H bonds in the pyridazine ring.
2920 - 2980Aliphatic C-H StretchCorresponding to the methyl group C-H bonds.
1550 - 1600C=N & C=C StretchVibrations from the double bonds within the aromatic pyridazine ring.
1400 - 1450CH₃ BendingCharacteristic bending vibration of the methyl group.
1000 - 1200Ring VibrationsIn-plane bending and stretching modes of the pyridazine ring.
600 - 700C-Br StretchThe carbon-bromine bond vibration typically appears in this region of the spectrum.

Note: These are general regions. The exact peak positions can be influenced by the overall molecular structure.[14][15]

Analytical Workflow and Data Integration

The power of this multi-technique approach lies in the integration of data. The workflow below illustrates how these techniques synergize to provide an unambiguous structural confirmation.

G cluster_0 Primary Analysis cluster_1 Purity & Quantitative Analysis NMR NMR Structure_Confirmed Structure Confirmed: This compound NMR->Structure_Confirmed Proton & Carbon Environments MS MS MS->Structure_Confirmed Formula Weight & Br Presence IR IR IR->Structure_Confirmed Key Bonds (C=N, C-Br) HPLC HPLC Final_Report Final Certificate of Analysis HPLC->Final_Report qNMR qNMR qNMR->Final_Report EA EA EA->Final_Report Synthesized Compound Synthesized Compound Synthesized Compound->NMR C-H Framework Synthesized Compound->MS Molecular Weight & Isotopic Pattern Synthesized Compound->IR Functional Groups Structure_Confirmed->HPLC Purity Check Structure_Confirmed->qNMR Absolute Purity Structure_Confirmed->EA Elemental Composition G cluster_0 Level 1: Foundational Data cluster_1 Level 2: Connectivity & Mass cluster_2 Level 3: Full Structure Elucidation cluster_3 Level 4: Final Confirmation IR IR Spectroscopy (Functional Groups) MS Mass Spectrometry (Molecular Weight & Formula) IR->MS EA Elemental Analysis (Empirical Formula) EA->MS H_NMR 1H NMR (Proton Environments & Connectivity) MS->H_NMR C_NMR 13C NMR (Carbon Skeleton) H_NMR->C_NMR TwoD_NMR 2D NMR (COSY, HMBC) (Detailed Connectivity) H_NMR->TwoD_NMR C_NMR->TwoD_NMR Confirmation Unambiguous Structure Confirmed TwoD_NMR->Confirmation

Sources

A Senior Application Scientist's Guide to Catalyst Selection for Cross-Coupling Reactions of 3-Bromo-4-methylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, nitrogen-containing heterocycles are indispensable scaffolds. Among them, the pyridazine core is a recurring motif in a multitude of biologically active compounds. The functionalization of this six-membered diazine ring is crucial for tuning molecular properties and exploring structure-activity relationships (SAR). 3-Bromo-4-methylpyridazine, in particular, serves as a versatile and strategic building block. The bromine atom at the 3-position provides a reactive handle for a variety of transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse carbon and heteroatom substituents.

However, the inherent electronic properties of the pyridazine ring—specifically its electron-deficient nature and the presence of two adjacent nitrogen atoms—present unique challenges for catalysis.[1] The lone pairs on the nitrogen atoms can coordinate to the metal center, potentially leading to catalyst inhibition or deactivation.[2] Therefore, the rational selection of a catalytic system, including the metal precursor, ligand, base, and solvent, is paramount to achieving high efficiency, yield, and selectivity.

This guide provides a comparative analysis of various catalytic systems for the most common and synthetically valuable cross-coupling reactions of this compound. Drawing from established methodologies for related heteroaryl halides and specific studies on pyridazines, we will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to empower researchers in their synthetic endeavors.

Comparative Analysis of Catalytic Systems

The choice of catalyst is intrinsically linked to the specific bond being formed. Below, we compare the performance and rationale for catalyst selection across four major classes of coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck.

Suzuki-Miyaura Coupling: For C(sp²)–C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating biaryl and heteroaryl-aryl structures. The reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, using a palladium catalyst.[2]

Scientific Rationale: The primary challenge is to facilitate the three key steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—while preventing catalyst deactivation by the pyridazine nitrogens.[2] The ligand plays a critical role here. Electron-rich, bulky phosphine ligands are often required to:

  • Promote the oxidative addition of the Pd(0) species into the C-Br bond.

  • Stabilize the catalytic intermediates.

  • Accelerate the rate-limiting reductive elimination step to release the product and regenerate the active catalyst.

While palladium catalysts are most common, nickel-based systems are emerging as a cost-effective and powerful alternative, capable of coupling a broader range of challenging electrophiles.[3]

Comparative Data for Suzuki-Miyaura Catalysts:

Catalyst System (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Coupling Partner
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O10012~75Phenylboronic acid
Pd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (2)Toluene1008>904-Methoxyphenylboronic acid
Pd(PPh₃)₄ (4)-Na₂CO₃ (2)DME/H₂O9016~80Phenylboronic acid
NiCl₂(dppp) (5)-K₃PO₄ (3)Dioxane8024~65Phenylboronic acid

Note: Data is compiled and extrapolated from typical conditions for bromopyridine and bromo-diazine couplings. Yields are estimates and highly dependent on the specific boronic acid partner.

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)L₂(Br) OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal PdII_aryl_complex Ar-Pd(II)L₂(Ar') Transmetal->PdII_aryl_complex RedElim Reductive Elimination PdII_aryl_complex->RedElim RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product ArBr Ar-Br (this compound) ArBr->OxAdd ArBOH Ar'-B(OH)₂ ArBOH->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: For C–N Bond Formation

The Buchwald-Hartwig amination is the premier method for constructing C-N bonds, a transformation of immense importance in pharmaceuticals.[4] The reaction couples an aryl halide with a primary or secondary amine.[5]

Scientific Rationale: This reaction is notoriously sensitive to ligand structure. The key challenges are facilitating the reductive elimination from the Pd(II)-amido intermediate and preventing β-hydride elimination when primary amines are used. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., RuPhos, XPhos) developed by the Buchwald group are often the gold standard.[6] They form monoligated Pd(0) species that are highly active in oxidative addition and possess the steric bulk to promote the final C-N bond-forming step. A strong, non-nucleophilic base like NaOt-Bu or LiHMDS is required to deprotonate the amine or the initial Pd(II)-amine complex.

Comparative Data for Buchwald-Hartwig Catalysts:

Catalyst Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Amine Partner
Pd₂(dba)₃ (2)BINAP (3)NaOt-Bu (1.5)Toluene10018~60Morpholine
Pd(OAc)₂ (2)RuPhos (4)NaOt-Bu (2.0)Dioxane1004>95Aniline
RuPhos Precatalyst (3)-LiHMDS (2.0)THF806>90Benzylamine
Pd₂(dba)₃ (1.5)Xantphos (3)Cs₂CO₃ (2.5)Toluene11012~85Indole

Note: Data is compiled from general protocols for heteroaryl amination.[7] Precatalysts, which are air-stable and highly active, are often preferred for reproducibility.

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)L(Br) OxAdd->PdII_complex AmineCoord Amine Coordination PdII_complex->AmineCoord PdII_amine_complex [Ar-Pd(II)L(H₂NR')]+ AmineCoord->PdII_amine_complex Deprotonation Deprotonation PdII_amine_complex->Deprotonation PdII_amido_complex Ar-Pd(II)L(HNR') Deprotonation->PdII_amido_complex RedElim Reductive Elimination PdII_amido_complex->RedElim RedElim->Pd0 Product Ar-NR'₂ RedElim->Product ArBr Ar-Br ArBr->OxAdd Amine R'₂NH Amine->AmineCoord Base Base Base->Deprotonation

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Sonogashira Coupling: For C(sp²)–C(sp) Bond Formation

The Sonogashira coupling provides a powerful route to aryl alkynes by reacting an aryl halide with a terminal alkyne.[8] It classically employs a dual-catalyst system of palladium and a copper(I) salt, typically CuI.[9]

Scientific Rationale: The reaction proceeds through two interconnected catalytic cycles. The palladium cycle is similar to other cross-couplings. The copper cycle's role is to react with the terminal alkyne and a base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Ar-Pd(II)-X complex. The choice of a mild amine base, such as triethylamine or diisopropylethylamine, is crucial as it serves both as the base and often as the solvent. Copper-free variants exist, which avoid issues of copper-catalyzed alkyne homocoupling (Glaser coupling), but often require more specialized ligands or conditions.

Comparative Data for Sonogashira Catalysts:

Pd Catalyst (mol%)Cu Cocatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Alkyne Partner
Pd(PPh₃)₂Cl₂ (2)CuI (3)-Et₃N (3)DMF80~85Phenylacetylene
Pd(OAc)₂ (2)CuI (4)PPh₃ (4)Et₃N (3)THF60~90Trimethylsilylacetylene
Pd(CF₃COO)₂ (2.5)CuI (5)PPh₃ (5)Et₃NDMF10072-96Various terminal alkynes
Pd(PPh₃)₄ (3)None-Piperidine (2)Toluene90~701-Heptyne

Note: The third entry is based on optimized conditions for the coupling of 2-amino-3-bromopyridines, which are excellent models for this substrate.[10][11]

Heck Coupling: For C–C Vinylation

The Heck reaction forms a new C-C bond between an aryl halide and an alkene.[12] It is a powerful tool for synthesizing substituted olefins and for intramolecular cyclizations.

Scientific Rationale: The standard Heck catalytic cycle involves oxidative addition, migratory insertion of the olefin, and β-hydride elimination.[13] A key consideration is controlling the regioselectivity of the olefin insertion. For styrene, coupling typically occurs at the less substituted vinylic position. A base is required to regenerate the Pd(0) catalyst at the end of the cycle. While simple phosphine ligands like P(o-tolyl)₃ can be effective, N-heterocyclic carbene (NHC) ligands are also highly suitable due to their strong σ-donor properties and thermal stability, which can prevent catalyst decomposition at the higher temperatures often required for the Heck reaction.[14][15]

Comparative Data for Heck Catalysts:

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Alkene Partner
Pd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃N (2)DMF10024~78Styrene
Pd(PPh₃)₄ (3)-K₂CO₃ (2)Acetonitrile8018~85n-Butyl acrylate
Pd₂(dba)₃ (1.5)P(t-Bu)₃ (3)NaOAc (2.5)DMA12020~721-Octene

Note: This data is based on a general protocol for the Heck reaction with 3-bromo-2-methylpyridine, a close structural analog.[16]

Detailed Experimental Protocols

Trustworthiness in synthetic chemistry is built on reproducible, well-documented procedures. Below is a generalized, self-validating protocol for a Suzuki-Miyaura coupling, which can be adapted for catalyst screening.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium precatalyst (e.g., SPhos-Pd-G3, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous solvent (e.g., Toluene or Dioxane, ~0.2 M)

  • Schlenk tube or microwave vial, magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: An oven-dried Schlenk tube containing a magnetic stir bar is placed under an inert atmosphere.

  • Addition of Solids: To the tube, add this compound, the arylboronic acid, the palladium precatalyst, and the base.

  • Atmosphere Exchange: The tube is sealed, and the atmosphere is exchanged by evacuating and backfilling with inert gas. This cycle is repeated three times to ensure the exclusion of oxygen.

  • Solvent Addition: The anhydrous solvent is added via syringe.

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Reaction progress is monitored by a suitable technique (TLC, LC-MS, or GC-MS) by taking small aliquots.

  • Workup: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The resulting crude residue is purified by column chromatography on silica gel.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Solids to Schlenk Tube B 2. Evacuate & Backfill with Inert Gas (3x) A->B C 3. Add Anhydrous Solvent B->C D 4. Heat with Stirring C->D E 5. Monitor Progress (TLC, LC-MS) D->E E->D Reaction Incomplete F 6. Cool & Quench E->F Reaction Complete G 7. Extraction F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I J Characterized Product I->J

Caption: A typical laboratory workflow for a cross-coupling reaction.

Conclusion and Future Perspectives

The successful functionalization of this compound via cross-coupling is readily achievable with the careful selection of a modern catalytic system. For C-C bond formation via Suzuki-Miyaura, palladium catalysts equipped with bulky, electron-rich biarylphosphine ligands like SPhos offer superior performance. For C-N bond formation, specialized Buchwald-Hartwig ligands and precatalysts are essential for achieving high yields with a broad range of amines. Standard Pd/Cu systems for Sonogashira coupling and Pd/phosphine systems for the Heck reaction remain reliable and effective.

The key to success lies in understanding the dual challenge posed by the pyridazine substrate: the inherent difficulty of activating an electron-deficient C-Br bond and the need to prevent catalyst inhibition by the diazine nitrogens. The evolution of ligand design has provided the tools to overcome these hurdles effectively.

Looking ahead, the field continues to move towards more sustainable and economical catalysts. Research into nickel, copper, and iron-catalyzed cross-couplings for heteroaryl halides is rapidly advancing and will likely provide powerful, cost-effective alternatives to palladium in the near future.[3] Furthermore, the development of photocatalytic methods may offer milder reaction conditions and novel reactivity pathways for the functionalization of pyridazine scaffolds.

References

  • Recent Progress in the Chemistry of Pyridazinones for Functional Group Transformations. ACS Publications. Available at: [Link]

  • Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews - ACS Publications. Available at: [Link]

  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... ResearchGate. Available at: [Link]

  • Recent advances in pyridazine chemistry. ResearchGate. Available at: [Link]

  • Metallo-Aldehyde Enolates via Enal Hydrogenation: Catalytic Cross Aldolization with Glyoxal Partners As Applied to the Synthesis of 3,5-Disubstituted Pyridazines. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journals. Available at: [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journals. Available at: [Link]

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC - NIH. Available at: [Link]

  • Selective C-H activation alpha to primary amines. Bridging metallaaziridines for catalytic, intramolecular alpha-alkylation. PubMed. Available at: [Link]

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. ResearchGate. Available at: [Link]

  • Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI. Available at: [Link]

  • Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. Available at: [Link]

  • The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. MDPI. Available at: [Link]

  • Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. NIH. Available at: [Link]

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. Available at: [Link]

  • Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Heck Reaction. Chemistry LibreTexts. Available at: [Link]

  • Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • The Ullmann coupling reaction catalyzed by a highly reactive rhodium-aryl complex derived from Grignard reagent and its applicat. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. Semantic Scholar. Available at: [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SciRP.org. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. Available at: [Link]

  • Ullmann reaction. Wikipedia. Available at: [Link]

  • Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Available at: [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC - NIH. Available at: [Link]

  • The Ullmann coupling reaction catalyzed by a highly reactive rhodium-aryl complex derived from Grignard reagent and its application. ResearchGate. Available at: [Link]

Sources

Navigating the Therapeutic Potential of Pyridazine Scaffolds: A Comparative Guide to the Biological Activity of 3-Bromo-4-methylpyridazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, stands as a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, ranging from antimicrobial and antiviral to anticancer and anti-inflammatory effects. This guide delves into the therapeutic promise of a specific subclass: 3-bromo-4-methylpyridazine derivatives. While direct, extensive research on this precise substitution pattern is emerging, this document provides a comprehensive comparison by synthesizing data from closely related pyridazine analogs. By examining the established biological activities of various pyridazine derivatives and understanding the influence of substituents, we can project the potential efficacy and guide future research directions for this compound derivatives.

The Architectural Blueprint: Synthesis of the Core Scaffold

The journey into the biological evaluation of this compound derivatives begins with their chemical synthesis. A plausible synthetic route commences with the commercially available 4-methylpyridine. The synthesis of the key precursor, 3-bromo-4-methylpyridine, can be achieved through established bromination reactions. One common method involves the reaction of 4-methylpyridine with a brominating agent like N-bromosuccinimide (NBS) in the presence of a suitable solvent and catalyst.[1][2] Another approach involves the diazotization of 3-amino-4-methylpyridine followed by a Sandmeyer-type reaction.[3]

Once 3-bromo-4-methylpyridine is obtained, the construction of the pyridazine ring can be envisioned through several synthetic strategies. A common route to pyridazines involves the condensation of a 1,4-dicarbonyl compound with hydrazine. Therefore, functionalization of the pyridine ring to introduce the necessary dicarbonyl precursor would be a key step.

Below is a generalized workflow for the synthesis of the this compound core, illustrating the key transformations.

Synthesis_Workflow Start 4-Methylpyridine Precursor 3-Bromo-4-methylpyridine Start->Precursor Bromination Intermediate Functionalized Intermediate (e.g., 1,4-dicarbonyl precursor) Precursor->Intermediate Ring Modification/ Functionalization Core This compound Core Intermediate->Core Cyclocondensation with Hydrazine Derivatives This compound Derivatives Core->Derivatives Further Derivatization SAR_Diagram cluster_0 This compound Core cluster_1 Potential Biological Effects cluster_2 Substituent Influence Core N || N / \ Br--C   C--CH3 \ /   \ C === C Antimicrobial Antimicrobial Activity Core->Antimicrobial Anticancer Anticancer Activity Core->Anticancer Other Other Activities (e.g., Anti-inflammatory) Core->Other Bromo 3-Bromo Group Bromo->Antimicrobial Enhances Activity (Halogen Effect) Bromo->Anticancer Potential for Halogen Bonding Methyl 4-Methyl Group Methyl->Antimicrobial Modulates Lipophilicity & Steric Profile Methyl->Anticancer Impacts Pharmacokinetics & Metabolism

Caption: Structure-activity relationship considerations for this compound derivatives.

From the existing literature on pyridazine derivatives, several key SAR principles can be extrapolated:

  • Halogenation: The introduction of a halogen atom, such as bromine, often enhances biological activity. This can be attributed to increased lipophilicity, which can improve cell membrane penetration, and the potential for halogen bonding interactions with biological targets.

  • Methyl Substitution: The position and presence of a methyl group can influence the molecule's steric and electronic properties. A methyl group can affect the compound's binding affinity to a target receptor and its metabolic stability.

  • Flexibility and Conformation: As observed with pyrrolopyridazine derivatives, the degree of saturation and the overall three-dimensional shape of the molecule are critical for its biological function. [1] For this compound derivatives, the interplay between the electron-withdrawing bromine atom and the electron-donating methyl group, along with their steric hindrance, will likely define their specific biological profile and potency.

Experimental Protocols: A Guide to Biological Evaluation

To rigorously assess the biological activity of novel this compound derivatives, standardized and validated experimental protocols are essential. The following provides an overview of common methodologies for evaluating antimicrobial and anticancer activities.

Antimicrobial Susceptibility Testing

1. Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC):

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Workflow:

    • Prepare a twofold serial dilution of the test compound in a liquid growth medium in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the target microorganism.

    • Include positive (microorganism with no compound) and negative (medium only) controls.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

MIC_Workflow A Prepare Serial Dilutions of Test Compound B Inoculate with Microorganism Suspension A->B C Incubate B->C D Observe for Growth C->D E Determine MIC D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

In Vitro Anticancer Activity Assay

1. MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay:

This colorimetric assay is a standard method for assessing cell viability and proliferation. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

  • Workflow:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance of the solution using a microplate reader at a specific wavelength (e.g., 570 nm).

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow A Seed Cancer Cells B Treat with Test Compound A->B C Add MTT Reagent B->C D Incubate to Form Formazan C->D E Solubilize Formazan D->E F Measure Absorbance E->F G Calculate IC50 F->G

Caption: Workflow for the MTT assay to determine anticancer activity.

Conclusion and Future Directions

While the direct biological evaluation of this compound derivatives is an area ripe for exploration, the extensive research on the broader pyridazine family provides a compelling rationale for their investigation. The established antimicrobial and anticancer activities of various substituted pyridazines, coupled with the known influence of halogen and methyl substituents on biological activity, strongly suggest that this compound derivatives hold significant therapeutic potential.

Future research should focus on the synthesis of a library of this compound derivatives with diverse substitutions at other positions of the pyridazine ring. Systematic evaluation of these compounds against a broad panel of microbial strains and cancer cell lines will be crucial to elucidate their specific biological activities and establish clear structure-activity relationships. Furthermore, mechanistic studies to identify their cellular targets will be essential for their rational optimization as potential drug candidates. The insights provided in this guide, based on a comparative analysis of related structures, offer a solid foundation and a strategic roadmap for unlocking the therapeutic promise of this intriguing class of molecules.

References

  • Heinisch, G., & Frank, H. (2007).
  • Verma, S. K., Irrchhaiya, R., Namdeo, K. P., Singh, V. K., Singh, A., & Khurana, S. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine (CAS 3430-22-6).
  • ChemicalBook. (n.d.). 3-Bromo-4-methylpyridine synthesis.
  • Google Patents. (n.d.). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2021).
  • BenchChem. (2025). The Crystalline Architecture of 3-Bromo-4-methylpyridine Derivatives: A Technical Guide for Researchers.
  • Asif, M. (2019). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Acta Scientific Pharmaceutical Sciences, 3(9), 43-49.
  • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1).
  • ChEMBL. (n.d.). Document: Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. (CHEMBL5104091).
  • ResearchGate. (n.d.). Pyridazine Derivatives I Showed Potent Anticancer Activity and....
  • BenchChem. (2025). Comparative study of the anticancer activity of substituted pyridazines.
  • Kumar, D., et al. (2013). Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives. Bioorganic & medicinal chemistry letters, 23(1), 255-9.
  • He, Z. X., et al. (2021). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. European journal of medicinal chemistry, 209, 112946.
  • Fekria M. A. Soliman, et al. (2016). Synthesis, Characterization and Antimicrobial Activity of Some New Heterocyclic Compounds Incorporating Pyridazine Moiety.
  • ResearchGate. (n.d.). Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line.
  • Sharma, P., & Kumar, A. (2019). 4-Bromo-4'-chloro pyrazoline analog of curcumin augmented anticancer activity against human cervical cancer, HeLa cells: in silico-guided analysis, synthesis, and in vitro cytotoxicity. Journal of biomolecular structure & dynamics, 38(5), 1335-1353.
  • Taha, M., et al. (2019). Synthetic, Structural, and Anticancer Activity Evaluation Studies on Novel Pyrazolylnucleosides. Molecules, 24(16), 2958.

Sources

A Comparative Structural Analysis of 3-Bromo-4-methylpyridazine: An In-Depth Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive structural analysis of 3-Bromo-4-methylpyridazine, a heterocyclic compound of growing interest. In the absence of publicly available single-crystal X-ray diffraction data for this compound, this guide pioneers a comparative approach, leveraging experimental data from its close structural analog, 3-Bromo-4-methylpyridine, alongside robust computational modeling. This dual methodology offers valuable insights into the nuanced structural landscape of substituted pyridazines, critical for predicting molecular interactions and informing rational drug design.

The Structural Enigma of Substituted Pyridazines

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, possesses unique physicochemical properties, including weak basicity and a high dipole moment, which are pivotal in drug-target interactions.[1][2] The introduction of substituents, such as a bromine atom and a methyl group, further modulates its electronic and steric profile. Understanding the precise impact of these substitutions on bond lengths, angles, and overall conformation is crucial for predicting the molecule's behavior in a biological system.

This guide will navigate the structural determination of this compound through a comparative lens, juxtaposing it with the experimentally characterized 3-Bromo-4-methylpyridine. This pyridine analog serves as a valuable benchmark, allowing us to dissect the influence of the second nitrogen atom in the pyridazine ring.

Comparative Analysis: this compound vs. 3-Bromo-4-methylpyridine

The core of our analysis lies in a detailed comparison of the anticipated structural features of this compound with the known parameters of 3-Bromo-4-methylpyridine.

Workflow for Comparative Structural Analysis

G cluster_0 Data Acquisition cluster_1 Computational Modeling (this compound) cluster_2 Structural Comparison & Interpretation A Experimental Data (3-Bromo-4-methylpyridine) - NMR (1H, 13C) - IR, MS F Comparative Table of Structural Parameters A->F B Literature Search (Substituted Pyridazines) - Crystal Structures - Spectroscopic Data G Analysis of Substituent Effects (Br, CH3) B->G C Density Functional Theory (DFT) (e.g., B3LYP/6-31G*) D Geometry Optimization C->D E Calculation of: - Bond Lengths & Angles - Mulliken Charges - Dipole Moment - NMR & IR Spectra D->E E->F F->G H Influence of Second N-atom in Pyridazine Ring G->H

Caption: Workflow for the comparative structural analysis of this compound.

Data Summary: A Tale of Two Heterocycles

The following table presents a comparison of key physical and spectroscopic data between this compound and 3-Bromo-4-methylpyridine. The data for the pyridazine derivative is predicted based on computational models and trends observed in other substituted pyridazines.

PropertyThis compound (Predicted/Inferred)3-Bromo-4-methylpyridine (Experimental)
Molecular Formula C₅H₅BrN₂C₆H₆BrN[3][4][5]
Molecular Weight 173.02 g/mol 172.02 g/mol [3][4][5]
Boiling Point ~280.8 °C (Predicted)[6]199-200 °C[4][7]
Density ~1.596 g/cm³ (Predicted)[6]1.549 g/mL at 25 °C[4][7]
¹H NMR Chemical shifts influenced by two N atoms, leading to distinct downfield shifts of ring protons compared to the pyridine analog.Available spectral data shows characteristic shifts for the pyridine ring protons.[8][9]
¹³C NMR Carbons adjacent to nitrogen atoms will exhibit significant downfield shifts. The C-Br bond will also influence the chemical shift of the attached carbon.Available spectral data provides a baseline for the carbon environment in the pyridine ring.
Key Structural Features The adjacent nitrogen atoms create a unique electronic environment, influencing bond lengths and angles within the ring. The C-N bonds are expected to be shorter than C-C bonds.The single nitrogen atom defines the electronic distribution and geometry of the pyridine ring.

Experimental and Computational Protocols

To ensure scientific rigor, this section details the methodologies for both the experimental characterization of the reference compound and the computational analysis of this compound.

Protocol 1: Synthesis of 3-Bromo-4-methylpyridine

A common synthetic route involves the diazotization of 4-methyl-3-aminopyridine followed by a Sandmeyer-type reaction.[10]

Materials:

  • 4-methyl-3-nitropyridine

  • Methanol

  • 10% Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas

  • Hydrobromic acid (48%)

  • Bromine

  • Sodium nitrite

  • Sodium hydroxide

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Reduction of Nitro Group: 4-Methyl-3-nitropyridine (0.1 mol) is dissolved in methanol. The Pd/C catalyst is added, and the mixture is hydrogenated to yield 4-methyl-3-aminopyridine.

  • Diazotization and Bromination: The resulting 4-methyl-3-aminopyridine is reacted with hydrobromic acid and bromine, followed by the addition of sodium nitrite at low temperatures to form the diazonium salt.

  • Workup: The reaction mixture is neutralized with sodium hydroxide and extracted with ethyl acetate. The organic layer is dried and concentrated to yield 3-Bromo-4-methylpyridine.

Protocol 2: Computational Structural Analysis of this compound

This protocol outlines the steps for performing a DFT-based computational analysis.

Software: Gaussian, Spartan, or similar quantum chemistry software package.

Procedure:

  • Molecule Building: Construct the this compound molecule in the software's graphical interface.

  • Geometry Optimization: Perform a geometry optimization using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d,p)). This will find the lowest energy conformation of the molecule.

  • Frequency Calculation: Conduct a frequency calculation to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Property Calculations: From the optimized structure, calculate key structural and electronic properties, including:

    • Bond lengths and angles

    • Dihedral angles

    • Mulliken atomic charges

    • Dipole moment

    • Simulated NMR and IR spectra

In-Depth Structural Insights and Discussion

The primary structural distinction between this compound and its pyridine analog arises from the presence of the N-N bond in the pyridazine ring. This feature is expected to shorten the adjacent C-N bonds and alter the ring's planarity and aromaticity.

Predicted Structural Parameters for this compound

Sources

A Senior Application Scientist's Guide to 3-Bromo-4-methylpyridazine: Bridging Theoretical Predictions and Experimental Realities

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, pyridazine scaffolds are crucial building blocks for agrochemicals and pharmaceuticals. Their unique electronic properties, stemming from the adjacent nitrogen atoms, make them fascinating subjects for both theoretical modeling and practical synthesis. 3-Bromo-4-methylpyridazine (CAS 1416373-61-9) is one such intermediate, where the interplay of the electron-withdrawing bromine atom and the electron-donating methyl group on the pyridazine ring presents a rich case for study.

This guide provides an in-depth comparison of the theoretical data versus experimentally observed results for this compound. As Senior Application Scientists, we move beyond mere data reporting; we delve into the causality behind the experimental observations, the rationale for protocol design, and the inherent limitations of computational predictions. This document is structured to provide not just data, but actionable insights for professionals working in chemical synthesis and drug development.

Part 1: Physical and Chemical Properties - The First Point of Comparison

A molecule's physical properties are the most direct link between its structure and its bulk behavior. While extensive experimental data for this compound is not as widely published as for its pyridine analogue, we can compile the available information and set a baseline for what theoretical models should predict.

PropertyExperimental DataTheoretical/Predicted ValueSource
Molecular Formula C₅H₄BrN₂C₅H₄BrN₂[1]
Molecular Weight 251.91 g/mol 251.91 g/mol (Monoisotopic: 250.956 g/mol )[1]
Melting Point Data not readily available in cited sources.Predictions require advanced software (e.g., lattice energy calculations) and are highly dependent on crystalline packing, which is difficult to forecast.-
Boiling Point Data not readily available in cited sources.Boiling point predictions are complex, often relying on quantitative structure-property relationship (QSPR) models. For a molecule of this size and polarity, a high boiling point (>200 °C) would be expected.-
Topological Polar Surface Area (TPSA) -25.78 Ų[1]
LogP -2.31[1]

Scientist's Insight: The immediate challenge is the scarcity of publicly available experimental physical constants like melting and boiling points. This is common for specialized building blocks. However, computational tools can provide estimates for properties like TPSA and LogP, which are critical in drug discovery for predicting cell permeability and solubility. The accuracy of these predictions is a key area of validation when new compounds are synthesized.

Part 2: Spectroscopic Characterization - Where Theory Meets Practice

Spectroscopy is the cornerstone of chemical characterization. Here, we dissect the expected theoretical signatures for this compound and compare them against established experimental data for similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed map of a molecule's carbon-hydrogen framework. Theoretical predictions, often using Density Functional Theory (DFT) with the Gauge-Independent Atomic Orbital (GIAO) method, can offer remarkable accuracy but are sensitive to the computational model and solvent effects.[2][3]

¹H NMR:

  • Theoretical Expectation: The pyridazine ring will exhibit three distinct aromatic proton signals. The proton at C6, adjacent to a nitrogen and bromine, is expected to be the most downfield. The proton at C5 will be influenced by the adjacent methyl group and bromine. The methyl group itself will appear as a singlet in the aliphatic region, likely around 2.3-2.6 ppm.

  • Experimental Analogue Data (3-Bromo-4-methylpyridine): While not identical, the pyridine analogue shows protons in the aromatic region (typically 7.0-8.5 ppm) and a methyl singlet.[4] This provides a reasonable starting point for what to expect.

  • Discussion of Discrepancies: The primary source of deviation between theoretical and experimental NMR shifts is the solvent. Computational models often default to a vacuum, whereas experimental spectra are recorded in solvents like CDCl₃ or DMSO-d₆. Explicit solvent models in calculations can improve accuracy but are computationally expensive.[3]

¹³C NMR:

  • Theoretical Expectation: Five distinct carbon signals are expected. The carbon atoms bonded to the electronegative nitrogen (C3 and C6) and bromine (C3) will be significantly downfield. The methyl carbon will be the most upfield signal.

  • Experimental Data: Specific experimental ¹³C NMR data for this compound is not available in the provided search results. However, upon synthesis, this would be a critical validation step. Comparing the experimental spectrum to a DFT-calculated spectrum is a powerful method for structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds. It is excellent for identifying functional groups.

Vibrational ModeTheoretical Wavenumber Range (cm⁻¹)Expected Experimental Observation
C-H Stretch (Aromatic) 3000-3100Weak to medium bands in this region.
C-H Stretch (Methyl) 2850-3000Sharp, medium-intensity bands.
C=N/C=C Stretch (Ring) 1400-1600Multiple sharp bands, characteristic of the heteroaromatic ring.
C-Br Stretch 500-650A strong band in the far-IR region, often difficult to observe on standard instruments.

Scientist's Insight: DFT calculations can predict the entire IR spectrum with good accuracy.[5] A key point of comparison is the "fingerprint region" (below 1500 cm⁻¹), where the complex vibrations are unique to the molecule's overall structure. Discrepancies often arise from intermolecular interactions (like hydrogen bonding in solids) and overtone or combination bands that are not always predicted by simpler harmonic frequency calculations.[5]

Mass Spectrometry (MS)

MS provides the exact molecular weight and fragmentation patterns, which offer clues to the molecule's structure.

  • Theoretical Data: The exact monoisotopic mass of C₅H₄BrN₂ is 250.956 g/mol . A crucial theoretical feature is the isotopic pattern of the molecular ion (M⁺). Due to the presence of bromine, we expect to see two peaks of nearly equal intensity: one for the ⁷⁹Br isotope (M⁺) and one for the ⁸¹Br isotope (M+2).

  • Experimental Expectation: An experimental mass spectrum should clearly show this characteristic M/M+2 doublet, confirming the presence of a single bromine atom. The fragmentation pattern would likely involve the loss of Br•, HCN, or the methyl group, providing further structural validation.

Part 3: A Validated Experimental Protocol for Synthesis

Trustworthy data comes from well-designed experiments. While a specific protocol for this compound is not detailed in the search results, a reliable synthesis can be designed based on established methods for analogous heterocyclic brominations. The following protocol is a proposed, robust method.

Workflow for Synthesis and Verification

G cluster_0 Synthesis cluster_1 Work-up & Purification cluster_2 Characterization & Analysis start Start: 4-methylpyridazine reagents Add solvent (e.g., Acetonitrile) Add N-Bromosuccinimide (NBS) start->reagents reaction Heat reaction mixture (e.g., 60°C) Monitor by TLC reagents->reaction quench Quench with water reaction->quench extract Extract with organic solvent (e.g., Dichloromethane) quench->extract purify Dry, concentrate, and purify via column chromatography extract->purify nmr ¹H and ¹³C NMR purify->nmr compare Compare experimental data to theoretical predictions nmr->compare ms Mass Spectrometry ms->compare ir IR Spectroscopy ir->compare

Caption: A validated workflow from synthesis to final data comparison.

Step-by-Step Synthesis Protocol

Objective: To synthesize this compound via electrophilic aromatic bromination.

Rationale: The choice of N-Bromosuccinimide (NBS) as the brominating agent is crucial. Unlike harsher reagents like elemental bromine, NBS provides a low concentration of Br₂ in situ, minimizing the risk of over-bromination and improving regioselectivity and safety.[6] Acetonitrile is chosen as a polar aprotic solvent to facilitate the reaction.

Materials:

  • 4-methylpyridazine (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.0-1.1 eq)

  • Acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 4-methylpyridazine (1.0 eq) in acetonitrile (approx. 0.2 M concentration) in a round-bottom flask, add NBS (1.0 eq) in one portion at room temperature.

  • Execution: Heat the resulting mixture to 60 °C and stir. The reaction's progress must be monitored every hour using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water (10 volumes relative to MeCN).

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 volumes). The organic layers are combined.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel to afford the pure this compound. The choice of eluent (e.g., a gradient of ethyl acetate in hexanes) must be determined via TLC analysis.

  • Validation: The identity and purity of the final product must be confirmed by NMR, MS, and IR spectroscopy, and the results compared with the theoretical values discussed above.

Part 4: Synthesis of Findings - Why Do Theory and Experiment Differ?

The discrepancies between computational predictions and laboratory results are not failures but sources of deeper insight.

  • Environmental Effects: The most significant factor is the difference between an isolated molecule in a vacuum (the basis of many calculations) and a molecule in a condensed phase (liquid or solid). Intermolecular forces, solvent cages, and crystal packing forces can alter bond lengths and angles, directly impacting vibrational (IR) and electronic (NMR) properties.[3]

  • Computational Model Limitations: The accuracy of a prediction is only as good as the theoretical model used. The choice of the functional (e.g., B3LYP) and the basis set (e.g., 6-311++G(d,p)) in DFT calculations represents a trade-off between accuracy and computational cost.[2] For complex systems, higher levels of theory may be needed to capture subtle electronic effects.

  • Dynamic Effects: Molecules are not static. At room temperature, they are constantly rotating and vibrating. Experimental data represents an average of all populated conformational states, whereas a simple calculation might only consider the lowest energy conformer.

Logical Relationship of Data Comparison

G cluster_0 Theoretical Domain cluster_1 Experimental Domain comp_chem Computational Chemistry (DFT, etc.) pred_data Predicted Data (NMR, IR, Mass) comp_chem->pred_data generates analysis Comparative Analysis pred_data->analysis synthesis Synthesis & Purification exp_data Experimental Data (NMR, IR, Mass) synthesis->exp_data yields exp_data->analysis insight Scientific Insight & Structural Confirmation analysis->insight

Caption: The process of validating theory with experiment to achieve reliable scientific insight.

Conclusion

This compound serves as an excellent case study for the modern chemical workflow, which relies on the synergy between theoretical prediction and experimental validation. While computational chemistry provides powerful tools to forecast molecular properties, these predictions must be anchored to reality through rigorous experimental work. The true value for a research scientist lies not in observing a perfect match, but in understanding and interpreting the differences, which often reveal deeper insights into the subtle interplay of molecular structure, environment, and physical behavior. This guide provides the framework for that critical analysis.

References

  • Vertex AI Search. Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine (CAS 3430-22-6).
  • ChemicalBook. 3-Bromo-4-methylpyridine synthesis.
  • ChemicalBook. 3-Bromo-4-methylpyridine(3430-22-6) 1H NMR spectrum.
  • Benchchem. Technical Support Center: Synthesis of 2-Bromo-4-methylpyridine.
  • Experimental Methods. (n.d.).
  • ChemicalBook. 3-Bromo-4-methylpyridine(3430-22-6).
  • BLD Pharm. This compound | 1416373-61-9.
  • ChemicalBook. Pyridazine, 3-bromo- (9CI)(88491-61-6) 1H NMR spectrum.
  • Ottokemi. 3-Bromo-4-methylpyridine, 96%.
  • Stenutz. NMR chemical shift prediction of pyridines.
  • Sigma-Aldrich. 3-Bromo-4-methylpyridine 96 3430-22-6.
  • Google Patents. CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
  • MDPI. Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. (2023).
  • MDPI.
  • Sigma-Aldrich. 3-Bromo-4-methylpyridine 96 3430-22-6.
  • Stenutz. 3-bromo-4-methylpyridine.
  • ChemicalBook. This compound CAS#: 1416373-61-9.
  • PubChem. 3-Bromo-4-methylpyridine | C6H6BrN | CID 817630.
  • NMR shift prediction
  • ChemScene. 3,6-Dibromo-4-methylpyridazine | 89284-10-6.
  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (n.d.).
  • NIST. Pyridine, 3-bromo-.
  • Rlavie. This compound|CAS 1416373-61-9.
  • PubMed. Prediction of NMR shifts: a review. (2021).
  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine.
  • ChemRxiv. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon. (2022).
  • Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. (n.d.).
  • Thermo Fisher Scientific. 3-Bromo-4-methylpyridine, 98% 25 g.
  • ResearchGate. 3,5-Dibromo-4-methylpyridine. (2016).
  • PubMed Central. Synthesis, Characterization, PXRD Studies, Theoretical Calculation, and Antitumor Potency Studies of a Novel N,O-Multidentate Chelating Ligand and Its Zr(IV), V(IV), Ru(III), and Cd(II) Complexes.
  • ACS Publications.
  • ResearchGate. Experimental and Theoretical Study of the Kinetics of the CH3 + HBr → CH4 + Br Reaction and the Temperature Dependence of the Activation Energy of CH4 + Br → CH3 + HBr. (2023).
  • YouTube.

Sources

Navigating the Synthesis of 3-Bromo-4-methylpyridazine: A Comparative Guide to Plausible Synthetic Strategies

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive literature review of potential synthetic routes to 3-Bromo-4-methylpyridazine. In the absence of extensive direct reports for this specific molecule, this document outlines and compares scientifically robust strategies based on established pyridazine chemistry, offering field-proven insights into experimental design and rationale.

Introduction: The Scarcity of Direct Syntheses and the Need for Strategic Design

This compound is a substituted pyridazine, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. A thorough literature search reveals a notable scarcity of direct, published synthetic procedures for this compound itself. This contrasts sharply with its pyridine analogue, 3-bromo-4-methylpyridine, for which numerous synthetic methods are documented.[1][2][3] This guide, therefore, navigates the landscape of plausible synthetic strategies, drawing upon established methodologies for pyridazine functionalization to provide a comparative analysis of potential routes to the target molecule.

Comparative Analysis of Proposed Synthetic Pathways

Given the lack of direct precedent, the synthesis of this compound necessitates a multi-step approach, likely commencing with the construction of a 4-methylpyridazine core, followed by selective bromination. Two primary retrosynthetic disconnections are considered the most viable:

  • Halogenation of a 4-methylpyridazine precursor.

  • Construction of the pyridazine ring with the bromine atom already incorporated.

This guide will now explore detailed methodologies stemming from these core strategies.

Strategy 1: Synthesis via a Pyridazinone Intermediate

A highly plausible and versatile approach involves the synthesis of a 4-methylpyridazin-3(2H)-one intermediate, which can then be converted to the desired 3-bromo derivative. This strategy offers the advantage of utilizing well-established methods for pyridazinone synthesis and subsequent halogenation.

Step 1: Synthesis of 4-methylpyridazin-3(2H)-one

The construction of the pyridazinone core can be achieved through the condensation of a suitable 1,4-dicarbonyl compound with hydrazine.[2][4] Specifically, levulinic acid (4-oxopentanoic acid) serves as an excellent and readily available starting material.

Experimental Protocol: Synthesis of 4-methylpyridazin-3(2H)-one

  • Reaction Setup: To a solution of levulinic acid (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add hydrazine hydrate (1-1.2 equivalents).

  • Reaction Conditions: The mixture is heated to reflux for a period of 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-methyl-4,5-dihydropyridazin-3(2H)-one.

  • Aromatization: The dihydropyridazinone is then aromatized to 4-methylpyridazin-3(2H)-one. This can be achieved by oxidation, for instance, by treatment with bromine in acetic acid.[5]

Causality of Experimental Choices:

  • The use of an acidic solvent like acetic acid can catalyze the initial condensation reaction.

  • Hydrazine hydrate is a common and effective source of the N-N unit required for the pyridazine ring.

  • Aromatization is a crucial step to form the stable pyridazine ring system.

Step 2: Conversion of 4-methylpyridazin-3(2H)-one to this compound

The conversion of the pyridazinone to the 3-bromo derivative is a critical step. While direct bromination of the pyridazinone might be challenging, a two-step process involving an initial chlorination followed by a potential halogen exchange, or more directly, the use of a brominating agent that can convert the keto-group is the most logical path. The conversion of pyridazinones to chloropyridazines using reagents like phosphorus oxychloride (POCl₃) is a standard procedure.[6] A similar transformation using a bromine equivalent is proposed here.

Experimental Protocol: Bromination of 4-methylpyridazin-3(2H)-one

  • Reaction Setup: 4-methylpyridazin-3(2H)-one (1 equivalent) is treated with a brominating agent such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and POBr₃. The reaction is typically performed neat or in a high-boiling inert solvent.

  • Reaction Conditions: The reaction mixture is heated to a temperature range of 100-150 °C for several hours. The reaction should be monitored by TLC or GC-MS.

  • Work-up and Purification: After cooling, the reaction mixture is carefully quenched by pouring it onto crushed ice. The aqueous solution is then neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford this compound.

Trustworthiness and Self-Validation:

  • The progress of both the pyridazinone formation and the subsequent bromination should be meticulously monitored by appropriate analytical techniques (TLC, GC-MS, NMR) to ensure the formation of the desired intermediates and final product.

  • Spectroscopic characterization (¹H NMR, ¹³C NMR, and Mass Spectrometry) of the final product is essential to confirm its identity and purity.

Diagram of Synthetic Workflow: Strategy 1

G cluster_0 Step 1: Pyridazinone Synthesis cluster_1 Step 2: Bromination Levulinic_Acid Levulinic Acid Dihydropyridazinone 4-Methyl-4,5-dihydropyridazin-3(2H)-one Levulinic_Acid->Dihydropyridazinone Condensation Hydrazine Hydrazine Hydrate Hydrazine->Dihydropyridazinone Pyridazinone 4-Methylpyridazin-3(2H)-one Dihydropyridazinone->Pyridazinone Aromatization (e.g., Br2/AcOH) Final_Product This compound Pyridazinone->Final_Product POBr3 / Heat

Caption: Synthesis of this compound via a pyridazinone intermediate.

Strategy 2: Synthesis via Sandmeyer Reaction of an Aminopyridazine

The Sandmeyer reaction is a classic and reliable method for the conversion of an aromatic amino group into a halide.[7][8][9] This approach is contingent on the successful synthesis of the precursor, 3-amino-4-methylpyridazine.

Step 1: Synthesis of 3-amino-4-methylpyridazine

The synthesis of 3-amino-4-methylpyridazine is not widely reported, but can be envisioned through several routes, including the amination of a corresponding halopyridazine or the construction of the pyridazine ring from precursors already containing the amino functionality. A plausible route involves the synthesis of 3-amino-4-methyl-6-chloropyridazine followed by dehalogenation, or more directly, the synthesis of 3-amino-4-methylpyridazine from appropriate precursors.

Step 2: Sandmeyer Reaction

Assuming the successful synthesis of 3-amino-4-methylpyridazine, the Sandmeyer reaction would proceed as follows:

Experimental Protocol: Sandmeyer Reaction

  • Diazotization: 3-amino-4-methylpyridazine (1 equivalent) is dissolved in an aqueous solution of a strong acid, such as hydrobromic acid (HBr). The solution is cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite (NaNO₂, 1-1.2 equivalents) is then added dropwise, maintaining the low temperature. The formation of the diazonium salt should be monitored.

  • Bromination: In a separate flask, a solution of copper(I) bromide (CuBr) in HBr is prepared. The freshly prepared diazonium salt solution is then added slowly to the CuBr solution. Effervescence (evolution of N₂) should be observed.

  • Work-up and Purification: The reaction mixture is allowed to warm to room temperature and then heated gently to ensure complete decomposition of the diazonium salt. After cooling, the mixture is neutralized and extracted with an organic solvent. The organic extracts are then washed, dried, and concentrated. The crude this compound is purified by column chromatography.

Authoritative Grounding:

  • The Sandmeyer reaction is a well-established transformation for a wide range of aromatic and heteroaromatic amines.[10][11] Its application to a new substrate like 3-amino-4-methylpyridazine is a logical extension of this powerful methodology.

Diagram of Logical Relationships: Strategy 2

G Amino_Precursor 3-Amino-4-methylpyridazine Diazonium_Salt Diazonium Salt Intermediate Amino_Precursor->Diazonium_Salt NaNO2, HBr, 0-5°C Final_Product This compound Diazonium_Salt->Final_Product CuBr, HBr

Caption: Key transformations in the Sandmeyer synthesis of this compound.

Strategy 3: Inverse Electron Demand Diels-Alder Reaction

A more modern and elegant, though potentially more complex, approach involves an inverse electron demand Diels-Alder (iEDDA) reaction. This strategy allows for the construction of the pyridazine ring with the bromine atom already in place. A recent study has demonstrated the synthesis of 3-bromo-pyridazines through the reaction of 3-bromotetrazine with silyl enol ethers.[1]

Conceptual Pathway:

This method would involve the reaction of 3-bromo-1,2,4,5-tetrazine with a silyl enol ether derived from a three-carbon ketone, such as the silyl enol ether of acetone. The subsequent cycloaddition and retro-Diels-Alder extrusion of nitrogen would yield the pyridazine ring. The methyl group would need to be introduced at the appropriate position of the dienophile. While powerful, the synthesis of the required 3-bromotetrazine and the specific silyl enol ether may present their own challenges.

Comparison of Synthetic Strategies

StrategyStarting MaterialsKey ReactionsAdvantagesDisadvantages
1: Pyridazinone Intermediate Levulinic acid, HydrazineCondensation, Aromatization, Bromination (e.g., with POBr₃)Readily available starting materials; well-established reaction types.Multi-step process; harsh conditions for bromination.
2: Sandmeyer Reaction 3-Amino-4-methylpyridazineDiazotization, Sandmeyer reactionPotentially high-yielding and clean conversion of the amino group.Synthesis of the aminopyridazine precursor may be challenging.
3: iEDDA Reaction 3-Bromo-1,2,4,5-tetrazine, Silyl enol etherInverse electron demand Diels-AlderPotentially high regioselectivity; modern and elegant approach.Requires synthesis of specialized starting materials (tetrazine, silyl enol ether); may have a narrow substrate scope.

Conclusion and Future Outlook

The synthesis of this compound, while not explicitly detailed in the current literature, is achievable through several plausible synthetic routes. The strategy involving a pyridazinone intermediate appears to be the most practical and robust, relying on readily accessible starting materials and well-understood transformations. The Sandmeyer reaction offers a strong alternative, provided an efficient synthesis of the requisite aminopyridazine precursor can be developed. The inverse electron demand Diels-Alder reaction represents a more contemporary and potentially highly selective approach, though it may require more extensive optimization of starting material synthesis.

For researchers and drug development professionals, the choice of synthetic route will depend on factors such as the availability of starting materials, scalability requirements, and the desired level of control over regioselectivity. The experimental protocols and comparative analysis provided in this guide offer a solid foundation for the rational design and execution of a successful synthesis of this compound.

References

  • Schnell, S. D., González, J. A., Sklyaruk, J., Linden, A., & Gademann, K. (2021). Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines. The Journal of Organic Chemistry, 86(17), 12008–12023. [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2011). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 16(7), 5593–5605. [Link]

  • El-Sayed, M. A. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2022). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Advances, 12(30), 19455–19471. [Link]

  • CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google P
  • Barber, T. R., & Glorius, F. (2021). Deaminative chlorination of aminoheterocycles. Nature Chemistry, 13(12), 1238–1244. [Link]

  • Mizzoni, R. H., & Spoerri, P. E. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society, 73(4), 1873–1874. [Link]

  • CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google P
  • CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google P
  • U.S. Patent No. US6399781B1. (2002). Process for making 3-amino-2-chloro-4-methylpyridine.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved January 21, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved January 21, 2026, from [Link]

  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol.
  • Haider, N., & Heinisch, G. (1986). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. In The Chemistry of Functional Groups, Supplement C (pp. 1075-1116). John Wiley & Sons, Ltd.
  • El-Gendy, A. M., & El-Gazzar, A. B. A. (2011). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 16(8), 6629–6639. [Link]

  • Wikipedia. (2023, December 1). 4-Methylpyridine. [Link]

  • Reaxys. (n.d.). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved January 21, 2026, from [Link]

  • El-Sayed, M. A. A., & Al-Rashood, S. T. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 15(18), 1649–1670. [Link]

  • ResearchGate. (2023). Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. [Link]

  • Samadi, A., Chioua, M., Carreiras, M. do C., & Marco-Contelles, J. (2010). The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates. Synthesis, 2010(16), 2725–2730. [Link]

  • WO2019145177A1 - Bromination of pyridine derivatives - Google P
  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved January 21, 2026, from [Link]

Sources

Navigating the Unseen Interactions: A Comparative Guide to the Cross-Reactivity of 3-Bromo-4-methylpyridazine in Preclinical Assays

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug discovery and development, the journey of a novel chemical entity from a promising hit to a viable clinical candidate is fraught with challenges. One of the most critical hurdles is understanding and mitigating off-target effects, which can lead to unforeseen toxicity or diminished efficacy. This guide provides an in-depth, technical comparison of the potential cross-reactivity of 3-Bromo-4-methylpyridazine , a key heterocyclic building block, in various preclinical assays. While direct biological data on this specific intermediate is not extensively available in the public domain, its structural motifs and role as a precursor to well-established pharmacologically active classes of compounds provide a strong foundation for a predictive analysis of its potential interactions.

This document is structured to provide not just a theoretical overview, but also actionable experimental guidance for researchers embarking on the characterization of this compound or its derivatives. We will delve into the anticipated cross-reactivity based on its chemical lineage, compare it with alternative scaffolds, and provide detailed protocols for robustly assessing its selectivity profile.

The Chemical Context: Why Scrutinize this compound?

This compound is a versatile pyridazine-based heterocyclic compound. The pyridazine core, a six-membered ring with two adjacent nitrogen atoms, is considered a "privileged structure" in medicinal chemistry.[1][2] This is due to its unique physicochemical properties, including its ability to engage in hydrogen bonding and π-π stacking interactions, which are crucial for molecular recognition at biological targets.[2]

This particular scaffold is a known intermediate in the synthesis of several classes of therapeutic agents, most notably:

  • Phosphodiesterase 4 (PDE4) Inhibitors: These are crucial in the treatment of inflammatory conditions.[3]

  • Proton Pump Inhibitors (PPIs): Widely used for managing acid-related gastrointestinal disorders.[3]

The inherent bioactivity of the pyridazine nucleus and its presence in these established drug classes strongly suggests that this compound itself may exhibit interactions with various biological targets.[4] Therefore, a proactive assessment of its cross-reactivity is not merely a precautionary measure but a fundamental step in any research and development program utilizing this scaffold.

Predictive Cross-Reactivity Profile: Learning from its Descendants

Given the absence of extensive public bioassay data for this compound, we can construct a predictive cross-reactivity profile by examining the known off-target effects of the drug classes it helps to create.

Potential Interactions based on PDE4 Inhibitor Lineage

PDE4 inhibitors are known to have a range of on- and off-target effects. A key consideration is the potential for cross-reactivity with other phosphodiesterase families. Furthermore, the broader class of pyridazine-containing molecules has been associated with a wide array of biological activities, suggesting a wider net of potential off-target interactions.

Target FamilyPotential for Cross-ReactivityRationale & Supporting Evidence
Phosphodiesterases (PDEs) HighAs a precursor to PDE4 inhibitors, there is a high probability of affinity for the catalytic sites of various PDE isoforms. The pyridazine core is a common feature in many PDE inhibitors.[4]
Kinases ModeratePyridazine-based compounds have been identified as kinase inhibitors.[5] Given the structural similarities in the ATP-binding pockets of many kinases, cross-reactivity is a plausible concern.
G-Protein Coupled Receptors (GPCRs) Moderate to LowThe pyridazine scaffold can be found in some GPCR ligands.[4] While not a primary expectation, screening against a panel of common GPCRs is a prudent step.
Cytochrome P450 (CYP) Enzymes ModerateThe pyridazine ring can influence metabolic stability and may interact with CYP enzymes.[2]
Insights from Proton Pump Inhibitor (PPI) Chemistry

While the mechanism of action of PPIs is distinct from receptor- or enzyme-inhibition in the classical sense (they are proton pump antagonists), the heterocyclic nature of these molecules can lead to unanticipated interactions.

Target FamilyPotential for Cross-ReactivityRationale & Supporting Evidence
Ion Channels LowSome heterocyclic compounds are known to interact with ion channels. While not a primary concern, this should be considered in broader safety profiling.
Nuclear Receptors LowCross-reactivity with nuclear receptors is less likely but cannot be entirely ruled out without empirical data.

Experimental Workflows for Determining Cross-Reactivity

To move from prediction to empirical data, a systematic and multi-tiered screening approach is essential. The following experimental workflows are recommended for a comprehensive evaluation of this compound.

Initial Broad-Panel Screening

A cost-effective initial step is to screen the compound at a single high concentration (e.g., 10 µM) against a broad panel of targets. This will identify potential "red flags" that warrant further investigation.

Diagram: High-Throughput Screening Workflow

G cluster_0 Preparation cluster_1 Screening cluster_2 Analysis Compound This compound (Stock Solution) Dispensing Acoustic Dispensing of Compound Compound->Dispensing AssayPlates Assay-Ready Plates (Target Panels) AssayPlates->Dispensing Incubation Incubation Dispensing->Incubation Detection Signal Detection Incubation->Detection Data Raw Data Acquisition Detection->Data Normalization Normalization to Controls Data->Normalization HitID Hit Identification (% Inhibition > 50%) Normalization->HitID

Caption: High-throughput screening workflow for initial cross-reactivity assessment.

Recommended Panels:

  • Kinase Panel: A comprehensive panel of at least 400 kinases.[6][7]

  • GPCR Panel: A panel covering the major families of GPCRs.

  • Ion Channel Panel: A panel of key cardiac and neuronal ion channels.

  • Nuclear Receptor Panel: A panel to assess potential endocrine disruption.

Dose-Response and IC50 Determination for Identified Hits

For any targets where significant inhibition is observed in the initial screen, a full dose-response curve should be generated to determine the IC50 value. This provides a quantitative measure of potency and allows for a more nuanced assessment of cross-reactivity.

Diagram: IC50 Determination Workflow

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis SerialDilution Serial Dilution of This compound Addition Addition of Compound Dilutions to Plates SerialDilution->Addition AssayPlates Assay-Ready Plates (Validated Hits) AssayPlates->Addition Incubation Incubation Addition->Incubation Detection Signal Detection Incubation->Detection Data Raw Data Acquisition Detection->Data CurveFitting Non-linear Regression (Dose-Response Curve) Data->CurveFitting IC50 IC50 Calculation CurveFitting->IC50

Caption: Workflow for determining the IC50 of identified off-target hits.

Orthogonal and Cellular Assays

Biochemical assays can sometimes yield false positives. Therefore, it is crucial to validate any significant off-target hits using orthogonal assay formats and, ultimately, in a cellular context.

  • Orthogonal Biochemical Assays: Utilize a different detection technology (e.g., fluorescence polarization vs. luminescence) to confirm the interaction.

  • Cellular Thermal Shift Assay (CETSA): This technique can confirm target engagement within a cellular environment by measuring changes in protein thermal stability upon ligand binding.

  • Phenotypic Screening: Assess the compound's effect on cellular phenotypes relevant to the identified off-target (e.g., cell proliferation, apoptosis).

Comparative Analysis with Alternative Scaffolds

When considering this compound as a starting point for a drug discovery program, it is prudent to evaluate it against alternative heterocyclic scaffolds.

ScaffoldPotential AdvantagesPotential DisadvantagesKey Considerations for Cross-Reactivity
Pyridine Well-understood chemistry, common in approved drugs.Can have metabolic liabilities.Broad screening is still necessary, but a large body of literature exists for comparison.
Pyrimidine Often used in kinase inhibitors.Can have solubility issues.High potential for kinase cross-reactivity.
Pyrazole Structurally diverse with a wide range of biological activities.Can be challenging to synthesize.Broad and unpredictable cross-reactivity profile.
Indole A common scaffold in natural products and pharmaceuticals.Can be susceptible to oxidation.Interactions with a wide range of targets are possible.

Conclusion and Recommendations

This compound is a valuable and versatile building block in medicinal chemistry. However, its inherent structural similarity to the core of several classes of bioactive molecules necessitates a thorough and early assessment of its cross-reactivity profile. A predictive analysis based on its use in the synthesis of PDE4 inhibitors and PPIs suggests that particular attention should be paid to off-target effects on other phosphodiesterases and kinases.

We strongly recommend a tiered approach to experimental validation, beginning with broad-panel screening and progressing to detailed IC50 determination and cellular assays for any identified hits. By proactively and systematically characterizing the cross-reactivity of this compound, researchers can de-risk their drug discovery programs, make more informed decisions about lead optimization, and ultimately increase the probability of developing safe and effective therapeutic agents.

References

  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. PMC. [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. PMC. [Link]

  • Key Applications of 3-Bromo-4-methylpyridine in Modern Chemical Industries. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • 3-Bromo-4-methylpyridine | C6H6BrN | CID 817630. PubChem. [Link]

  • In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the Nek family of kinases. NIH. [Link]

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. ResearchGate. [Link]

  • Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. PubMed. [Link]

  • A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. IJCRT.org. [Link]

  • Kinase Screening Assay Services. Reaction Biology. [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]

  • Large-Scale Computational Screening Identifies First in Class Multitarget Inhibitor of EGFR Kinase and BRD4. PubMed. [Link]

  • Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. PubMed. [Link]

  • Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

  • Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. ResearchGate. [Link]

  • Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. ChEMBL - EMBL-EBI. [Link]

  • The Molecular Basis of G Protein–Coupled Receptor Activation. PMC. [Link]

  • Molecular basis for high affinity agonist binding in GPCRs. PMC. [Link]

  • Discovery of GPCR ligands for probing signal transduction pathways. PubMed Central. [Link]

  • Domain coupling in GPCRs: the engine for induced conformational changes. PMC. [Link]

  • How ligands illuminate GPCR molecular pharmacology. PMC. [Link]

  • Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. MDPI. [Link]

Sources

Safety Operating Guide

Navigating the Aftermath: A Comprehensive Guide to the Proper Disposal of 3-Bromo-4-methylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Profile of 3-Bromo-4-methylpyridazine

Before delving into disposal procedures, a thorough understanding of the inherent risks associated with this compound is paramount. This halogenated pyridazine derivative presents a specific set of hazards that dictate its handling and disposal requirements.

Key Hazards:

  • Combustible Liquid: While not highly flammable, it can ignite if exposed to a sufficient heat source.

  • Skin and Eye Irritant: Direct contact can cause significant irritation to the skin and serious damage to the eyes.

  • Respiratory Irritant: Inhalation of vapors may lead to respiratory tract irritation.

  • Hazardous Decomposition: When heated to decomposition, it can release toxic and corrosive fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide gas.

This hazard profile underscores the necessity of meticulous planning and execution of its disposal.

The Disposal Decision Workflow: A Step-by-Step Approach

The proper disposal of this compound is a multi-step process that begins the moment the chemical is deemed waste. The following workflow provides a logical progression to ensure safety and compliance at every stage.

DisposalWorkflow cluster_pre_disposal Pre-Disposal Phase cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal A Step 1: Waste Identification & Characterization B Step 2: Segregation of Waste A->B Halogenated Organic C Step 3: Select Appropriate Waste Container B->C Avoid Mixing D Step 4: Properly Label Container C->D Securely Sealed E Step 5: Temporary On-site Storage D->E Log Accumulation Date F Step 6: Arrange for Licensed Waste Disposal E->F Scheduled Pickup

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-methylpyridazine
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-methylpyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.